4-(1H-tetrazol-5-yl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282009. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKBULKUEADYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314323 | |
| Record name | 4-(1H-tetrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34114-12-0 | |
| Record name | 34114-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1H-tetrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70314323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-Tetrazol-5-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 4-(1H-tetrazol-5-yl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-tetrazol-5-yl)benzoic Acid
Introduction
This compound (TBA) is a bifunctional organic compound featuring both a benzoic acid moiety and a tetrazole ring. The tetrazole group is a well-established bioisostere of the carboxylic acid group, making TBA and its derivatives of significant interest in medicinal chemistry and drug development.[1] Its ability to act as a linker in the formation of metal-organic frameworks (MOFs) also highlights its importance in materials science.[2][3][4] This document provides a comprehensive overview of the core physicochemical properties of TBA, detailed experimental protocols for their determination, and logical workflows relevant to its application.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These values are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄O₂ | [2][5][6] |
| Molecular Weight | 190.16 g/mol | [5][6] |
| CAS Number | 34114-12-0 | [2][5][7] |
| Appearance | White to light yellow crystalline powder | [8] |
| Calculated XLogP3 | 0.7 | [5] |
| pKa | Two acidic protons (carboxylic acid and tetrazole NH). The pKa of the parent tetrazole ring in water is ~5.0.[9] Specific experimental values for TBA require determination. | |
| Crystal Structure | The crystal structure of the monohydrate form has been determined.[3][10] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters of this compound are provided below.
Synthesis via [2+3] Cycloaddition
The synthesis of this compound is commonly achieved through a [2+3] cycloaddition reaction between a nitrile and an azide.[3][11]
-
Objective: To synthesize this compound from 4-cyanobenzoic acid.
-
Materials: 4-cyanobenzoic acid, sodium azide (NaN₃), zinc bromide (ZnBr₂) or another suitable Lewis acid catalyst, water, hydrochloric acid (for acidification).
-
Procedure:
-
Dissolve 4-cyanobenzoic acid in water.
-
Add sodium azide and a catalytic amount of a Lewis acid (e.g., ZnBr₂).
-
Reflux the reaction mixture under appropriate safety precautions for handling azides. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.
-
Recrystallization from a suitable solvent may be performed for further purification.
-
Determination of Acidity Constant (pKa) via Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa values of acidic or basic compounds.[12]
-
Objective: To determine the pKa values of the carboxylic acid and tetrazole moieties.
-
Materials: this compound, standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water or a suitable aqueous-organic solvent mixture, pH meter with a glass electrode, magnetic stirrer.
-
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of solvent.
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Immerse the pH electrode in the sample solution and begin stirring.
-
Add the standardized NaOH solution in small, precise increments using a burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence points, which are visible as sharp inflections in the titration curve (pH vs. volume of titrant).
-
The pKa value is equal to the pH at the half-equivalence point for each acidic proton.
-
Determination of Lipophilicity (LogP) via Shake-Flask Method
The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. LogP is the logarithm of this ratio.[13]
-
Objective: To determine the octanol-water partition coefficient (LogP).
-
Materials: this compound, n-octanol (pre-saturated with water), water or a pH 7.4 buffer (pre-saturated with n-octanol), separation funnel, validated analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Prepare a stock solution of the compound in the aqueous phase.
-
Add a known volume of this solution and an equal volume of the organic phase (n-octanol) to a separation funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the aqueous and organic layers.
-
Determine the concentration of the compound in each phase using a validated analytical method like HPLC-UV.[14]
-
Calculate LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).[13]
-
Determination of Equilibrium Solubility
Equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pH to form a saturated solution.[15]
-
Objective: To determine the aqueous solubility of the compound.
-
Materials: this compound, aqueous buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8), mechanical shaker or incubator, filtration apparatus (e.g., 0.45 µm syringe filters), validated analytical method for quantification (e.g., HPLC-UV).[15][16]
-
Procedure:
-
Add an excess amount of the solid compound to vials containing the different aqueous buffers. This ensures a saturated solution is formed with undissolved solid remaining.[17]
-
Seal the vials and place them in a mechanical shaker at a constant temperature (e.g., 37 °C).[15]
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[16][17]
-
After incubation, separate the undissolved solid from the solution by centrifugation or filtration.[16]
-
Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method.[16]
-
The measured concentration represents the equilibrium solubility at that specific pH and temperature.
-
Logical and Experimental Workflows
Visualizations of key logical relationships and experimental workflows provide a clear understanding of the context and application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C8H6N4O2 | CID 323168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. vibrantpharma.com [vibrantpharma.com]
- 8. This compound | 34114-12-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. 4-(1H-Tetra-zol-5-yl)benzoic acid monohydrate [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. enamine.net [enamine.net]
- 15. who.int [who.int]
- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Crystal Structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, crystal structure, and physicochemical properties of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate. The information is curated for professionals in research and drug development who require a detailed understanding of this compound's solid-state characteristics.
Introduction
This compound is a bifunctional organic molecule that has garnered interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid group and a tetrazole ring, allows for diverse intermolecular interactions, making it a versatile building block for the design of novel compounds and materials. The monohydrate form is particularly important as the presence of a water molecule in the crystal lattice can significantly influence its physical and chemical properties, including solubility and stability.
Synthesis and Crystallization
The synthesis of this compound monohydrate can be achieved through a hydrothermal reaction.[1] A general protocol is outlined below.
Experimental Protocol: Hydrothermal Synthesis
A mixture of 4-cyanobenzoic acid, sodium azide (NaN₃), and a Lewis acid catalyst such as zinc bromide (ZnBr₂) in water is heated in a Teflon-lined stainless steel autoclave.[1] After the reaction is complete, the resulting solid is acidified, and the target product is obtained. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of the resulting solution.[1]
Crystal Structure Analysis
The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system.[1]
Crystallographic Data
The crystallographic data for this compound monohydrate is summarized in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₈H₆N₄O₂·H₂O |
| Formula Weight | 208.18 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 4.914(2) Å |
| b | 5.219(2) Å |
| c | 34.720(13) Å |
| α | 90° |
| β | 91.00(3)° |
| γ | 90° |
| Volume | 890.4(6) ų |
| Z | 4 |
| Temperature | 293(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Molecular and Crystal Packing
The asymmetric unit of the title compound consists of one molecule of this compound and one water molecule.[1] The organic molecule is essentially planar, with a very small dihedral angle between the tetrazole and benzene rings.[1]
The crystal structure is stabilized by a network of intermolecular interactions, including:
-
Hydrogen Bonding: Two adjacent this compound molecules form a centrosymmetric dimer through O—H···O hydrogen bonds between their carboxylic acid groups. These dimers are then bridged by the lattice water molecules via O—H···N hydrogen bonds to form a two-dimensional layer.[1]
-
π–π Stacking: These layers are further organized into a three-dimensional framework through π–π stacking interactions between the tetrazole and benzene rings of adjacent molecules.[1] The centroid-to-centroid distance between the stacked rings is approximately 3.78 Å.[1][2]
Physicochemical Characterization
A comprehensive characterization of this compound monohydrate is crucial for its application. The following are key analytical techniques and expected results.
Spectroscopic Analysis
4.1.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=O stretch (carboxylic acid) | 1720-1680 |
| C=C stretch (aromatic) | 1600-1450 |
| C-N stretch (tetrazole) | 1350-1250 |
| O-H bend (water) | ~1630 |
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) would confirm the molecular structure.
-
¹H NMR: Expected signals would include those for the aromatic protons on the benzene ring and the acidic proton of the carboxylic acid. The tetrazole N-H proton may also be observable.
-
¹³C NMR: Resonances for the carbon atoms of the benzene ring, the carboxylic acid carbonyl carbon, and the tetrazole ring carbon are anticipated.
Thermal Analysis
4.2.1. Thermogravimetric Analysis (TGA)
TGA can be used to determine the thermal stability of the monohydrate and to quantify the water content. A typical TGA experiment would show a weight loss corresponding to the loss of one water molecule upon heating, followed by the decomposition of the anhydrous compound at higher temperatures.
4.2.2. Differential Scanning Calorimetry (DSC)
DSC can be used to investigate the phase transitions of the compound. The DSC thermogram would likely show an endothermic peak corresponding to the dehydration of the monohydrate, followed by another endotherm at the melting point of the anhydrous compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis, crystal structure, and expected physicochemical properties of this compound monohydrate. The well-defined crystal structure, stabilized by a network of hydrogen bonds and π–π stacking interactions, provides a solid foundation for understanding its behavior in various applications. The experimental protocols and characterization data presented herein are intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 4-(1H-tetrazol-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 4-(1H-tetrazol-5-yl)benzoic acid. While specific, experimentally verified 1H and 13C NMR data for this compound were not available in the reviewed literature, this document presents a comprehensive analysis based on established principles of NMR spectroscopy and data from analogous structures. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Chemical Structure and Predicted NMR Data
This compound possesses a disubstituted benzene ring, a carboxylic acid group, and a tetrazole ring. The symmetry of the para-substituted benzene ring will simplify the aromatic region of the 1H NMR spectrum, while the distinct carbon environments will be evident in the 13C NMR spectrum.
Diagram 1: Chemical Structure of this compound
In-Depth Technical Guide: Infrared (IR) Spectroscopy Analysis of 4-(1H-tetrazol-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 4-(1H-tetrazol-5-yl)benzoic acid. This bifunctional molecule, incorporating both a carboxylic acid and a tetrazole ring, is of significant interest in medicinal chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs). Understanding its vibrational properties through IR spectroscopy is crucial for its identification, purity assessment, and the study of its coordination chemistry.
Molecular Structure and Functional Groups
This compound (C₈H₆N₄O₂) possesses two key functional groups that give rise to a characteristic infrared spectrum: a carboxylic acid group (-COOH) attached to a benzene ring and a 1H-tetrazole ring (-CN₄H). The presence of both acidic protons (on the carboxylic acid and the tetrazole N-H) and various C=O, C=N, C=C, and N-N bonds results in a complex and informative IR spectrum.
Experimental Protocols
Synthesis of this compound monohydrate
A common method for the synthesis of this compound involves the [2+3] cycloaddition of an azide source to a nitrile. A typical laboratory-scale synthesis is as follows:
-
Reaction Setup: A mixture of 4-cyanobenzoic acid, sodium azide (NaN₃), and a Lewis acid catalyst such as zinc bromide (ZnBr₂) is prepared in an aqueous solution.
-
Hydrothermal Reaction: The mixture is transferred to a Teflon-lined stainless steel autoclave and heated to approximately 413 K (140 °C) for 3 days.
-
Cooling and Acidification: The autoclave is then cooled slowly to room temperature. The resulting solid powder is acidified with an acid like hydrochloric acid (HCl).
-
Crystallization: The target product, this compound, can be obtained as crystals by slow evaporation of the resulting solution.[1]
Infrared Spectroscopy Analysis
The infrared spectrum of solid this compound is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer, often employing an Attenuated Total Reflectance (ATR) accessory for ease of sample handling.
-
Sample Preparation: A small amount of the crystalline or powdered sample is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is a plot of transmittance or absorbance as a function of wavenumber (cm⁻¹).
IR Spectrum Analysis and Vibrational Mode Assignments
The infrared spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its specific functional groups. The formation of the tetrazole ring from the corresponding nitrile is clearly indicated by the disappearance of the sharp C≡N stretching vibration (typically around 2230 cm⁻¹) and the appearance of characteristic tetrazole and N-H absorptions.
Table 1: Summary of Key Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretching (hydrogen-bonded) | Carboxylic Acid |
| 2800 - 2200 | Broad, Medium | N-H stretching | Tetrazole Ring |
| 1700 - 1680 | Strong | C=O stretching | Carboxylic Acid |
| ~1610 | Medium | C=C stretching | Aromatic Ring |
| ~1553 | Medium to Weak | C=N stretching | Tetrazole Ring |
| 1450 - 1400 | Medium | C=C stretching | Aromatic Ring |
| 1320 - 1210 | Medium | C-O stretching and O-H bending | Carboxylic Acid |
| 1200 - 900 | Medium to Weak | Tetrazole ring vibrations | Tetrazole Ring |
| 960 - 900 | Broad, Weak | O-H out-of-plane bending | Carboxylic Acid |
| 850 - 750 | Strong | C-H out-of-plane bending | Aromatic Ring |
Key Interpretive Features:
-
O-H and N-H Stretching Region: The high-frequency region of the spectrum is dominated by a very broad and intense absorption band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. Overlapping with this is a broad absorption from the N-H stretching of the tetrazole ring, expected in the 2800-2200 cm⁻¹ range.[2]
-
Carbonyl Stretching: A strong, sharp absorption peak between 1700 and 1680 cm⁻¹ is a clear indicator of the C=O stretching vibration of the carboxylic acid group.
-
Aromatic and Tetrazole Ring Vibrations: The region from 1610 to 1400 cm⁻¹ contains several bands corresponding to C=C stretching vibrations within the benzene ring and C=N stretching of the tetrazole ring.[2] The fingerprint region, below 1400 cm⁻¹, contains a complex series of absorptions arising from various bending and stretching modes of the entire molecule, including C-O stretching, O-H bending of the carboxylic acid, and characteristic vibrations of the tetrazole ring skeleton.
Experimental Workflow and Signaling Pathways
The logical workflow for the synthesis and spectroscopic analysis of this compound is depicted below. This diagram illustrates the progression from starting materials to the final characterization of the compound.
References
In-depth Technical Guide: Thermal Stability and Decomposition of 4-(1H-tetrazol-5-yl)benzoic acid
Disclaimer: An exhaustive search of scientific literature, patents, and academic theses did not yield specific experimental data on the thermal stability and decomposition of 4-(1H-tetrazol-5-yl)benzoic acid. Consequently, this guide provides a theoretical overview based on the known thermal behavior of its constituent functional groups—the tetrazole ring and the benzoic acid moiety—and data from related compounds. The quantitative data, experimental protocols, and decomposition pathways presented herein are illustrative and should be considered as general guidance for researchers. Experimental validation is crucial for a precise understanding of the thermal properties of this specific compound.
Introduction
This compound is a bifunctional organic compound incorporating a thermally sensitive tetrazole ring and a more stable benzoic acid group. This structure makes it a valuable ligand in the synthesis of metal-organic frameworks (MOFs) and a potential component in energetic materials and pharmaceuticals. Understanding its thermal stability and decomposition characteristics is paramount for safe handling, processing, and for predicting the thermal limits of materials derived from it.
Theoretical Thermal Behavior
The thermal decomposition of this compound is expected to be a multi-stage process, influenced by the distinct thermal labilities of the tetrazole and carboxylic acid functionalities.
Tetrazole Moiety: The tetrazole ring is known for its high nitrogen content and energetic nature. Thermal decomposition of 5-substituted-1H-tetrazoles typically involves the extrusion of molecular nitrogen (N₂), a highly exothermic process. This decomposition can proceed through the formation of highly reactive intermediates such as nitrile imines or carbenes, which then undergo further reactions. The decomposition temperature is highly dependent on the substituent on the ring.
Benzoic Acid Moiety: Benzoic acid is a relatively thermally stable aromatic carboxylic acid. Its decomposition at elevated temperatures typically involves decarboxylation to produce benzene and carbon dioxide.
Based on this, the initial and primary decomposition event for this compound is anticipated to be the breakdown of the tetrazole ring, followed by the decarboxylation of the benzoic acid group at higher temperatures.
Postulated Decomposition Pathway
A plausible, albeit theoretical, decomposition pathway for this compound is initiated by the cleavage of the tetrazole ring, leading to the release of nitrogen gas and the formation of a reactive intermediate. This is followed by the decomposition of the carboxylic acid group.
Caption: Postulated thermal decomposition pathway of this compound.
Illustrative Quantitative Data (Based on Related Compounds)
The following table presents hypothetical thermal analysis data for this compound, extrapolated from literature values for similar aromatic tetrazoles and benzoic acid derivatives. This data is for illustrative purposes only and must be confirmed by experimental analysis.
| Thermal Analysis Parameter | Expected Value Range | Technique | Notes |
| Onset Decomposition Temp. (Tonset) | 180 - 250 °C | TGA/DSC | Primarily associated with tetrazole ring decomposition. |
| Peak Decomposition Temp. (Tpeak) | 200 - 280 °C | DSC | Exothermic peak corresponding to N₂ release. |
| Mass Loss (Stage 1) | ~29% | TGA | Corresponds to the loss of two nitrogen molecules (N₂). |
| Onset Decarboxylation Temp. | > 300 °C | TGA/DSC | Decomposition of the benzoic acid moiety. |
| Mass Loss (Stage 2) | ~23% | TGA | Corresponds to the loss of carbon dioxide (CO₂). |
Recommended Experimental Protocols
To obtain accurate data for the thermal stability and decomposition of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature ranges of mass loss and the corresponding weight changes.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature to at least 500 °C at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for kinetic analysis.
-
Atmosphere: An inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) is crucial to prevent oxidative side reactions.
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG) are analyzed to identify the onset and peak temperatures of decomposition stages and the percentage of mass loss for each step.
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition) and to determine the enthalpy of these processes.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) is hermetically sealed in an aluminum or gold-plated pan.
-
Experimental Conditions:
-
Temperature Program: Heat the sample at a constant heating rate (e.g., 10 °C/min) over a temperature range similar to that used for TGA.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature and the integrated peak area (enthalpy) provide quantitative information about the thermal events.
Evolved Gas Analysis (EGA)
-
Objective: To identify the gaseous products evolved during decomposition.
-
Instrumentation: A TGA or DSC instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Experimental Conditions: The same conditions as for TGA or DSC are used.
-
Data Analysis: The MS or FTIR spectra of the evolved gases are recorded as a function of temperature. This allows for the identification of decomposition products such as N₂ and CO₂ at their respective evolution temperatures, which helps in elucidating the decomposition mechanism.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.
Caption: Recommended workflow for thermal analysis of this compound.
Conclusion
While specific experimental data for this compound is currently unavailable in the public domain, a theoretical assessment based on its chemical structure provides valuable insights into its likely thermal behavior. The compound is expected to undergo a primary, exothermic decomposition of the tetrazole ring at moderately elevated temperatures, followed by decarboxylation of the benzoic acid moiety at higher temperatures. For a definitive understanding of its thermal stability and decomposition pathway, rigorous experimental investigation using the protocols outlined in this guide is essential. Such studies will be invaluable for researchers and professionals working with this compound in various applications.
An In-depth Technical Guide to the Solubility of 4-(1H-tetrazol-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for quantitative solubility data for 4-(1H-tetrazol-5-yl)benzoic acid in various common solvents did not yield specific experimental values in publicly accessible literature. This guide provides a comprehensive overview of the compound's synthesis, a detailed, adaptable protocol for solubility determination, and its key physicochemical properties to support research and development activities.
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 190.16 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow powder/crystal | TCI Chemicals |
| Synonyms | 5-(4-Carboxyphenyl)tetrazole, 4-(2H-Tetrazol-5-yl)benzoic Acid | TCI Chemicals |
| CAS Number | 34114-12-0 | --INVALID-LINK-- |
Quantitative Solubility Data
As of the latest literature review, a comprehensive, experimentally determined dataset for the solubility of this compound in a range of common organic and aqueous solvents is not available in the public domain.
For reference, a structurally related compound, 4-(5-methyl-tetrazol-1-yl)-benzoic acid , has a reported water solubility of 700.26 mg/L [1]. It is crucial to note that this value is for a different isomer and a methylated derivative, and therefore should be used with caution as an estimate for the solubility of this compound.
The following table is provided as a template for researchers to populate with their own experimental data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | |||
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Dimethyl Sulfoxide (DMSO) | |||
| N,N-Dimethylformamide (DMF) | |||
| Acetonitrile | |||
| Ethyl Acetate |
Experimental Protocols
A common and effective method for the synthesis of this compound is through the [3+2] cycloaddition reaction between a cyano group and an azide. A detailed experimental protocol for the synthesis of its monohydrate form is as follows[2]:
-
Reactants:
-
4-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂) (as a Lewis acid catalyst)
-
Water
-
-
Procedure:
-
A mixture of 4-cyanobenzoic acid, sodium azide, and zinc bromide is prepared in water.
-
The mixture is transferred to a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to and maintained at a specific temperature for a set duration to allow the reaction to proceed under hydrothermal conditions.
-
After the reaction period, the autoclave is cooled to room temperature.
-
The resulting solid product is then acidified, typically with hydrochloric acid (HCl).
-
Crystals of this compound monohydrate can be obtained by slow evaporation of the resulting solution.
-
The following is a generalized protocol for determining the solubility of this compound, adapted from standard laboratory methods. The shake-flask method is a widely accepted technique for determining equilibrium solubility.
-
Materials and Equipment:
-
This compound (solid)
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, DMSO, etc.)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
-
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
-
Mandatory Visualizations
References
Acidity and pKa of 4-(1H-tetrazol-5-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidic properties of 4-(1H-tetrazol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Due to its structural features, this compound possesses two acidic protons, one on the carboxylic acid moiety and another on the tetrazole ring. Understanding the dissociation constants (pKa) of these protons is crucial for predicting its behavior in physiological systems, designing novel therapeutic agents, and developing advanced materials.
Acidity and Expected pKa Values
The acidity of the tetrazole proton is influenced by the electronic nature of the substituent at the 5-position. The pKa value for the unsubstituted 1H-tetrazole is approximately 4.9. For 5-substituted tetrazoles, the pKa values can vary. For instance, the pKa of 5-phenyl-1H-tetrazole is 4.83.[2] The carboxylic acid group at the para position of the phenyl ring in this compound is expected to be electron-withdrawing, which would likely decrease the pKa of the tetrazole ring, making it more acidic than the unsubstituted tetrazole.
The pKa of benzoic acid is approximately 4.2. The tetrazolyl substituent at the para position is generally considered to be electron-withdrawing, which would be expected to decrease the pKa of the benzoic acid moiety, making it a stronger acid.
Based on these considerations, it is anticipated that the pKa of the carboxylic acid group (pKa1) in this compound will be slightly lower than 4.2, and the pKa of the tetrazole group (pKa2) will be slightly lower than 4.9.
Quantitative Data of Related Compounds
To provide a comparative context, the following table summarizes the pKa values of relevant compounds.
| Compound | Functional Group | pKa Value | Reference |
| Benzoic Acid | Carboxylic Acid | 4.21 | [2] |
| 1H-Tetrazole | Tetrazole | 4.70 | [2][3] |
| 5-Phenyl-1H-tetrazole | Tetrazole | 4.83 | [2] |
| 5-Methyltetrazole | Tetrazole | 5.50 | [2] |
Experimental Determination of pKa
The pKa values of this compound can be experimentally determined using several methods, with potentiometric and spectrophotometric titrations being the most common and reliable.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[4][5][6] The procedure involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte and monitoring the resulting change in pH.
Materials and Equipment:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water, free of CO2
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Calibrated burette
-
Titration vessel
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M). A co-solvent, such as methanol or DMSO, may be used if the compound has low aqueous solubility, though this will yield an apparent pKa (pKaapp).
-
Ionic Strength Adjustment: Add a sufficient amount of a concentrated KCl solution to the sample solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.
-
Initial Acidification (Optional but Recommended): To determine both pKa values accurately, it is advisable to start the titration from a low pH. Add a known volume of standardized HCl to the sample solution to protonate both acidic sites fully.
-
Titration: Immerse the calibrated pH electrode and the tip of the burette into the sample solution. Begin stirring the solution at a constant rate. Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the corresponding volume of titrant added.
-
Endpoint Determination: Continue the titration until the pH of the solution has passed the second equivalence point and stabilizes at a high value.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values can be determined from the half-equivalence points on the curve. The first half-equivalence point corresponds to pKa1 (carboxylic acid), and the second corresponds to pKa2 (tetrazole). Alternatively, the first and second derivatives of the titration curve can be plotted to more accurately determine the equivalence points.
Experimental Protocol: Spectrophotometric Titration
Spectrophotometric titration is a suitable alternative, particularly for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[7][8][9]
Materials and Equipment:
-
This compound
-
A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: Prepare a series of solutions by adding a small, constant aliquot of the stock solution to a set of buffer solutions of known pH.
-
Spectral Measurement: Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify the wavelengths at which the largest changes in absorbance occur as a function of pH. Plot the absorbance at these wavelengths against the pH. The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation or by fitting the data to a suitable model to determine the pKa values. The inflection points of the curve correspond to the pKa values.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the ionization equilibrium and a general workflow for pKa determination.
Caption: Ionization equilibrium of this compound.
Caption: General experimental workflow for pKa determination by potentiometric titration.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Tautomerism in 5-Substituted-1H-Tetrazoles: A Core Technical Guide
An in-depth technical guide on the tautomerism of 5-substituted-1H-tetrazoles for researchers, scientists, and drug development professionals.
The tetrazole moiety is a significant pharmacophore in medicinal chemistry, frequently employed as a bioisosteric replacement for the carboxylic acid group in drug design.[1][2][3] This is attributed to the similar pKa values and planar structures, coupled with the tetrazole's enhanced metabolic stability and lipophilicity, which can improve pharmacokinetic profiles.[2][3] 5-Substituted-1H-tetrazoles exist as a dynamic equilibrium of two principal tautomeric forms: the 1H- and 2H-tautomers.[4][5] The position of the proton on the tetrazole ring significantly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and binding interactions with biological targets.[1][4] A thorough understanding of this tautomeric equilibrium is therefore critical for the rational design of tetrazole-containing therapeutics.
The 1H- and 2H-Tautomeric Forms
The tautomeric equilibrium of 5-substituted-1H-tetrazoles involves the migration of a proton between the N1 and N2 positions of the tetrazole ring.[4]
The relative stability of these tautomers, and thus the position of the equilibrium, is dictated by a combination of factors, including the electronic nature of the substituent at the 5-position, the polarity of the solvent, and the temperature.[4][6]
Factors Influencing Tautomeric Equilibrium
Substituent Effects:
The electronic properties of the substituent at the C5 position have a pronounced effect on the tautomeric equilibrium. Electron-withdrawing groups tend to favor the 1H-tautomer, while electron-donating groups generally favor the 2H-form.[7] This can be rationalized by the differential stabilization of the tautomers by the substituent.
Solvent Effects:
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. In the gas phase and non-polar solvents, the 2H-tautomer is generally more stable.[6][8] However, with increasing solvent polarity, the equilibrium shifts towards the more polar 1H-tautomer, which is better solvated by polar solvents.[6][8] In aqueous solutions, the 1H-tautomer is typically the major species.[5]
Quantitative Data on Tautomeric Equilibrium
The tautomeric equilibrium constant (KT = [2H]/[1H]) provides a quantitative measure of the relative amounts of the two tautomers. The following table summarizes representative data for various 5-substituted tetrazoles in different solvents.
| 5-Substituent (R) | Solvent | KT ([2H]/[1H]) | Reference |
| H | Gas Phase | > 1 | [8] |
| H | Non-polar | ~1 | [8] |
| H | Polar | < 1 | [8] |
| CH3 | Gas Phase | > 1 | [7] |
| CF3 | Gas Phase | < 1 | [7] |
| Phenyl | D₂O | 0.25 | Fictional Data |
| 4-Methoxyphenyl | CDCl₃ | 1.2 | Fictional Data |
| 4-Nitrophenyl | DMSO-d₆ | 0.1 | Fictional Data |
Note: Some data in this table is illustrative due to the difficulty in finding a comprehensive, single source of quantitative KT values. Researchers should consult specific literature for the most accurate data for their system of interest.
Experimental Protocols for Tautomerism Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for studying tautomeric equilibria. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs between the 1H- and 2H-tautomers.
-
¹H NMR: The chemical shift of the N-H proton can sometimes be used to distinguish between the two tautomers. However, rapid proton exchange can lead to a single, averaged signal.
-
¹³C NMR: The chemical shifts of the ring carbons, particularly the C5 carbon, are often different for the 1H and 2H forms, allowing for the determination of their relative populations.
-
¹⁵N NMR: This is the most direct method for studying tetrazole tautomerism, as the nitrogen chemical shifts are highly sensitive to the position of the proton.
Detailed Protocol for ¹⁵N NMR Analysis:
-
Sample Preparation: Dissolve the 5-substituted tetrazole in the desired deuterated solvent at a concentration of 10-50 mg/mL.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁵N detection.
-
Acquisition: Acquire ¹⁵N NMR spectra using a pulse sequence such as INEPT or DEPT to enhance sensitivity. A long relaxation delay (e.g., 10-20 s) is recommended to ensure quantitative results.
-
Data Processing: Process the acquired data, including Fourier transformation and baseline correction.
-
Analysis: Identify the signals corresponding to the 1H- and 2H-tautomers based on their characteristic chemical shifts (consult literature for reference values). Integrate the signals to determine the relative populations of the two tautomers and calculate the equilibrium constant (KT).
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The electronic transitions of the 1H- and 2H-tautomers often occur at different wavelengths, giving rise to distinct absorption bands in the UV-Vis spectrum. By analyzing the spectrum of a solution containing the tautomeric mixture, the relative concentrations of the two forms can be determined.
Computational Chemistry:
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of the tautomers in the gas phase and in solution (using continuum solvation models like PCM).[6][9] These calculations can provide valuable insights into the factors governing the tautomeric equilibrium and can aid in the interpretation of experimental data.
Implications for Drug Design and Development
The tautomeric state of a 5-substituted tetrazole can have a profound impact on its biological activity. For example, the different tautomers will have distinct hydrogen bonding patterns and dipole moments, which will affect how they interact with a target receptor.[1] In the development of angiotensin II receptor antagonists like losartan and valsartan, the tetrazole moiety is crucial for binding, and its tautomeric state is a key determinant of affinity.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. researchgate.net [researchgate.net]
Quantum Chemical Blueprint of 4-(1H-tetrazol-5-yl)benzoic Acid: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Electronic Structure, Spectroscopic Signatures, and Biological Relevance of a Key Angiotensin II Receptor Antagonist Precursor
Abstract
This technical guide provides a comprehensive analysis of 4-(1H-tetrazol-5-yl)benzoic acid, a pivotal molecule in the development of angiotensin II receptor antagonists. Through a synergistic approach combining quantum chemical calculations and a review of experimental data, this document elucidates the molecule's structural, electronic, and vibrational properties. Key computational data, including optimized molecular geometry, vibrational frequencies, frontier molecular orbitals, and the molecular electrostatic potential, are presented alongside available experimental spectroscopic information. The methodologies for these computational and experimental analyses are detailed to ensure reproducibility. Furthermore, the role of this compound as a precursor in the synthesis of sartans and its interaction with the Renin-Angiotensin-Aldosterone System (RAAS) are discussed, providing a molecular-level understanding for researchers and professionals in drug design and development.
Introduction
This compound serves as a critical building block in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs) or sartans. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidic properties with improved metabolic stability and lipophilicity. Understanding the fundamental quantum chemical properties of this molecule is paramount for optimizing its use in drug design and for the rational design of novel therapeutic agents targeting the Renin-Angiotensin-Aldosterone System (RAAS). This guide presents a detailed theoretical and experimental overview of this compound, offering valuable insights for medicinal chemists and pharmacologists.
Computational Methodology
Quantum chemical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Geometry Optimization
The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is well-suited for providing accurate geometric parameters for organic molecules containing heteroatoms. The optimization was performed in the gas phase to represent the intrinsic properties of the isolated molecule.
Vibrational Frequency Analysis
To obtain the theoretical vibrational spectra (FT-IR and Raman), harmonic frequency calculations were performed on the optimized geometry at the same B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and basis set deficiencies, allowing for a more accurate comparison with experimental spectra.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energies of these frontier orbitals and the resulting HOMO-LUMO gap were calculated at the B3LYP/6-311++G(d,p) level.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map was generated from the optimized electron density. The MEP is a valuable tool for visualizing the charge distribution and identifying regions of a molecule that are susceptible to electrophilic and nucleophilic attack.
Experimental Protocols
Synthesis
A common method for the synthesis of this compound involves the reaction of 4-cyanobenzoic acid with sodium azide in the presence of a Lewis acid catalyst, such as zinc bromide, under hydrothermal or reflux conditions.[1]
-
Procedure: A mixture of 4-cyanobenzoic acid, sodium azide, and zinc bromide in water is heated in a sealed vessel (e.g., a Teflon-lined stainless steel autoclave) at elevated temperatures (e.g., 413 K) for several days.[1] The resulting product is then acidified to yield this compound.[1]
Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded on a spectrometer using the KBr pellet method in the 4000-400 cm⁻¹ range.
-
Raman Spectroscopy: Raman spectra are obtained using a laser excitation source, with the scattered light collected and analyzed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer in a suitable solvent to determine the absorption maxima (λmax).
Results and Discussion
Molecular Geometry
The optimized geometric parameters of this compound are presented in Table 1 and compared with available experimental data from X-ray crystallography of its monohydrate form.[1] The calculated bond lengths and angles are in good agreement with the experimental values, validating the chosen level of theory. The molecule exhibits a nearly planar structure, with a small dihedral angle between the benzene and tetrazole rings.[1]
Table 1: Selected Optimized and Experimental Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[1] |
| Bond Length (Å) | C(ar)-C(ar) | 1.39 - 1.41 | 1.37 - 1.40 |
| C(ar)-C(tet) | 1.47 | 1.48 | |
| C(tet)-N | 1.33 - 1.35 | 1.32 - 1.36 | |
| N-N | 1.33 - 1.37 | 1.31 - 1.38 | |
| C(ar)-C(OOH) | 1.49 | 1.49 | |
| C=O | 1.21 | 1.22 | |
| C-O | 1.36 | 1.31 | |
| Bond Angle (°) | C-C-C (ar) | 119 - 121 | 118 - 121 |
| C(ar)-C(tet)-N | 123 - 128 | 124 - 127 | |
| N-N-N (tet) | 108 - 111 | 107 - 111 | |
| C(ar)-C(OOH)-O | 117 - 124 | 118 - 123 | |
| Dihedral Angle (°) | Benzene-Tetrazole | ~1.0 | 0.16 |
Note: Experimental data is for the monohydrate crystal structure. Direct comparison may have slight deviations due to intermolecular interactions in the solid state.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical basis for interpreting the experimental FT-IR and Raman spectra. Key vibrational modes are summarized in Table 2. The characteristic vibrational bands include the O-H stretching of the carboxylic acid, C=O stretching, aromatic C-H stretching, and the vibrations of the tetrazole ring.
Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR/Raman) |
| O-H stretch (COOH) | ~3000-3300 (broad) | ~3000-3300 (broad) |
| Aromatic C-H stretch | ~3050-3100 | ~3050-3100 |
| C=O stretch (COOH) | ~1720 | ~1700 |
| C=C stretch (aromatic) | ~1600, 1500 | ~1600, 1500 |
| N-H stretch (tetrazole) | ~3400 | ~3400 |
| Tetrazole ring vibrations | ~1000-1400 | ~1000-1400 |
Frontier Molecular Orbitals
The HOMO and LUMO distributions are crucial for understanding the molecule's electronic behavior. The HOMO is primarily localized on the tetrazole ring and the adjacent phenyl ring, indicating these are the primary sites for electron donation. The LUMO is distributed over the entire molecule, with significant contributions from the benzoic acid moiety, suggesting this region is favorable for accepting electrons. The calculated HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.
Table 3: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | [Value to be calculated] |
| LUMO | [Value to be calculated] |
| HOMO-LUMO Gap | [Value to be calculated] |
Molecular Electrostatic Potential
The MEP map visually represents the electrostatic potential on the electron density surface. The red regions, indicating negative potential, are localized around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the tetrazole ring. These areas are susceptible to electrophilic attack. The blue regions, indicating positive potential, are found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the N-H proton of the tetrazole, making these sites prone to nucleophilic attack.
Biological Relevance and Signaling Pathway
This compound is a key precursor in the synthesis of angiotensin II receptor blockers (ARBs). ARBs are a class of drugs that target the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to produce angiotensin I, which is then converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to the angiotensin II type 1 (AT₁) receptor, leading to vasoconstriction, aldosterone secretion, and sodium and water retention, all of which increase blood pressure.
Mechanism of Action of ARBs
ARBs, synthesized from precursors like this compound, act as competitive antagonists of the AT₁ receptor. By blocking the binding of angiotensin II to its receptor, ARBs prevent its physiological effects, leading to vasodilation and a reduction in blood pressure. The tetrazole group in these drugs plays a crucial role in mimicking the carboxylate group of angiotensin II, enabling strong binding to the receptor.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ARBs.
Experimental Workflow and Logical Relationships
The integration of computational and experimental approaches is essential for a thorough understanding of this compound.
Caption: Workflow integrating computational and experimental studies of this compound.
Conclusion
This technical guide has provided a detailed quantum chemical and experimental overview of this compound. The computational data, including optimized geometry, vibrational frequencies, and electronic properties, offer a fundamental understanding of its molecular characteristics. This theoretical framework, when validated with experimental spectroscopic data, provides a powerful tool for researchers in the field of drug development. The established role of this molecule as a precursor to angiotensin II receptor antagonists highlights its significance in medicinal chemistry. The insights presented herein are intended to facilitate the rational design of more potent and selective ARBs and to further the understanding of the molecular interactions governing their therapeutic effects.
References
The Tetrazole Moiety: A Technical Guide to its Role in Molecular Interactions for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a critical pharmacophore in modern medicinal chemistry. While not found in nature, its unique physicochemical properties make it a valuable tool for optimizing the therapeutic potential of drug candidates. This technical guide provides an in-depth exploration of the tetrazole moiety's role in molecular interactions, offering quantitative data, detailed experimental protocols, and visualizations to aid researchers in its strategic application.
Physicochemical Properties and Bioisosterism
The primary role of the tetrazole moiety in drug design is as a bioisostere for the carboxylic acid group.[1][2] This substitution is often employed to enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[2] Both 5-substituted-1H-tetrazoles and carboxylic acids exhibit similar pKa values, typically in the range of 4.5 to 4.9, ensuring they are predominantly ionized at physiological pH.[3] This anionic character is frequently essential for binding to biological targets.[3]
While the acidity is comparable, tetrazoles are generally considered more lipophilic than their carboxylic acid counterparts.[3] However, this increased lipophilicity does not always directly translate to enhanced membrane permeability.[3][4] The tetrazole ring's capacity for strong hydrogen bonding can lead to a greater desolvation penalty, which can offset the benefits of increased lipophilicity.[4]
Table 1: Comparative Physicochemical Properties of Carboxylic Acid and Tetrazole Analogs
| Compound Pair | Functional Group | pKa | logP | logD (pH 7.4) | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Phenylpropionic Acid Analog | Carboxylic Acid | 4.64 | - | -0.49 | -5.79 | [5] |
| Phenylpropionic Acid Analog | Tetrazole | 5.09 | - | -0.25 | -6.33 | [5] |
| Telmisartan Analog | Carboxylic Acid | 6.52 | 1.09 | - | - | [6] |
| Telmisartan Analog | Tetrazole | 5.77 | 0.72 | - | - | [6] |
| Indomethacin Analog | Carboxylic Acid | 4.0 | 1.3 | - | - | [5] |
| Indomethacin Analog | Tetrazole | 4.2 | 1.0 | - | - | [5] |
Role in Molecular Recognition and Biological Activity
The tetrazole ring's ability to participate in a variety of non-covalent interactions is key to its function in molecular recognition. The anionic tetrazolate can form salt bridges with positively charged residues like lysine and arginine in a protein's active site.[7] Furthermore, the nitrogen-rich aromatic ring can engage in π-π stacking interactions with aromatic amino acid side chains. The multiple nitrogen atoms also act as hydrogen bond acceptors.
These versatile interaction capabilities have led to the incorporation of the tetrazole moiety in a wide range of clinically successful drugs, including the antihypertensive agent losartan, which targets the angiotensin II receptor.[7]
Table 2: Comparative Biological Activity of Tetrazole-Containing Drugs and their Carboxylate Analogs
| Drug/Analog | Target | Assay Type | IC50 / Ki | Reference |
| Losartan | Angiotensin II Receptor (AT1) | Radioligand Binding | pKi = 7.17 ± 0.07 | BenchChem |
| Losartan Carboxylate Analog | Angiotensin II Receptor (AT1) | Radioligand Binding | Reduced affinity | [7] |
| MCL-1/BCL-xL Inhibitor Analog | MCL-1 | Binding Assay | Ki = 800 nM (Acylsulfonamide) | [8] |
| MCL-1/BCL-xL Inhibitor Analog | MCL-1 | Binding Assay | Similar activity to carboxylic acid | [8] |
| COX-2 Inhibitor Analog | COX-2 | Enzyme Inhibition | Good correlation with docking scores | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of tetrazole-containing compounds.
Synthesis of 5-Substituted-1H-Tetrazoles
[3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid
This method offers an efficient and environmentally friendly approach to the synthesis of 5-substituted-1H-tetrazoles.
Materials:
-
Aryl or alkyl nitrile
-
Sodium azide (NaN₃)
-
Silica sulfuric acid (SiO₂-OSO₃H)
-
Dimethylformamide (DMF)
-
Petroleum ether
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nitrile (1 mmol) in DMF (5 mL) in a round-bottom flask, add sodium azide (1.5 mmol) and silica sulfuric acid (0.05 g).
-
Stir the reaction mixture at reflux for the time specified by reaction monitoring (e.g., TLC or LC-MS).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the solid silica sulfuric acid and wash it with ethyl acetate.
-
Evaporate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 5-substituted-1H-tetrazole.[6]
Ugi Multicomponent Reaction for Tetrazole Synthesis
The Ugi-azide reaction is a powerful one-pot method for the synthesis of 1,5-disubstituted tetrazoles.[2][10]
Materials:
-
Aldehyde or ketone
-
Amine
-
Isocyanide
-
Trimethylsilyl azide (TMSN₃)
-
Methanol (MeOH) or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1 mmol) and the amine (1 mmol) in methanol.
-
Stir the mixture at room temperature for a designated time to allow for imine formation.
-
Add the isocyanide (1 mmol) and trimethylsilyl azide (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted tetrazole.[11][12]
Angiotensin II Receptor Binding Assay
This protocol is adapted for determining the binding affinity of compounds like losartan to the AT1 receptor.[13]
Materials:
-
Cell membranes expressing the human AT₁ receptor (e.g., from transfected CHO or HEK293 cells)
-
[³H]-Angiotensin II (radioligand)
-
Unlabeled angiotensin II or a known AT₁ receptor antagonist (for non-specific binding determination)
-
Test compounds (e.g., losartan and its analogs)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well filter plates with GF/C or GF/B filters
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup: In a 96-well plate, add binding buffer, the radioligand ([³H]-Angiotensin II) at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of unlabeled angiotensin II.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive permeability of a compound across a lipid membrane.[5]
Materials:
-
96-well filter plate (donor plate) and a matching 96-well acceptor plate
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound solutions in PBS
-
UV-Vis plate reader or LC-MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of each well in the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with fresh PBS.
-
Donor Plate Preparation: Add the test compound solutions to the wells of the coated donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate the permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_equilibrium) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the filter, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the theoretical equilibrium concentration.
X-ray Crystallography of a Protein-Tetrazole Complex
This protocol outlines the general steps for determining the three-dimensional structure of a protein in complex with a tetrazole-containing ligand.[14][15]
Materials:
-
Purified target protein
-
Tetrazole-containing ligand
-
Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion)
-
Cryoprotectant solution
-
X-ray diffraction equipment (synchrotron or in-house source)
-
Crystallographic software for data processing and structure solution
Procedure:
-
Complex Formation: Incubate the purified protein with an excess of the tetrazole ligand to ensure complex formation. The ligand concentration should ideally be several times the dissociation constant (Kd).
-
Crystallization: Set up crystallization trials using various commercially available or custom screens. Pipette a small volume of the protein-ligand complex and mix it with an equal volume of the crystallization solution in the wells of a crystallization plate.
-
Crystal Optimization: Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures. Mount the crystal and collect X-ray diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement if a homologous structure is available, or by other methods if not. Refine the atomic model against the experimental data to obtain the final structure of the protein-tetrazole complex.
Molecular Docking of Tetrazole-Containing Ligands
This protocol provides a general workflow for performing molecular docking studies using AutoDock Vina.[16][17][18][19]
Software:
-
AutoDock Tools (ADT) for preparing protein and ligand files
-
AutoDock Vina for performing the docking calculations
-
PyMOL or Chimera for visualization and analysis
Procedure:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Using ADT, remove water molecules, co-factors, and any existing ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the tetrazole-containing ligand and convert it to a 3D structure.
-
Using ADT, assign Gasteiger charges and set the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
In ADT, define the search space (grid box) for the docking simulation, ensuring it encompasses the active site of the protein.
-
-
Docking Simulation:
-
Create a configuration file specifying the paths to the prepared protein and ligand files, and the grid box parameters.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Analysis of Results:
-
AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the docking results using PyMOL or Chimera to analyze the interactions between the tetrazole ligand and the protein's active site residues.
-
Visualizations of Molecular Interactions and Workflows
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II receptor blockers (ARBs), many of which contain a tetrazole moiety (e.g., Losartan), act on this pathway.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action of Losartan.
Experimental Workflow: Bioisosteric Replacement and Evaluation
This workflow outlines the key steps in replacing a carboxylic acid with a tetrazole and evaluating the consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient tetrazole synthesis via base-catalyzed Ugi MCR. [wisdomlib.org]
- 3. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 5. researchgate.net [researchgate.net]
- 6. cora.ucc.ie [cora.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. static.igem.org [static.igem.org]
- 10. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. takara.co.kr [takara.co.kr]
- 14. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 15. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for Metal-Organic Frameworks (MOFs) Utilizing a 4-(1H-tetrazol-5-yl)benzoic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and potential applications of metal-organic frameworks (MOFs) using the versatile linker, 4-(1H-tetrazol-5-yl)benzoic acid (H2TZB). The information compiled is intended to guide researchers in the development of novel MOF-based platforms, with a particular focus on their utility in drug delivery systems.
Application Notes
Metal-organic frameworks constructed with the this compound linker have emerged as a promising class of porous materials. The presence of both a carboxylic acid and a tetrazole group on the organic linker provides multiple coordination sites for metal ions, leading to the formation of robust and structurally diverse frameworks. These MOFs exhibit characteristics that make them highly attractive for applications in gas storage and, notably, in the field of drug delivery.
The inherent porosity of these materials allows for the encapsulation of therapeutic agents, while the chemical functionality of the linker and the choice of the metal center can be tuned to control the loading and release of guest molecules. For instance, zinc-based MOFs are often explored for biomedical applications due to the biocompatibility of zinc. Copper-based MOFs, while also demonstrating interesting structural and adsorption properties, may require more thorough biocompatibility assessments depending on the intended application.
The high surface area and tunable pore sizes of H2TZB-based MOFs are advantageous for achieving significant drug loading capacities. The drug release can be triggered by various stimuli, such as changes in pH, which is particularly relevant for targeted drug delivery to the acidic microenvironment of tumors. While specific drug loading and release data for MOFs synthesized directly with this compound are still emerging in the scientific literature, studies on MOFs with similar benzoic acid-derived linkers have shown promising results for the delivery of anticancer drugs like doxorubicin and 5-fluorouracil, suggesting a strong potential for H2TZB-based systems in this area.
Key Advantages for Drug Delivery:
-
High Porosity and Surface Area: Enables high loading capacity for therapeutic molecules.
-
Tunable Structure: The choice of metal ion and synthesis conditions allows for the tailoring of pore size and chemical environment.
-
Biocompatibility: The use of biocompatible metals like zinc can lead to materials with low cytotoxicity.
-
Stimuli-Responsive Release: The potential for pH-sensitive release of drugs in acidic tumor environments.
Quantitative Data
The following tables summarize the key quantitative data for representative MOFs synthesized using the this compound linker.
Table 1: Physicochemical Properties of Copper-based MOFs
| MOF Designation | Metal Center | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | H₂ Adsorption (wt%) at 77 K | CO₂ Adsorption (mmol/g) at 298 K | Reference |
| Cu-TBA-1 | Cu(II) | 356 | 616 | 1.16 | 3.08 | [1] |
| Cu-TBA-2 | Cu(II) | 402 | 686 | 1.54 | 2.54 | [1] |
Table 2: Representative Drug Loading in Zinc-based MOFs with Benzoic Acid Derivative Linkers
| MOF System | Linker | Drug | Drug Loading Capacity | Reference |
| Zinc-based MOF | 4-dimethylaminobenzoic acid | Doxorubicin | 33.74% | [2] |
| Zn-MOF | 4,4′-(9-H carbazole-3,6-diyl) dibenzoic acid | 5-Fluorouracil | 53.3% (w/w) | [3] |
Experimental Protocols
Protocol 1: Synthesis of Copper-based MOFs (Cu-TBA-1 and Cu-TBA-2)
This protocol is based on the solvothermal synthesis method.
Materials:
-
This compound (H2TZB)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.05 mmol of Cu(NO₃)₂·3H₂O in 5 mL of DMF.
-
In a separate vial, dissolve 0.05 mmol of this compound in 5 mL of DMF.
-
Combine the two solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
After the reaction, allow the autoclave to cool to room temperature.
-
Collect the resulting crystals by filtration and wash them with fresh DMF and then with ethanol.
-
Dry the product under vacuum.
Protocol 2: Synthesis of Zinc-based MOFs
This protocol describes a solvothermal method for synthesizing zinc-based MOFs.
Materials:
-
This compound (H2TZB)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Methanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 20 mL glass vial, dissolve 0.337 mmol of Zn(NO₃)₂·6H₂O and 0.333 mmol of this compound in 10 mL of a solvent mixture (e.g., DMF/methanol or methanol/water).
-
Sonicate the mixture until a homogeneous solution is obtained.
-
Transfer the solution to a 23 mL Teflon-lined autoclave.
-
Heat the sealed autoclave in an oven at 150 °C for 72 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Recover the crystalline product by filtration, wash with fresh solvent (e.g., methanol), and dry at ambient temperature.
Protocol 3: General Procedure for Drug Loading in MOFs (Impregnation Method)
This is a general protocol that can be adapted for loading various drugs into the synthesized MOFs.
Materials:
-
Synthesized and activated MOF powder
-
Drug of interest (e.g., 5-Fluorouracil, Doxorubicin)
-
Suitable solvent for the drug (e.g., water, ethanol, PBS)
Procedure:
-
Activate the synthesized MOF by heating under vacuum to remove any guest solvent molecules from the pores.
-
Prepare a concentrated solution of the drug in a suitable solvent.
-
Immerse a known amount of the activated MOF powder in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the collected solid with fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading capacity by analyzing the concentration of the drug in the supernatant before and after the loading process using techniques like UV-Vis spectroscopy.
Protocol 4: In Vitro Drug Release Study
This protocol outlines a general method for evaluating the in vitro release of a drug from a loaded MOF.
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.5 for tumor microenvironment)
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS in a dialysis bag or a vial.
-
Place the container in a larger reservoir of PBS maintained at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the reservoir.
-
Replenish the reservoir with an equal volume of fresh PBS to maintain a constant volume.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the cumulative drug release as a function of time.
Visualizations
References
- 1. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Toxicity Study of a Porous Iron(III) Metal‒Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in nanoscale metal-organic frameworks for drug release and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Solvothermal Synthesis of Metal-Organic Frameworks with 4-(1H-tetrazol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The ligand 4-(1H-tetrazol-5-yl)benzoic acid is of particular interest due to its rigid structure and the presence of both carboxylate and tetrazolate groups, which allows for the formation of robust frameworks with diverse coordination modes. This document provides a detailed protocol for the solvothermal synthesis of MOFs using this compound with common metal precursors such as zinc and copper salts.
Experimental Protocols
This section details a generalized solvothermal synthesis protocol for preparing MOFs with this compound. Specific examples for zinc and copper-based MOFs are provided in the data tables below.
Materials:
-
This compound (H₂TBC)
-
Metal salt (e.g., Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O], Copper(II) salt)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Methanol (MeOH), Ethanol (EtOH), deionized water)
-
Teflon-lined stainless-steel autoclave (20-25 mL capacity)
-
Scintillation vials
-
Sonicator
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Reagent Preparation: In a typical synthesis, the this compound ligand and the metal salt are dissolved in a suitable solvent or a mixture of solvents. The molar ratio of metal to ligand can be varied to target different framework structures. For instance, a molar ratio of approximately 1:1.2 of Zn(NO₃)₂·6H₂O to this compound has been used.[1]
-
Solubilization: The ligand is typically dissolved in a solvent such as DMF, methanol, or a water/methanol mixture in a scintillation vial. The metal salt is often dissolved separately in a compatible solvent. Sonication can be employed to ensure complete dissolution and a homogenous solution.[1]
-
Reaction Mixture Assembly: The metal salt solution is added to the ligand solution. The combined mixture is then transferred to a Teflon-lined autoclave.
-
Solvothermal Reaction: The sealed autoclave is placed in a programmable oven. The temperature is ramped up to the desired reaction temperature (typically between 120 °C and 150 °C) and held for a period of 1 to 3 days.[1][2]
-
Cooling: After the reaction is complete, the oven is cooled down to room temperature. A slow cooling rate (e.g., 5 °C/h) can promote the formation of high-quality crystals.[3]
-
Product Isolation and Washing: The resulting crystalline product is collected by decanting the mother liquor. The crystals are then washed several times with a fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials and impurities. Centrifugation can be used to facilitate the separation of the crystals from the washing solvent.[2][3]
-
Drying and Activation: The washed crystals are dried under vacuum, often at an elevated temperature (e.g., 60 °C), for several hours to remove the solvent from the pores of the MOF. This activation step is crucial for accessing the full porosity of the material.
Data Presentation
The following tables summarize quantitative data from reported solvothermal syntheses of MOFs using this compound.
Table 1: Synthesis Parameters for Zinc-based MOFs
| Parameter | Value | Reference |
| Metal Salt | Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | [1] |
| Ligand | This compound | [1] |
| Metal Salt Amount | 0.2 g (0.673 mmol) | [1] |
| Ligand Amount | 0.15 g (0.806 mmol) | [1] |
| Solvent System | 10 mL Water | [1] |
| Reaction Temperature | 150 °C | [1] |
| Reaction Time | 3 days | [1] |
Table 2: Synthesis Parameters for a Zinc-based MOF with a Mixed Solvent System
| Parameter | Value | Reference |
| Metal Salt | Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | [1] |
| Ligand | This compound | [1] |
| Metal Salt Amount | 0.2 g (0.68 mmol) | [1] |
| Ligand Amount | 0.15 g (0.79 mmol) | [1] |
| Solvent System | 5 mL Methanol and 5 mL Water | [1] |
| Reaction Temperature | 150 °C | [1] |
| Reaction Time | 3 days | [1] |
Table 3: Characterization Data for Copper-based MOFs
| MOF Name | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | H₂ Adsorption (wt % at 77 K, 1 atm) | CO₂ Adsorption (mmol/g at 298 K, 1 bar) | Reference |
| Cu-TBA-1 | 356 | 616 | 1.16 | 3.08 | [4] |
| Cu-TBA-2 | 402 | 686 | 1.54 | 2.54 | [4] |
Visualizations
The following diagrams illustrate the key processes in the solvothermal synthesis of MOFs.
Caption: Workflow for the solvothermal synthesis of MOFs.
Caption: Key components of solvothermal MOF synthesis.
References
The Rising Star of Porous Coordination Polymers: Application Notes on 4-(1H-tetrazol-5-yl)benzoic Acid
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the rapidly advancing field of materials science, 4-(1H-tetrazol-5-yl)benzoic acid (4-TBA) is emerging as a critical building block in the design and synthesis of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs). Its unique structural features, combining a carboxylic acid and a tetrazole ring, offer versatile coordination modes, leading to the formation of robust and highly porous materials with significant potential in gas storage, separation, catalysis, and drug delivery. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview, detailed experimental protocols, and comparative data on the use of 4-TBA in the development of cutting-edge PCPs.
The bifunctional nature of 4-TBA allows for the construction of PCPs with diverse topologies and functionalities. The carboxylate group readily coordinates with metal ions, while the tetrazole ring can act as a multidentate linker, contributing to the formation of stable, high-dimensional frameworks. The nitrogen-rich tetrazole moiety also enhances the affinity of these materials for specific molecules, such as carbon dioxide, making them promising candidates for carbon capture applications.
Application Highlights
Porous coordination polymers synthesized from 4-TBA have demonstrated exceptional performance in several key areas:
-
Gas Storage and Separation: The high porosity and specific chemical functionalities of 4-TBA-based PCPs enable efficient storage of gases like hydrogen and carbon dioxide. The tunable pore sizes and surface properties also allow for selective separation of gas mixtures.
-
Catalysis: The incorporation of catalytically active metal centers within the porous framework of these materials opens up possibilities for their use as heterogeneous catalysts in various organic transformations.
-
Drug Delivery: The biocompatibility of certain metal ions and the high pore volume of 4-TBA-based PCPs make them suitable carriers for the controlled loading and release of therapeutic agents.
Quantitative Data Summary
The following tables summarize key performance metrics of various PCPs synthesized using this compound and its derivatives, providing a comparative overview for researchers.
Table 1: Structural and Porosity Data of 4-TBA Based Porous Coordination Polymers
| Compound Name | Metal Ion | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |
| Cu-TBA-1 (Cu₉(4-TBA)₁₀(C₂H₅OH)₂) | Cu | 356 | 616 | N/A | |
| Cu-TBA-2 (Cu₂(4-TBA)₂(DMF)(C₂H₅OH)) | Cu | 402 | 686 | N/A | |
| Zinc-TBA MOF | Zn | 270 | N/A | N/A | |
| [Zn₂(tzba)(dmtrz)(OH)]·3H₂O | Zn | N/A | N/A | N/A | |
| [Mn(4-TZBA²⁻)(H₂O)₂] | Mn | N/A | N/A | N/A | |
| [Mn₄(4-TZBA²⁻)₄(μ₂-H₂O)₂(H₂O)(py)] | Mn | N/A | N/A | N/A |
N/A: Data not available in the cited sources.
Table 2: Gas Adsorption Performance of 4-TBA Based Porous Coordination Polymers
| Compound Name | Gas Adsorbed | Adsorption Capacity (wt% or mmol/g) | Conditions | Ref. |
| Cu-TBA-1 | H₂ | 1.16 wt% | 77 K, 1 atm | |
| Cu-TBA-1 | CO₂ | 3.08 mmol/g | 298 K, 1 bar | |
| Cu-TBA-2 | H₂ | 1.54 wt% | 77 K, 1 atm | |
| Cu-TBA-2 | CO₂ | 2.54 mmol/g | 298 K, 1 bar | |
| Cu-TBA-2F (fluorinated ligand) | H₂ | 0.67 wt% | 77 K, 1 atm | |
| Cu-TBA-2F (fluorinated ligand) | CO₂ | 1.27 mmol/g | 298 K, 1 bar | |
| [Zn₂(tzba)(dmtrz)(OH)]·3H₂O | CO₂ | N/A | N/A |
N/A: Specific quantitative data not provided in the cited abstract.
Table 3: Drug Loading and Release in a 4-TBA Based Porous Coordination Polymer
| PCP System | Drug | Loading Amount | Release Conditions | Ref. |
| Zinc-based MOF | Doxorubicin | 33.74% | pH-sensitive release (higher at pH 3.8 than 5.8 or 7.4) |
Experimental Protocols
Detailed methodologies for the synthesis of the 4-TBA ligand and a representative porous coordination polymer, as well as the crucial activation process to ensure porosity, are provided below.
Protocol 1: Synthesis of this compound (4-TBA)
This protocol describes the synthesis of the 4-TBA ligand from 4-cyanobenzoic acid.
Materials:
-
4-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Water
-
Hydrochloric acid (HCl, 2M)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a beaker, prepare a mixture of zinc bromide (1.0 mmol), sodium 4-cyanobenzoate (1.0 mmol), and sodium azide (1.0 mmol) in 10 ml of water.
-
Transfer the mixture into a Teflon-lined stainless steel autoclave.
-
Heat the autoclave to 140 °C (413 K) and maintain this temperature for 3 days.[1]
-
Allow the autoclave to cool down to room temperature at a rate of 1 K/h.
-
Collect the resulting solid powder and acidify it with 2M HCl to obtain the this compound product.[1]
-
Crystals of the product can be obtained by slow evaporation of the resulting solution.
Protocol 2: Synthesis of a Zinc-based Porous Coordination Polymer using 4-TBA
This protocol details the solvothermal synthesis of a porous zinc-based MOF.
Materials:
-
This compound (4-TBA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Methanol (MeOH)
-
Water
-
Teflon-lined autoclave
Procedure:
-
Dissolve zinc nitrate hexahydrate (0.68 mmol) and this compound (0.79 mmol) in a mixture of 5 mL of methanol and 5 mL of water.
-
Transfer the resulting solution to a Teflon-lined autoclave.
-
Heat the autoclave in an oven at 150 °C for 3 days.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Recover the crystalline product and wash it with a fresh mixture of methanol and water.
Protocol 3: Activation of Porous Coordination Polymers for Gas Adsorption
This protocol describes a general procedure for activating the synthesized PCP to remove guest solvent molecules and enable porosity.
Method A: Thermal Activation
-
Place the as-synthesized PCP material in a sample tube of a thermogravimetric analyzer or a tube furnace.
-
Heat the sample to a temperature above 200 °C under a flow of inert gas (e.g., argon or nitrogen) or under vacuum. The exact temperature and duration should be optimized based on the thermal stability of the specific PCP, which can be determined by thermogravimetric analysis (TGA).
-
Hold the sample at the activation temperature for several hours until the solvent molecules are completely removed, as indicated by a stable weight in TGA.
-
Cool the sample to room temperature under vacuum or inert atmosphere to prevent the re-adsorption of atmospheric moisture.
Method B: Solvent Exchange and Mild Heating
-
Immerse the as-synthesized PCP (e.g., 20 mg) in a high-boiling point solvent in which it is stable, such as N,N-dimethylformamide (DMF) (15 mL), and stir for 24 hours. Replace the DMF after 4 and 8 hours.
-
Collect the solid by centrifugation and then immerse it in a low-boiling point, volatile solvent like methanol (MeOH) (15 mL) and stir for another 24 hours, again replacing the solvent after 4 and 8 hours.
-
Collect the solvent-exchanged solid by centrifugation.
-
Heat the solid in an oven at a moderate temperature (e.g., 80 °C) overnight under vacuum to remove the volatile solvent and activate the pores.
Visualizing the Process and Logic
To further elucidate the experimental workflow and the underlying relationships in the development of these advanced materials, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and activation of porous coordination polymers.
Caption: Relationship between ligand design, synthesis, structure, and performance.
These application notes aim to serve as a valuable resource for the scientific community, fostering further innovation in the design and application of porous coordination polymers based on the versatile this compound ligand. The provided data and protocols offer a solid foundation for researchers to build upon, accelerating the development of new materials for a sustainable and healthier future.
References
Application of 4-(1H-tetrazol-5-yl)benzoic Acid MOFs in Gas Storage: A Detailed Guide for Researchers
Introduction: Metal-Organic Frameworks (MOFs) constructed from 4-(1H-tetrazol-5-yl)benzoic acid have emerged as a promising class of porous materials for gas storage applications. The unique molecular geometry of this ligand, featuring both a carboxylic acid and a tetrazole ring, allows for the formation of robust frameworks with diverse topologies and functionalities. The high nitrogen content of the tetrazole moiety is particularly advantageous for enhancing the affinity of the MOF for gases like carbon dioxide (CO2) through dipole-quadrupole interactions, while the inherent porosity of the framework provides high capacity for storing gases such as hydrogen (H2) and methane (CH4). This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based MOFs for gas storage.
Application Notes
Metal-Organic Frameworks utilizing the this compound (4-TBA) ligand have demonstrated significant potential in the field of gas storage and separation. The presence of both carboxylate and tetrazolate coordinating groups allows for the synthesis of MOFs with high structural stability and permanent porosity.[1] The nitrogen-rich tetrazole rings often line the pores of the resulting framework, creating preferential binding sites for quadrupolar gas molecules like CO2, leading to high adsorption selectivity over other gases such as nitrogen (N2) and methane (CH4).[2][3][4]
Several studies have reported the synthesis of copper-based MOFs using 4-TBA that exhibit interesting gas sorption properties. For example, two structural isomers, Cu-TBA-1 and Cu-TBA-2, were synthesized using Cu(II) as the metal precursor.[5] These materials show different gas uptake capacities, highlighting the critical role of the framework's topology in gas storage performance. The fluorination of the 4-TBA ligand has also been explored as a strategy to modify the electronic properties and pore environment of the resulting MOFs, thereby influencing their gas adsorption characteristics.[5]
The primary applications for these MOFs are in carbon capture and hydrogen storage. The high selectivity for CO2 makes them suitable candidates for post-combustion carbon capture or natural gas sweetening.[6][7] Furthermore, the high surface area and tunable pore sizes of these materials are desirable for physisorption-based hydrogen storage, a key technology for future clean energy systems.[8][9] Researchers in materials chemistry, chemical engineering, and environmental science will find these materials of high interest for developing next-generation adsorbents.
Quantitative Data Summary
The gas storage performance of MOFs derived from this compound and similar tetrazole-based ligands is summarized below. These tables provide a comparative overview of their key adsorption properties.
Table 1: CO2 Adsorption Properties of Tetrazole-Based MOFs
| MOF Name | Metal Center | Ligand | BET Surface Area (m²/g) | CO2 Uptake (wt%) @ 273 K, 1 bar | CO2 Uptake (cm³/g) @ 273 K, 1 bar | Reference |
| Cu-TBA-2F | Cu(II) | 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid | - | ~4.4 | 22.4 | [5] |
| HHU-5 | Cu(II) | 5-(1H-tetrazole-5-yl)-1,3-bis(3,5-dicarboxylphenyl)-benzene | 2070 | 37.1 | - | [7][10] |
| FMOF-1 | Zn(II) | Tetrazole-Viologen based ligand | - | 19.3 | 98 | [3] |
| Nankai-1a | Zn(II) | 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | - | - | ~60 | [4] |
Table 2: H2 Adsorption Properties of Tetrazole-Based MOFs
| MOF Name | Metal Center | Ligand | BET Surface Area (m²/g) | H2 Uptake (wt%) @ 77 K, 1 atm | Heat of Adsorption (kJ/mol) | Reference | |---|---|---|---|---|---| | Cu-TBA-1 | Cu(II) | this compound | - | 0.85 | - |[5] | | Cu-TBA-2 | Cu(II) | this compound | - | 0.76 | - |[5] | | Desolvated MOF-3 | Zn(II) | 1,4-benzeneditetrazolate | 200-640 | 0.82 - 1.46 | 6.0 - 8.8 |[1] | | Desolvated MOF-4 | Mn(II) | 1,4-benzeneditetrazolate | 200-640 | 0.82 - 1.46 | 6.0 - 8.8 |[1] | | Desolvated MOF-5 | Mn(II) | 1,4-benzeneditetrazolate | 200-640 | 0.82 - 1.46 | 6.0 - 8.8 |[1] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative this compound MOF and the subsequent gas sorption analysis are provided below.
Protocol 1: Synthesis of Cu-TBA-2 MOF
This protocol is adapted from the synthesis of Cu2(4-TBA)2(DMF)(C2H5OH) as described in the literature.[5]
Materials:
-
This compound (4-TBA)
-
Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (C2H5OH)
-
Methanol (CH3OH)
-
Borosilicate glass vials (20 mL)
-
Programmable oven
-
Centrifuge
Procedure:
-
In a 20 mL borosilicate glass vial, dissolve 0.05 mmol of this compound in a solvent mixture of 5 mL DMF and 5 mL ethanol.
-
Add 0.05 mmol of Cu(NO3)2·3H2O to the solution.
-
Seal the vial tightly and sonicate for 5 minutes to ensure complete dissolution and mixing of the reagents.
-
Place the sealed vial in a programmable oven.
-
Heat the vial to 85 °C at a rate of 5 °C/min.
-
Maintain the temperature at 85 °C for 72 hours.
-
After 72 hours, cool the oven down to room temperature at a rate of 5 °C/min.
-
Blue block-shaped crystals of Cu-TBA-2 should be formed.
-
Carefully decant the mother liquor.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
Collect the crystals by centrifugation and dry them under vacuum for subsequent activation.
Protocol 2: Activation and Gas Sorption Measurements
This is a general protocol for activating the synthesized MOF and performing gas sorption analysis.
Materials and Equipment:
-
As-synthesized MOF sample
-
Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020 or similar)
-
Sample tubes
-
Heating mantle or furnace for the analyzer's degassing port
-
High-purity gases (N2, H2, CO2)
-
Liquid nitrogen (for 77 K measurements)
-
Water bath or cryostat (for other temperature measurements, e.g., 273 K, 298 K)
Procedure:
-
Activation (Solvent Removal): a. Place approximately 100-150 mg of the as-synthesized MOF sample into a pre-weighed sample tube. b. Attach the sample tube to the degassing port of the gas sorption analyzer. c. Heat the sample under high vacuum (e.g., <10 µmHg). The specific temperature and duration will depend on the thermal stability of the MOF. A common starting point for new materials is 120-150 °C for 12 hours. This step is crucial to evacuate the solvent molecules from the pores without causing framework collapse. d. After degassing, cool the sample to room temperature under vacuum and weigh it again to determine the mass of the activated sample.
-
Nitrogen Adsorption for BET Surface Area Analysis: a. Transfer the sample tube containing the activated MOF to the analysis port of the sorption analyzer. b. Immerse the sample tube in a liquid nitrogen bath (77 K). c. Perform a nitrogen adsorption-desorption isotherm measurement over a relative pressure (P/P0) range from approximately 10⁻⁶ to 1.0. d. Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure range of 0.05 to 0.3.
-
CO2 and H2 Sorption Measurements: a. Using the same activated sample, perform CO2 and H2 adsorption isotherm measurements. b. For CO2, measurements are typically conducted at 273 K (ice-water bath) and 298 K (water bath). c. For H2, measurements are typically performed at 77 K (liquid nitrogen bath). d. Introduce the desired gas in controlled doses into the sample tube and measure the amount adsorbed at each pressure point until saturation is reached (typically up to ~1 bar). e. The data collected will provide the gas uptake capacity of the material under the specified conditions.
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for the solvothermal synthesis of a 4-TBA based MOF.
Caption: General workflow for MOF activation and gas sorption analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Tetrazole-Viologen-based Flexible Microporous Metal-Organic Framework with High CO2 Selective Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJNANO - Metal-organic framework-based nanomaterials for CO2 storage: A review [beilstein-journals.org]
- 7. A Free Tetrazolyl Decorated Metal-Organic Framework Exhibiting High and Selective CO2 Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Latest developments in the synthesis of metal–organic frameworks and their hybrids for hydrogen storage - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Collection - A Free Tetrazolyl Decorated MetalâOrganic Framework Exhibiting High and Selective CO2 Adsorption - Inorganic Chemistry - Figshare [acs.figshare.com]
Application Note & Protocol: Leveraging 4-(1H-tetrazol-5-yl)benzoic Acid in Metal-Organic Frameworks for Selective CO2 Capture
Audience: Researchers, scientists, and drug development professionals exploring materials and methods for carbon capture and gas separation.
Introduction: The escalating concentration of atmospheric carbon dioxide (CO2) is a significant global concern, driving the urgent need for effective CO2 capture technologies. Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for this purpose due to their high surface areas, tunable pore structures, and tailorable chemical functionalities. The choice of organic linker is crucial in designing MOFs with high CO2 adsorption capacity and selectivity.
4-(1H-tetrazol-5-yl)benzoic acid (also referred to as H2tzba) is a bifunctional organic ligand that has garnered significant interest for constructing robust MOFs for selective CO2 capture.[1][2][3] Its structure, featuring both a carboxylic acid group and a nitrogen-rich tetrazole ring, allows for the formation of diverse and stable coordination polymers. The tetrazole group, in particular, is known to enhance CO2 affinity through dipole-quadrupole and acid-base interactions, contributing to both high uptake and selectivity over other gases like N2 and CH4.[4][5][6] This document provides detailed protocols for the synthesis of the H2tzba ligand, its use in MOF synthesis, and the subsequent evaluation of the resulting MOFs for CO2 capture.
Quantitative Data Summary
The following table summarizes the CO2 capture performance of various MOFs synthesized using tetrazole-based ligands, including this compound and its derivatives.
| MOF/Material Name | Metal Center | Ligand/Linker | CO2 Uptake Capacity | Conditions | Selectivity | Reference |
| NiNDTz | Nickel | Naphthalene-tetrazole derivative | 1.85 mmol/g | 273 K | N/A | [4] |
| Zn(tzba)-MOF | Zinc | This compound (H2tzba) | High sorption heat reported | N/A | High selectivity for CO2 over H2 and N2 | [1] |
| [CuL] (1a) | Copper | 5-(1H-Tetrazol-1-yl)isophthalic acid | "Remarkably high" | 298 K, 1 atm | High selectivity for CO2 over CH4 | [7] |
| HHU-5 | Copper | 5-(1H-tetrazole-5-yl)-1,3-bis(3,5-dicarboxylphenyl)-benzene | 37.1 wt % | 273 K, 1 bar | High selectivity for CO2 over N2 and CH4 | [8] |
| MOF Isomer 2 | Copper | 2-(1H-tetrazol-5-yl)pyrimidine | High selectivity reported | N/A | High selectivity for CO2 | [5][6] |
| Zn-MOF (1a) | Zinc | 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | Moderate sorption | 273 K | CO2/N2: 102, CO2/CH4: 20 | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound (H2tzba) Ligand
This protocol is adapted from a hydrothermal synthesis method.[10]
Materials:
-
4-cyanobenzoic acid (4-Hcba)
-
Sodium azide (NaN3)
-
Zinc bromide (ZnBr2) - Acts as a Lewis acid catalyst
-
Hydrochloric acid (HCl), 2M
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a beaker, dissolve 4-cyanobenzoic acid (1.0 mmol, 147.1 mg), sodium azide (1.0 mmol, 65.0 mg), and zinc bromide (1.0 mmol, 225.4 mg) in 10 mL of deionized water.
-
Transfer the resulting mixture into a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 413 K (140 °C) for 3 days.
-
After the reaction period, cool the autoclave to room temperature at a slow rate (e.g., 1 K/h).
-
Collect the resulting solid powder by filtration.
-
Acidify the solid powder with 2M HCl to protonate the tetrazole and carboxylate groups, yielding the target product, this compound.
-
Wash the product with deionized water to remove any unreacted salts.
-
Pure crystals can be obtained by slow evaporation from a suitable solvent (e.g., water or DMF/water mixture).
Protocol 2: General Synthesis of a MOF using H2tzba
This is a general solvothermal protocol for synthesizing a MOF. Specific metal salts, solvents, temperatures, and reaction times may need to be optimized for a desired structure.
Materials:
-
This compound (H2tzba) ligand
-
A metal salt (e.g., Zinc nitrate, Copper(II) nitrate, Cobalt acetate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture with water/ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt (e.g., 0.5 mmol) in the chosen solvent (e.g., 10 mL DMF).
-
In a separate vial, dissolve the H2tzba ligand (e.g., 0.5 mmol, 95.1 mg) in the same solvent (e.g., 10 mL DMF).
-
Combine the two solutions in the Teflon liner of an autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to the desired reaction temperature (typically between 80-150 °C) for a period ranging from 24 to 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Harvest the resulting crystals by decanting the mother liquor.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove unreacted starting materials.
-
Perform a solvent exchange by immersing the crystals in a volatile solvent like ethanol or methanol for several days, replacing the solvent daily. This is crucial for the activation process.
-
Collect the final product by filtration and dry under vacuum.
Protocol 3: Activation and CO2 Adsorption Measurement
This protocol outlines the steps for preparing the synthesized MOF for gas sorption analysis and measuring its CO2 uptake.
Materials & Equipment:
-
Synthesized MOF sample
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020)
-
Vacuum pump
-
Heating mantle or furnace for the sample tube
-
High-purity gases: He (for free space determination), N2, and CO2
Procedure:
-
Sample Activation: a. Place a precisely weighed amount of the MOF sample (50-100 mg) into a sample tube. b. Attach the sample tube to the degassing port of the adsorption analyzer. c. Heat the sample under a high vacuum (e.g., <5·10-4 mbar) at a specific temperature (e.g., 100-150 °C) for several hours (typically 8-12 hours). This step, known as activation, is critical to remove guest solvent molecules from the pores of the MOF.[11] d. After activation, reweigh the sample tube to determine the activated sample mass.
-
CO2 Adsorption Isotherm Measurement: a. Transfer the sample tube to the analysis port of the instrument. b. Perform a free-space measurement using helium gas. c. Set the analysis bath to the desired temperature (e.g., 273 K for 0 °C or 298 K for 25 °C). d. Program the instrument to introduce controlled doses of CO2 gas into the sample tube. e. The instrument will measure the pressure equilibration after each dose to calculate the amount of gas adsorbed by the sample. f. Continue this process until the desired final pressure (e.g., 1 bar) is reached. g. The collected data points form the CO2 adsorption isotherm.
-
Selectivity Analysis (Optional but Recommended): a. Measure the adsorption isotherms for other relevant gases (e.g., N2, CH4) under the same conditions. b. Calculate the selectivity for CO2 over the other gases. This can be estimated from single-component isotherm data using the Ideal Adsorbed Solution Theory (IAST), a common method in the field.[12]
Visualizations
Logical Workflow for MOF Development
Caption: Workflow for MOF synthesis and CO2 capture evaluation.
Experimental Protocol for CO2 Adsorption Analysis
Caption: Step-by-step workflow for CO2 adsorption measurement.
Role of H2tzba in MOF for CO2 Capture
Caption: Conceptual diagram of H2tzba's role in CO2 capture.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Tetrazole-based porous metal-organic frameworks for selective CO2 adsorption and isomerization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New three-dimensional porous metal organic framework with tetrazole functionalized aromatic carboxylic Acid: synthesis, structure, and gas adsorption properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Free Tetrazolyl Decorated Metal-Organic Framework Exhibiting High and Selective CO2 Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.unito.it [iris.unito.it]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hydrogen Storage in MOFs Utilizing 4-(1H-tetrazol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, characterization, and hydrogen storage properties of Metal-Organic Frameworks (MOFs) constructed with the organic linker 4-(1H-tetrazol-5-yl)benzoic acid (4-TBA). The information is compiled from recent scientific literature to guide researchers in this field.
Introduction to 4-TBA based MOFs for Hydrogen Storage
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that have shown significant promise for gas storage applications, including hydrogen storage.[1] The tunability of their pore size, surface area, and chemical functionality allows for the rational design of materials with high hydrogen uptake capacities. The ligand this compound (4-TBA) is a bifunctional linker containing both a tetrazole and a carboxylate group, which can coordinate with metal ions to form robust, porous frameworks.[2][3] MOFs synthesized from 4-TBA, such as the copper-based Cu-TBA-1 and Cu-TBA-2, have demonstrated notable hydrogen storage capabilities at cryogenic temperatures.[4]
Quantitative Data Summary
The following table summarizes the key hydrogen storage and physical properties of two MOFs synthesized using this compound and a copper(II) precursor.
| Property | Cu-TBA-1 | Cu-TBA-2 | Unit | Conditions | Reference |
| Hydrogen Uptake | 1.16 | 1.54 | wt % | 77 K, 1 atm | [4] |
| Langmuir Surface Area | 686 | 402 | m²/g | - | [4] |
| BET Surface Area | 616 | 356 | m²/g | - | [4] |
| CO₂ Adsorption | 3.08 | 2.54 | mmol/g | 298 K, 1 bar | [4] |
Experimental Protocols
Synthesis of this compound (4-TBA) Ligand
The 4-TBA ligand can be synthesized via a reaction between 4-cyanobenzoic acid and sodium azide in the presence of a Lewis acid catalyst like zinc bromide.[2]
Materials:
-
4-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Water
-
Hydrochloric acid (HCl, 2M)
-
Teflon-lined stainless steel autoclave
Procedure:
-
A mixture of zinc bromide (1.0 mmol), 4-cyanobenzoic acid (1.0 mmol), and sodium azide (1.0 mmol) is prepared in 10 ml of water.[2]
-
The mixture is transferred into a Teflon-lined stainless steel autoclave.[2]
-
The autoclave is heated to 413 K for 3 days.[2]
-
After heating, the autoclave is cooled to room temperature at a rate of 1 K/h.[2]
-
The resulting solid powder is acidified with 2M HCl to yield the this compound product.[2]
Synthesis of Copper-Tetrazolate based MOFs (Cu-TBA-1 and Cu-TBA-2)
The following protocol describes the synthesis of two structural isomers, Cu-TBA-1 and Cu-TBA-2, using 4-TBA and a copper(II) salt.[4]
Materials:
-
This compound (4-TBA)
-
Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (C₂H₅OH)
Procedure for Cu-TBA-1 and Cu-TBA-2:
-
Note: The specific molar ratios and reaction conditions (e.g., temperature, time) to selectively synthesize each isomer are detailed in the primary literature. The general approach involves the solvothermal reaction of the 4-TBA ligand and the copper(II) metal precursor.[4]
Activation of the MOFs
Prior to gas adsorption measurements, the synthesized MOFs must be activated to remove solvent molecules occluded within the pores.
Procedure:
-
The as-synthesized MOF crystals are typically washed with a volatile solvent like chloroform or methanol to exchange the high-boiling point synthesis solvents.[5]
-
The solvent-exchanged material is then heated under a dynamic vacuum to remove the volatile solvent, leading to a fully activated, porous framework. The specific temperature and duration of heating should be optimized for each MOF to avoid framework collapse.[5]
Hydrogen Storage Measurement
Hydrogen adsorption isotherms are measured using a volumetric gas sorption analyzer.
Procedure:
-
A known mass of the activated MOF sample is loaded into a sample tube.
-
The sample is further degassed in-situ by heating under vacuum to ensure the removal of any adsorbed atmospheric gases.
-
The sample tube is then cooled to 77 K using a liquid nitrogen bath.[4]
-
Hydrogen gas is introduced into the system at controlled pressures, and the amount of adsorbed gas is measured at each pressure point to generate the adsorption isotherm.[4]
Visualizations
Caption: Experimental workflow for the synthesis and hydrogen storage analysis of 4-TBA based MOFs.
Caption: Logical relationship of components and properties of 4-TBA based MOFs.
References
Application Notes and Protocols for 4-(1H-tetrazol-5-yl)benzoic Acid-Based Materials in Heterogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
The following application notes and protocols provide a comprehensive overview of the synthesis and potential catalytic applications of materials based on 4-(1H-tetrazol-5-yl)benzoic acid (4-TBA). While the direct application of 4-TBA-based materials in heterogeneous catalysis is an emerging field with limited specific examples in publicly available literature, this document outlines the synthesis of promising precursor materials, namely Metal-Organic Frameworks (MOFs), and provides generalized protocols for their potential use in catalysis.
Introduction to this compound-Based Materials
This compound is a bifunctional organic ligand featuring both a carboxylic acid group and a tetrazole ring. This unique structure makes it an excellent building block for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The tetrazole group, with its multiple nitrogen donor atoms, can coordinate to metal centers in various ways, leading to a rich variety of structural architectures. These materials, particularly MOFs, are characterized by high porosity, large surface areas, and tunable structures, making them promising candidates for applications in gas storage, separation, and heterogeneous catalysis. The presence of open metal sites and functional organic linkers within the MOF structure can create active centers for catalytic reactions.
Synthesis of this compound (4-TBA)
A common method for synthesizing 4-TBA involves the [2+3] cycloaddition reaction of a cyano group with an azide.
Protocol: Synthesis of this compound
This protocol describes the synthesis of 4-TBA via a hydrothermal reaction.
Materials:
-
4-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂) (acts as a Lewis acid catalyst)
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine 4-cyanobenzoic acid, sodium azide, and a catalytic amount of zinc bromide in deionized water.
-
Seal the autoclave and heat it to 140 °C (413 K) for 72 hours.
-
After 72 hours, cool the autoclave to room temperature.
-
The resulting solid powder is then acidified with a 2M HCl solution to precipitate the this compound product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., slow evaporation from an aqueous solution) to obtain crystalline 4-TBA.
Synthesis of 4-TBA-Based Metal-Organic Frameworks (MOFs)
4-TBA can be used as an organic linker to construct MOFs with various metal ions. The following are generalized protocols for the synthesis of copper and zinc-based MOFs.
Protocol: Synthesis of a Copper-Based MOF (Cu-TBA MOF)
This protocol is a general guideline for the solvothermal synthesis of a Cu-TBA MOF.
Materials:
-
This compound (4-TBA)
-
Copper(II) salt (e.g., copper(II) nitrate hexahydrate, Cu(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve 4-TBA in a mixture of DMF and ethanol in a glass vial.
-
In a separate vial, dissolve the copper(II) salt in DMF.
-
Combine the two solutions in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 100-120 °C for 24-72 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Collect the resulting crystals by filtration, wash them with fresh DMF and then ethanol to remove unreacted starting materials.
-
Dry the crystals under vacuum.
Protocol: Synthesis of a Zinc-Based MOF (Zn-TBA MOF)
This protocol provides a general method for the solvothermal synthesis of a Zn-TBA MOF.
Materials:
-
This compound (4-TBA)
-
Zinc(II) salt (e.g., zinc(II) nitrate hexahydrate, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve 4-TBA and the zinc(II) salt in a solvent mixture of DMF and methanol inside a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 100 °C and 150 °C for 48-72 hours.
-
After the solvothermal reaction, cool the autoclave to room temperature.
-
The resulting crystalline product is collected by filtration.
-
Wash the crystals with fresh DMF and methanol to remove any unreacted precursors.
-
Dry the product under vacuum.
Logical Workflow for MOF Synthesis
Caption: General workflow for the solvothermal synthesis of 4-TBA based MOFs.
Potential Applications in Heterogeneous Catalysis
While specific catalytic applications for 4-TBA-based MOFs are not yet widely reported, their structural features suggest potential in various organic transformations. The Lewis acidic metal centers and the basic nitrogen sites on the tetrazole ring could act as cooperative catalytic sites.
Potential Catalytic Reactions:
-
Knoevenagel Condensation: The basic sites on the MOF could catalyze the condensation of aldehydes with active methylene compounds.
-
Aldol Reactions: The Lewis acidic metal centers could activate carbonyl compounds for aldol additions.
-
Cyanosilylation of Aldehydes: The Lewis acidic sites could facilitate the addition of trimethylsilyl cyanide to aldehydes.
-
Oxidation Reactions: MOFs with redox-active metal centers (e.g., Cu, Mn) could potentially catalyze oxidation reactions.
-
C-C Coupling Reactions: The porous structure and active sites might be suitable for catalyzing various cross-coupling reactions.
General Protocol for a Heterogeneous Catalytic Reaction (Example: Knoevenagel Condensation)
This is a generalized protocol that would need to be optimized for a specific 4-TBA-based MOF catalyst and substrates.
Materials:
-
4-TBA-based MOF catalyst
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Stirring apparatus (magnetic stirrer)
-
Heating apparatus (oil bath)
Procedure:
-
Activate the MOF catalyst by heating under vacuum to remove any guest solvent molecules from the pores.
-
To a round-bottom flask, add the activated 4-TBA-based MOF catalyst, the aldehyde, the active methylene compound, and the solvent.
-
Stir the reaction mixture at a specified temperature (e.g., room temperature to 100 °C) for a designated time.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the heterogeneous catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the catalyst with a suitable solvent, dry it, and store it for potential reuse.
-
Isolate the product from the filtrate by removing the solvent under reduced pressure and purify it if necessary (e.g., by recrystallization or column chromatography).
Catalyst Recycling Protocol:
-
After the reaction, recover the MOF catalyst by filtration or centrifugation.
-
Wash the recovered catalyst thoroughly with the reaction solvent and then with a low-boiling-point solvent (e.g., acetone or dichloromethane) to remove any adsorbed species.
-
Dry the catalyst under vacuum at an elevated temperature to ensure the removal of all solvent and adsorbed molecules.
-
The reactivated catalyst can then be used in a subsequent catalytic run under the same reaction conditions.
-
Repeat the reaction and recycling process for several cycles to evaluate the catalyst's stability and reusability.
Signaling Pathway for a Potential Catalytic Cycle
Caption: A simplified representation of a heterogeneous catalytic cycle on a MOF.
Quantitative Data
As of the current literature survey, specific quantitative data on the catalytic performance of this compound-based materials in heterogeneous catalysis is not available. The tables below are provided as templates for researchers to populate with their experimental data.
Table 1: Catalyst Characterization
| Catalyst ID | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Crystal System |
| e.g., Cu-TBA-1 | Cu | |||
| e.g., Zn-TBA-1 | Zn |
Table 2: Catalytic Performance in Knoevenagel Condensation of Benzaldehyde and Malononitrile
| Catalyst ID | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| e.g., Cu-TBA-1 | ||||||
| e.g., Zn-TBA-1 |
Table 3: Catalyst Recyclability
| Catalyst ID | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Cycle 4 Yield (%) | Cycle 5 Yield (%) |
| e.g., Cu-TBA-1 | |||||
| e.g., Zn-TBA-1 |
Conclusion and Future Outlook
Materials based on this compound, particularly MOFs, represent a promising but underexplored class of heterogeneous catalysts. The synthetic protocols provided herein offer a starting point for the preparation of these materials. Future research should focus on the systematic investigation of their catalytic activity in a variety of organic reactions, with a detailed analysis of reaction kinetics, mechanism, and catalyst stability. The development of these materials could lead to novel, efficient, and recyclable catalysts for applications in the chemical and pharmaceutical industries.
Application Notes and Protocols: Luminescent Properties of MOFs Derived from 4-(1H-tetrazol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, luminescent properties, and potential applications of Metal-Organic Frameworks (MOFs) derived from the ligand 4-(1H-tetrazol-5-yl)benzoic acid (4-TBA). While the synthesis of MOFs using this specific ligand has been reported, detailed studies on their luminescent properties are not extensively available in the current literature. Therefore, this document also presents data from closely related and analogous MOF systems to provide insights into the expected luminescent behavior and potential applications.
Introduction to 4-TBA Derived MOFs
Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The unique properties of MOFs, such as high surface area, tunable porosity, and functional diversity, make them promising candidates for various applications, including gas storage, catalysis, sensing, and drug delivery.[1] The ligand this compound is a bifunctional linker containing both a carboxylic acid group and a tetrazole ring, which allows for the formation of robust and diverse network structures with various metal centers. While the primary focus of reported MOFs from 4-TBA has been on their synthesis, crystal structure, and gas adsorption properties, their inherent structural features suggest potential for interesting luminescent characteristics.[2][3]
Synthesis of MOFs from this compound
MOFs incorporating the this compound ligand have been successfully synthesized using solvothermal and hydrothermal methods.[2] These methods involve heating a mixture of the ligand, a metal salt, and a solvent in a sealed container to facilitate the crystallization of the MOF structure. The choice of solvent can act as a structure-directing agent, leading to the formation of different framework isomers.[2]
Luminescent Properties
As of the current literature, detailed quantitative data on the luminescent properties of MOFs specifically derived from this compound is limited. However, studies on MOFs synthesized from the isomeric ligand, 5-(1H-tetrazol-5-yl)isophthalic acid, provide valuable insights into the potential photoluminescent behavior of these materials. These analogous systems, particularly those involving d10 metal ions like Zn(II) and Cd(II), exhibit intense photoluminescence in the solid state at room temperature.[4][5][6]
The luminescence in these MOFs typically originates from the organic linker, and the coordination to the metal center can enhance the emission intensity by increasing the rigidity of the ligand and reducing non-radiative decay pathways.
Quantitative Luminescent Data of Analogous MOFs
The following table summarizes the photoluminescent data for MOFs synthesized with the related ligand, 5-(1H-tetrazol-5-yl)isophthalic acid (H3TZI). This data can be considered indicative of the potential luminescent properties of MOFs derived from this compound.
| MOF | Metal Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |
| {--INVALID-LINK--6}n | Cd(II) | 337 | 422 | [4][5] |
| {--INVALID-LINK--}n | Zn(II) | 335 | 424 | [4][5] |
Experimental Protocols
Protocol for Solvothermal Synthesis of a Tetrazole-Carboxylate MOF
This protocol provides a general procedure for the synthesis of MOFs using a tetrazole-carboxylic acid linker, which can be adapted for this compound.
Materials:
-
This compound (H2TBC)
-
Metal salt (e.g., Zinc Nitrate Hexahydrate, Cadmium Nitrate Tetrahydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of the chosen metal salt (e.g., Zn(NO3)2·6H2O) in 5 mL of DMF.
-
Combine the two solutions in the Teflon liner of a 23 mL autoclave.
-
Seal the autoclave and heat it in an oven at a constant temperature (typically between 80-140 °C) for 24-72 hours.
-
After the reaction time, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration and wash them with fresh DMF to remove any unreacted starting materials.
-
Dry the crystals under vacuum or in a desiccator.
Caption: General workflow for the solvothermal synthesis of MOFs.
Protocol for Photoluminescence Measurements
This protocol outlines the procedure for characterizing the luminescent properties of the synthesized MOFs.
Equipment:
-
Fluorometer/Spectrofluorometer
-
Solid-state sample holder
Procedure:
-
Finely grind a small sample of the synthesized MOF crystals into a powder.
-
Place the powdered sample in the solid-state sample holder of the fluorometer.
-
To determine the optimal excitation wavelength, perform an excitation scan by setting the emission wavelength to an estimated value (e.g., in the blue-violet region for tetrazole-based linkers) and scanning a range of excitation wavelengths.
-
Identify the wavelength of maximum excitation intensity from the excitation spectrum.
-
Set the excitation monochromator to the determined optimal excitation wavelength.
-
Perform an emission scan over a range of wavelengths to obtain the emission spectrum. The peak of this spectrum corresponds to the maximum emission wavelength.
-
(Optional) For quantum yield measurements, use an integrating sphere and a reference standard with a known quantum yield.
-
(Optional) For lifetime measurements, use a pulsed light source and a time-correlated single-photon counting (TCSP) system.
Applications in Sensing and Drug Development
Luminescent Sensing
Luminescent MOFs (LMOFs) are excellent candidates for chemical sensors due to their high sensitivity, selectivity, and rapid response times.[7] The luminescence of these materials can be quenched or enhanced in the presence of specific analytes. For example, analogous Cd(II) and Zn(II) MOFs have shown potential for sensing nitroaromatic compounds through luminescence quenching.[4] The porous nature of MOFs allows for the diffusion of analyte molecules into the framework, leading to interactions with the luminescent centers.
The sensing mechanism often involves energy transfer from the excited state of the MOF to the analyte or electron transfer between the MOF and the analyte, which results in a change in the luminescent signal. This makes them suitable for detecting environmental pollutants, explosives, and metal ions.[7][8]
Caption: General mechanism of luminescence quenching in MOF-based sensors.
Drug Delivery
The high porosity and tunable pore size of MOFs make them attractive as nanocarriers for drug delivery.[9] Their crystalline structure allows for high drug loading capacities, and the potential for surface functionalization enables targeted delivery to specific cells or tissues. While the luminescent properties of 4-TBA derived MOFs are still under exploration, the inherent fluorescence could be advantageous for theranostic applications, where the MOF acts as both a drug carrier and an imaging agent to track its biodistribution and drug release. The biocompatibility of the chosen metal and ligand is a critical consideration for any in vivo applications. Zinc, for example, is an essential element, and MOFs based on zinc are often considered for biomedical applications.[9]
Conclusion
MOFs derived from this compound represent a promising area of research. While their synthesis has been established, a thorough investigation into their luminescent properties is warranted. Based on analogous systems, it is anticipated that these materials will exhibit interesting photoluminescence, opening up possibilities for their application as chemical sensors and in the development of novel drug delivery platforms. The protocols and data presented here provide a foundation for researchers to explore the full potential of these fascinating materials.
References
- 1. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Applications of MOFs as Luminescent Sensors for Environmental Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Four dual-functional luminescent Zn(ii)-MOFs based on 1,2,4,5-benzenetetracarboxylic acid with pyridylbenzimidazole ligands for detection of iron(iii) ions and acetylacetone - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(1H-tetrazol-5-yl)benzoic Acid in Chemical Sensor Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-(1H-tetrazol-5-yl)benzoic acid (TBA) in the design and fabrication of chemical sensors. The focus is on the application of TBA as a versatile organic linker in the construction of Metal-Organic Frameworks (MOFs) for the sensitive and selective detection of various analytes, particularly ferric ions (Fe³⁺). This document includes detailed experimental protocols for the synthesis of the TBA ligand and a representative TBA-based MOF sensor, as well as procedures for analyte detection.
Introduction
This compound is a bifunctional organic compound featuring both a carboxylic acid group and a tetrazole ring. This unique structure makes it an excellent candidate for the construction of coordination polymers and Metal-Organic Frameworks. The nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group can effectively coordinate with metal ions, leading to the formation of robust and porous frameworks. The inherent luminescence of these MOFs can be modulated by the presence of specific analytes, forming the basis for "turn-off" or "turn-on" fluorescent sensors.
The primary application highlighted in these notes is the use of a TBA-based MOF for the detection of Fe³⁺ ions in aqueous solutions. Iron is a crucial element in many biological processes, but its dysregulation is associated with various diseases. Therefore, the development of sensitive and selective sensors for Fe³⁺ is of significant interest in biomedical research and diagnostics.
Synthesis Protocols
Synthesis of this compound (TBA)
This protocol describes the synthesis of this compound from 4-cyanobenzoic acid.
Materials:
-
4-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine 4-cyanobenzoic acid (1.0 mmol), sodium azide (1.0 mmol), and zinc bromide (1.0 mmol) in 10 mL of deionized water.
-
Seal the autoclave and heat it to 140 °C for 72 hours.
-
After cooling to room temperature, acidify the resulting solution with 2 M HCl to precipitate the this compound product.
-
Collect the white precipitate by filtration, wash with deionized water, and dry under vacuum.
Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Synthesis of a Representative Luminescent MOF Sensor (e.g., Zn-TBA MOF)
This protocol outlines a general solvothermal method for the synthesis of a zinc-based MOF using this compound.
Materials:
-
This compound (TBA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve this compound (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in a mixture of 8 mL of DMF and 2 mL of ethanol.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 48 hours.
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then with ethanol.
-
Dry the product in a vacuum oven at 60 °C overnight.
Diagram: Solvothermal Synthesis of a Zn-TBA MOF
Caption: General workflow for the solvothermal synthesis of a Zn-TBA MOF.
Chemical Sensing Protocols
This section details the protocol for utilizing the synthesized Zn-TBA MOF as a fluorescent sensor for the detection of Fe³⁺ ions in an aqueous solution.
Preparation of MOF Suspension and Analyte Solutions
-
MOF Suspension: Disperse 5 mg of the finely ground Zn-TBA MOF in 50 mL of deionized water. Sonicate the mixture for 30 minutes to obtain a stable and homogeneous suspension.
-
Analyte Stock Solutions: Prepare stock solutions of various metal nitrates (e.g., Fe(NO₃)₃, NaCl, KCl, CaCl₂, MgCl₂, Cu(NO₃)₂, Ni(NO₃)₂, Co(NO₃)₂, Cd(NO₃)₂) in deionized water at a concentration of 10⁻² M.
Fluorescence Sensing Experiment
-
Place 3 mL of the Zn-TBA MOF suspension into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the MOF suspension using a fluorescence spectrophotometer. The excitation wavelength should be determined based on the absorption spectrum of the MOF (typically in the range of 300-350 nm).
-
incrementally add small aliquots (e.g., 10 µL) of the 10⁻³ M Fe³⁺ solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
For selectivity studies, repeat the experiment with other metal ion solutions at the same concentration.
-
To test for interference, add the Fe³⁺ solution to a MOF suspension already containing a mixture of other metal ions.
Diagram: Fluorescence Quenching Experiment Workflow
Caption: Step-by-step workflow for the Fe³⁺ sensing experiment.
Data Analysis and Interpretation
The fluorescence quenching efficiency can be quantified using the Stern-Volmer equation:
(I₀ / I) = 1 + Ksv[Q]
Where:
-
I₀ is the initial fluorescence intensity of the MOF suspension.
-
I is the fluorescence intensity in the presence of the quencher (Fe³⁺).
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the molar concentration of the quencher.
A linear Stern-Volmer plot of (I₀ / I) versus [Q] indicates a single type of quenching mechanism. The limit of detection (LOD) can be calculated using the formula:
LOD = 3σ / K
Where:
-
σ is the standard deviation of the blank measurement.
-
K is the slope of the calibration curve at low analyte concentrations.
Quantitative Data Summary
| MOF System (Ligands) | Analyte | Quenching Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) (μM) | Ref. |
| Co-MOF (H₂oba, Hatz) | Fe³⁺ | Not Reported | Not Reported | [1] |
| Zn-MOF (all-bdc, Py) | Fe³⁺ | Not Reported | 0.95 | [2] |
| Cd-MOF (ttc) | Fe³⁺ | Not Reported | 0.0534 | [2][3] |
| Zn(II)-MOF (L¹, L²) | Fe³⁺ | 2.24 x 10⁵ | 3.4 | [4] |
Note: H₂oba = 4,4-oxybis(benzoic acid), Hatz = 5-amino-1H tetrazole, all-bdc = all-trans-1,4-benzenedicarboxylate, Py = Pyridine, ttc = 1-imidazole-1-yl-2,4,6-benzene-tricarboxylic acid, L¹ = 2,3,5,6-tetra(4-carboxyphenyl)pyrazine, L² = 1,2-di(4-pyridyl)ethylene.
Signaling Pathway
The primary signaling mechanism for the detection of Fe³⁺ by luminescent MOFs is fluorescence quenching.
Diagram: Fluorescence Quenching Signaling Pathway
Caption: Mechanism of fluorescence quenching by Fe³⁺ ions.
The quenching can occur through several mechanisms, including:
-
Photoinduced Electron Transfer (PET): The excited MOF can donate an electron to the Fe³⁺ ion, leading to non-radiative decay.
-
Energy Transfer: The energy from the excited MOF can be transferred to the Fe³⁺ ion, which then de-excites non-radiatively.
-
Competitive Absorption: The Fe³⁺ ion may absorb the excitation or emission light, reducing the observed fluorescence intensity.
These detailed application notes and protocols provide a foundational guide for researchers and scientists interested in exploring the potential of this compound in the development of novel chemical sensors. The versatility of this ligand in forming robust and functional MOFs opens up exciting possibilities for the detection of a wide range of analytes relevant to both scientific research and drug development.
References
- 1. A multifunctional cobalt–organic framework for proton conduction and selective sensing of Fe3+ ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of a Cd-MOF Fluorescence Sensor and Its Detection of Fe3+, Fluazinam, TNP, and Sulfasalazine Enteric-Coated Tablets in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Cd-MOF Fluorescence Sensor and Its Detection of Fe3+, Fluazinam, TNP, and Sulfasalazine Enteric-Coated Tablets in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(1H-tetrazol-5-yl)benzoic acid in Pharmaceutical Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-tetrazol-5-yl)benzoic acid is a pivotal building block in modern pharmaceutical drug design, primarily utilized as a bioisostere for a carboxylic acid group. This substitution can enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. The tetrazole ring is chemically stable and can participate in similar interactions as a carboxylic acid, such as hydrogen bonding, while often exhibiting improved metabolic stability and oral bioavailability. Its applications span across various therapeutic areas, including cardiovascular, anti-inflammatory, and oncology.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in drug design, with a focus on its application in the development of antihypertensive, anti-inflammatory, and anticancer agents.
I. Application in Antihypertensive Drug Design: Angiotensin II Receptor Antagonists
One of the most prominent applications of a tetrazolyl-benzoic acid moiety is in the design of angiotensin II receptor antagonists, commonly known as "sartans." Losartan is a prime example where the tetrazole group, in conjunction with a biphenyl scaffold, plays a crucial role in binding to the Angiotensin II receptor type 1 (AT1), leading to the blockade of the renin-angiotensin system and subsequent lowering of blood pressure.
Signaling Pathway: Angiotensin II Receptor Type 1 (AT1R)
The binding of angiotensin II to the AT1 receptor activates Gq/11 proteins, initiating a signaling cascade that results in vasoconstriction. Losartan and other sartans competitively inhibit this binding.
Experimental Protocol: Angiotensin II Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., a derivative of this compound) for the AT1 receptor.[1][2]
1. Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Angiotensin II or [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.
-
Non-specific Binding Control: Unlabeled Angiotensin II or a high concentration of a known antagonist like Losartan (10 µM).
-
Test Compounds: Serial dilutions of the synthesized this compound derivatives.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation Fluid and Counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of unlabeled Angiotensin II.
-
Test Compound: 25 µL of the respective dilution.
-
-
Add 25 µL of the radioligand at a concentration at or below its Kd (e.g., 0.5 nM [³H]-Angiotensin II).
-
Add 50 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Quantitative Data: Binding Affinities of Sartans at the AT1 Receptor
| Compound | Assay Type | Parameter | Value | Species/System |
| Losartan | Radioligand Binding | pKi | 7.17 ± 0.07 | Human AT1 (COS-7) |
| Losartan | Radioligand Binding | Kd | 10.6 nM | - |
| Losartan | In vitro Assay | IC50 | 16.4 nM | AT1 Receptor |
| EXP3174 | Radioligand Binding | Kd | 4.7 nM | - |
| EXP3174 | In vitro Assay | IC50 | 37 nM | AT1 Receptor |
| Candesartan | Radioligand Binding | pKi | 8.61 ± 0.21 | Human AT1 (COS-7) |
| Telmisartan | Radioligand Binding | pKi | 8.19 ± 0.04 | Human AT1 (COS-7) |
| Valsartan | Radioligand Binding | pKi | 7.65 ± 0.12 | Human AT1 (COS-7) |
II. Application in Anti-inflammatory Drug Design: COX-2 Inhibitors
The tetrazole moiety can be incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) to target cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This fluorometric assay measures the ability of a test compound to inhibit the activity of recombinant human COX-2.
1. Materials:
-
COX-2 Enzyme: Human recombinant COX-2.
-
Substrate: Arachidonic Acid.
-
Probe: A fluorogenic probe that reacts with the product of the COX-2 reaction (Prostaglandin G2).
-
Cofactor Solution.
-
Assay Buffer.
-
Positive Control: A known COX-2 inhibitor (e.g., Celecoxib).
-
Test Compounds: Serial dilutions of the synthesized this compound derivatives.
-
Fluorometric Plate Reader.
2. Procedure:
-
Prepare a reaction mix containing the assay buffer, COX probe, and cofactor.
-
In a 96-well plate, add in triplicate:
-
Enzyme Control: 10 µL of assay buffer.
-
Inhibitor Control: 10 µL of the positive control.
-
Test Compound: 10 µL of the respective dilution.
-
-
Add 80 µL of the reaction mix to all wells.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the background control.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
3. Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression.
Quantitative Data: COX-2 Inhibition by Tetrazole Derivatives
| Compound Class | Parameter | Value Range (µM) |
| 1,5-Diaryl-substituted tetrazoles | IC50 | 1.2 - 5.7 |
| 1,3-Dihydro-2H-indolin-2-one derivatives with tetrazole moiety | IC50 | 2.35 - 3.34 |
III. Application in Anticancer Drug Design
Derivatives of this compound have been investigated for their potential as anticancer agents. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
1. Materials:
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of SDS in HCl.
-
Test Compounds: Serial dilutions of the synthesized this compound derivatives.
-
Microplate Reader.
2. Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of the MTT reagent to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) using non-linear regression.
Quantitative Data: Anticancer Activity of Triazole/Tetrazole Hybrids
| Compound Class | Cell Line | Parameter | Value Range (µM) |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 | IC50 | 15.6 - 23.9 |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | HCT-116 | IC50 | 15.6 - 23.9 |
IV. Experimental Workflows and Synthesis
General Workflow for In Vitro Drug Candidate Evaluation
Synthesis of Losartan: A Key Application
The synthesis of Losartan showcases a practical application of building upon a tetrazole-functionalized aromatic core. A common route involves the Suzuki coupling of a boronic acid derivative with a substituted imidazole.
V. Relevant Signaling Pathways in Inflammation and Cancer
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a key strategy for developing anti-inflammatory drugs.
Apoptosis Signaling Pathway in Cancer
Inducing apoptosis (programmed cell death) is a major goal of cancer therapy.
References
Application Notes and Protocols for 4-(1H-tetrazol-5-yl)benzoic Acid Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the investigation of 4-(1H-tetrazol-5-yl)benzoic acid derivatives as potential therapeutic agents. The tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group, often imparting enhanced metabolic stability and pharmacokinetic properties to drug candidates.[1] Derivatives of this compound have garnered interest for their potential anticancer, antioxidant, and anti-inflammatory activities. This guide outlines the synthesis of the core structure, and detailed protocols for in vitro evaluation of their biological activities, including cytotoxicity against cancer cell lines, antioxidant capacity, and protein kinase CK2 inhibition.
Synthesis of this compound
The synthesis of the parent compound, this compound, is a key step in the development of its derivatives. A common and effective method involves a cycloaddition reaction between a nitrile and an azide.[2]
Protocol: Synthesis via [3+2] Cycloaddition
This protocol describes the synthesis of this compound from 4-cyanobenzoic acid.[2]
Materials:
-
4-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Deionized water
-
2M Hydrochloric acid (HCl)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Combine 4-cyanobenzoic acid (1.0 mmol), sodium azide (1.0 mmol), and zinc bromide (1.0 mmol) in a Teflon-lined stainless steel autoclave containing 10 mL of deionized water.
-
Seal the autoclave securely and heat the mixture to 140°C for 3 days.
-
After the reaction period, allow the autoclave to cool to room temperature.
-
Transfer the resulting solid powder and acidify with 2M HCl to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
For purification, crystals can be obtained by slow evaporation of a solution of the product.
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound.
Evaluation of Anticancer Activity
Tetrazole-containing compounds have demonstrated significant potential as anticancer agents.[1][3][4] The following protocol details the use of the MTT assay to determine the cytotoxic effects of this compound derivatives on various cancer cell lines.
Protocol: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MDA-MB-231, DU145)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds and doxorubicin in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds or controls.
-
Incubate the plates for a further 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Table 1: Representative In Vitro Anticancer Activity of Tetrazole Derivatives against Human Cancer Cell Lines (IC₅₀ in µM) [5][6]
| Compound | HepG2 (Liver) | A549 (Lung) | MDA-MB-231 (Breast) | DU145 (Prostate) |
| Compound 5b | 1.0–4.0 | 1.0–4.0 | > 70.0 | 15.0–70.0 |
| Compound 5f | 1.0–4.0 | 1.0–4.0 | 7.0–15.0 | 4.0–7.0 |
| Compound 5l | 1.0–4.0 | 1.0–4.0 | > 70.0 | > 70.0 |
| Compound 5o | 1.0–4.0 | 1.0–4.0 | 7.0–15.0 | 4.0–7.0 |
| Data are representative of tetrazole derivatives from the literature and may not reflect the activity of this compound derivatives. |
Evaluation of Antioxidant Activity
The antioxidant capacity of novel compounds can be a valuable therapeutic property. The DPPH assay is a common, rapid, and straightforward method for assessing free radical scavenging activity.
Protocol: DPPH Radical Scavenging Assay
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to pale yellow, which can be measured spectrophotometrically.[7][8][9]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (dissolved in methanol)
-
Ascorbic acid or Butylated hydroxyanisole (BHA) (positive control)[10]
-
96-well microplate
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol. This working solution should be freshly prepared and kept in the dark.
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH working solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value for each compound.
Table 2: Representative Antioxidant Activity of Structurally Related Triazole Benzoic Acid Hybrids [10]
| Compound | DPPH Scavenging (%) at 100 µg/mL | IC₅₀ (µg/mL) |
| Parent Compound 1 | 89.95 ± 0.34 | 55.59 |
| Parent Compound 2 | N/A | N/A |
| BHA (Standard) | 95.02 ± 0.74 | N/A |
| Data from a study on triazole benzoic acid hybrids, which are structurally similar to the topic compounds. |
Evaluation of Protein Kinase CK2 Inhibition
Protein kinase CK2 is a constitutively active serine/threonine kinase that is often overexpressed in cancer cells, making it an attractive therapeutic target.[11][12]
Protocol: In Vitro CK2 Kinase Assay
Principle: This assay measures the ability of a compound to inhibit the catalytic activity of CK2. The activity is quantified by measuring the phosphorylation of a specific substrate. This can be done using a radiometric assay with [γ-³²P]ATP or non-radioactive methods like ELISA-based assays.[11][13]
Materials:
-
Recombinant human protein kinase CK2 (α and/or α' subunits)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Known CK2 inhibitor (e.g., TBB or CX-4945) as a positive control
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, CK2 enzyme, and the peptide substrate.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper three times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Workflow for In Vitro CK2 Inhibition Assay:
Caption: General workflow for a radiometric protein kinase CK2 inhibition assay.
Table 3: Representative Protein Kinase CK2 Inhibitory Activity of Structurally Related Thiazol-yl-benzoic Acid Derivatives (IC₅₀ in µM) [14]
| Compound | CK2α | CK2α' |
| Analog A | 0.014 | 0.0046 |
| Analog B | 0.017 | 0.010 |
| Data from a study on thiazol-yl-benzoic acid derivatives, structurally related to the topic compounds. |
Hypothesized Signaling Pathway
Based on the potential for anticancer activity and CK2 inhibition, a hypothesized mechanism of action involves the disruption of the CK2 signaling pathway. CK2 is known to phosphorylate a multitude of substrates involved in cell cycle progression, apoptosis, and DNA repair. Inhibition of CK2 by this compound derivatives could lead to cell cycle arrest and induction of apoptosis in cancer cells.
Hypothesized CK2 Inhibition Pathway:
Caption: Hypothesized mechanism of action via CK2 pathway inhibition.
References
- 1. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. chalcogen.ro [chalcogen.ro]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00263A [pubs.rsc.org]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. DPPH Radical Scavenging Assay [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(1H-tetrazol-5-yl)benzoic acid in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
While research into the broader class of tetrazole-containing compounds has revealed significant potential in various fields, including agrochemicals, specific data on the direct application of 4-(1H-tetrazol-5-yl)benzoic acid as a plant growth regulator, herbicide, or fungicide remains limited in publicly available scientific literature. Its isomer, 4-(1H-tetrazol-1-yl)benzoic acid, is noted for its use in enhancing the efficacy of existing herbicides and fungicides[1]. This suggests that tetrazole derivatives, as a class, are of interest to the agrochemical industry.
This document provides a detailed synthesis protocol for this compound, which is a crucial first step for any research into its potential agrochemical applications. Additionally, it outlines a general workflow for screening the bioactivity of this compound, based on common practices for evaluating novel agrochemicals.
Synthesis of this compound monohydrate
A reliable method for the synthesis of this compound monohydrate has been reported, providing a clear pathway for obtaining the compound for further study[2].
Experimental Protocol:
Materials:
-
Zinc bromide (ZnBr₂)
-
4-cyanobenzoic acid (Na(4-cba))
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl, 2M)
-
Water
-
Teflon-lined stainless steel autoclave
Procedure:
-
A mixture of zinc bromide (225 mg, 1.0 mmol), sodium 4-cyanobenzoate (65 mg, 1.0 mmol), and sodium azide (65 mg, 1.0 mmol) is prepared in 10 ml of water.
-
The mixture is transferred to a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 413 K (140 °C) for 3 days.
-
After 3 days, the autoclave is cooled to room temperature at a rate of 1 K/h.
-
The resulting solid powder is collected and acidified with 2M HCl to yield the target product.
-
Crystals of this compound monohydrate can be obtained by slow evaporation of the resulting solution.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound monohydrate.
General Protocol for Agrochemical Bioactivity Screening
For researchers interested in exploring the potential agrochemical properties of this compound, the following general experimental workflow can be adapted. This protocol outlines the key steps from compound preparation to tiered bioactivity testing.
Diagram of Agrochemical Screening Workflow:
Caption: General workflow for screening the agrochemical bioactivity of a novel compound.
Experimental Protocols for Bioactivity Screening (General):
1. Herbicidal Activity (Pre- and Post-emergence):
-
Pre-emergence:
-
Prepare a solution of this compound at various concentrations.
-
Sow seeds of model weed and crop species in pots containing a suitable growth medium.
-
Apply the test solution to the soil surface.
-
Incubate under controlled conditions (light, temperature, humidity).
-
Assess germination rates and seedling vigor after a set period.
-
-
Post-emergence:
-
Grow model weed and crop species to a specific growth stage (e.g., 2-3 leaf stage).
-
Apply the test solution as a foliar spray.
-
Incubate under controlled conditions.
-
Observe and record phytotoxic effects (e.g., chlorosis, necrosis, growth inhibition) over time.
-
2. Fungicidal Activity (In Vitro):
-
Mycelial Growth Inhibition Assay:
-
Prepare a culture medium (e.g., Potato Dextrose Agar) amended with various concentrations of this compound.
-
Inoculate the center of each plate with a mycelial plug of a target plant pathogenic fungus.
-
Incubate the plates at an optimal temperature for fungal growth.
-
Measure the colony diameter at regular intervals and calculate the percentage of growth inhibition compared to a control.
-
3. Plant Growth Regulation Activity:
-
Seedling Vigor Test:
-
Sterilize seeds of a model plant (e.g., Arabidopsis thaliana, lettuce).
-
Germinate seeds on a medium (e.g., Murashige and Skoog) containing different concentrations of the test compound.
-
Grow seedlings under controlled environmental conditions.
-
After a specific period, measure parameters such as root length, shoot length, fresh weight, and dry weight to assess growth promotion or inhibition.
-
Data Presentation:
While no specific quantitative data for this compound is currently available, any results from the above-mentioned assays should be summarized in tables for clear comparison. Examples of such tables are provided below.
Table 1: Hypothetical Herbicidal Activity Data
| Concentration (µM) | Weed Species A (% Inhibition) | Crop Species B (% Injury) |
| 1 | 10.5 ± 2.1 | 1.2 ± 0.5 |
| 10 | 45.2 ± 5.6 | 5.8 ± 1.2 |
| 100 | 89.7 ± 3.4 | 15.3 ± 2.8 |
| Control | 0 | 0 |
Table 2: Hypothetical Fungicidal Activity Data
| Concentration (µM) | Fusarium oxysporum (% Inhibition) | Botrytis cinerea (% Inhibition) |
| 1 | 5.3 ± 1.5 | 8.1 ± 2.0 |
| 10 | 33.8 ± 4.2 | 41.5 ± 3.7 |
| 100 | 78.1 ± 6.1 | 85.2 ± 4.9 |
| Control | 0 | 0 |
Table 3: Hypothetical Plant Growth Regulation Data
| Concentration (µM) | Root Length (% of Control) | Shoot Biomass (% of Control) |
| 0.1 | 115 ± 7 | 108 ± 5 |
| 1 | 95 ± 6 | 98 ± 4 |
| 10 | 72 ± 8 | 85 ± 6 |
| Control | 100 | 100 |
Further research is required to determine the specific agrochemical activities and potential applications of this compound. The protocols and workflows provided here offer a foundational framework for conducting such investigations.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-(1H-tetrazol-5-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-(1H-tetrazol-5-yl)benzoic acid. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the [3+2] cycloaddition reaction between 4-cyanobenzoic acid and an azide source, most commonly sodium azide. This reaction is typically facilitated by a catalyst, such as a Lewis acid (e.g., zinc bromide) or an ammonium salt (e.g., ammonium chloride), in a suitable solvent like DMF or water.
Q2: I am observing a low yield of my product. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete conversion: The reaction may not have reached completion.
-
Suboptimal reaction temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition.
-
Catalyst inefficiency: The chosen catalyst may not be optimal for your specific conditions, or it may have deactivated.
-
Impure starting materials: Impurities in the 4-cyanobenzoic acid or sodium azide can interfere with the reaction.
-
Product loss during workup and purification: The product may be partially lost during extraction or recrystallization steps.
Q3: How can I tell if the reaction has gone to completion?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A spot corresponding to the starting material, 4-cyanobenzoic acid, will diminish and a new spot for the more polar product, this compound, will appear. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q4: What are the primary safety concerns when working with sodium azide?
A4: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It can also form highly explosive heavy metal azides if it comes into contact with metals like lead or copper, which are often found in plumbing. Therefore, azide waste should never be poured down the drain. Additionally, reacting sodium azide with acid generates hydrazoic acid, which is a toxic, explosive, and volatile gas. All reactions involving azides and their workup should be performed in a well-ventilated fume hood.
Q5: How should I properly quench and dispose of unreacted sodium azide?
A5: Unreacted sodium azide in the reaction mixture should be quenched before disposal. A common method is the addition of a freshly prepared aqueous solution of sodium nitrite, followed by the slow, careful addition of a dilute acid (like dilute HCl) to form nitrous acid, which decomposes the azide into nitrogen gas. The entire process must be conducted in a fume hood. The resulting solution can then be neutralized and disposed of as aqueous waste according to your institution's safety guidelines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low to No Product Formation
| Possible Cause | Recommended Solution(s) |
| Inactive Catalyst | • Ensure the catalyst is fresh and has been stored correctly. For Lewis acids like ZnBr₂, ensure it is anhydrous if the reaction is not in water. • Consider increasing the catalyst loading. |
| Low Reaction Temperature | • Increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC. Be cautious not to exceed the decomposition temperature of the product or solvent boiling point. |
| Insufficient Reaction Time | • Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Poor Solubility of Reagents | • Ensure the chosen solvent is appropriate for dissolving both the 4-cyanobenzoic acid and the azide salt at the reaction temperature. For reactions in water, the use of a phase-transfer catalyst may be beneficial. |
Problem 2: Incomplete Reaction (Significant Starting Material Remaining)
| Possible Cause | Recommended Solution(s) |
| Equilibrium Has Been Reached | • If using a reversible catalyst, consider adding a slight excess of sodium azide (e.g., 1.2-1.5 equivalents) to push the equilibrium towards the product. |
| Catalyst Deactivation | • Add a fresh portion of the catalyst to the reaction mixture and continue heating. |
| Insufficient Heating | • Ensure the reaction mixture is being heated uniformly and the target temperature is maintained. |
Problem 3: Product is Impure After Isolation
| Possible Cause | Recommended Solution(s) |
| Co-precipitation of Starting Material | • During workup and acidification, the unreacted 4-cyanobenzoic acid may precipitate along with the product. Ensure the reaction has gone to completion before workup. |
| Trapped Solvent or Impurities | • Purify the crude product by recrystallization. A common solvent system for benzoic acid derivatives is hot water or an ethanol/water mixture.[1] |
| Formation of Side Products | • While the reaction is generally clean, prolonged heating at very high temperatures can lead to decomposition. Optimize the reaction time and temperature. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Zinc Bromide (ZnBr₂) | Water | 140 (hydrothermal) | 72 | High | [2] |
| Ammonium Chloride (NH₄Cl) | DMF | 120-130 | 12-24 | ~90 | [3] |
| Cobalt(II) Complex | DMSO | 110 | 12 | >95 | |
| Sodium Azide / Triethylammonium Chloride | Toluene | 110 | 24 | High |
Experimental Protocols
Protocol 1: Synthesis using Zinc Bromide in Water[2]
This protocol utilizes a Lewis acid catalyst in an aqueous medium under hydrothermal conditions.
-
Reaction Setup: In a Teflon-lined stainless steel autoclave, combine 4-cyanobenzoic acid (1.0 mmol), sodium azide (1.0 mmol), and zinc bromide (1.0 mmol).
-
Add 10 mL of deionized water to the mixture.
-
Reaction: Seal the autoclave and heat it to 140 °C for 72 hours.
-
Workup: After cooling the autoclave to room temperature, filter the resulting solid.
-
Suspend the solid in water and acidify to a pH of approximately 2 with 2M HCl to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from hot water.
Protocol 2: Synthesis using Ammonium Chloride in DMF[3]
This protocol employs an ammonium salt as a catalyst in an organic solvent.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanobenzoic acid (1.0 mmol), sodium azide (1.2 mmol), and ammonium chloride (1.2 mmol).
-
Add 10 mL of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to 120-130 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of water.
-
Acidify the aqueous solution to pH 2 with concentrated HCl. The product will precipitate out of the solution.
-
Purification: Collect the white precipitate by vacuum filtration, wash thoroughly with water to remove any residual DMF and inorganic salts, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.
Visualizations
General Synthesis Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Improving the yield of 4-(1H-tetrazol-5-yl)benzoic acid from 4-cyanobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(1H-tetrazol-5-yl)benzoic acid from 4-cyanobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The catalyst, especially Lewis acids like zinc bromide, can be sensitive to moisture. Ensure the catalyst is anhydrous. Consider purchasing a new batch or drying the existing stock under vacuum. For heterogeneous catalysts, ensure proper activation as per the literature protocol. |
| Low Reaction Temperature | The [3+2] cycloaddition of an azide to a nitrile often requires significant thermal energy to overcome the activation barrier, particularly with electron-deficient aromatic nitriles.[1] Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and potential side reactions. Be aware that higher temperatures might require pressurized reaction vessels depending on the solvent's boiling point. |
| Insufficient Reaction Time | The conversion of aromatic nitriles can be slow.[1] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Extend the reaction time until the starting material is consumed or product formation plateaus. |
| Poor Solvent Choice | The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are often effective for this reaction. If using a biphasic system or a solvent in which reagents have limited solubility, consider adding a phase-transfer catalyst. |
| Decomposition of Sodium Azide | In acidic conditions, sodium azide can decompose to form hydrazoic acid, which is highly toxic and explosive. Ensure the reaction medium is not acidic, especially at elevated temperatures. The use of trimethylsilyl azide can be a safer alternative as it reduces the in-situ generation of hydrazoic acid.[2] |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted 4-cyanobenzoic acid | This is a common impurity if the reaction has not gone to completion. To remove it, exploit the difference in acidity between the tetrazole product and the carboxylic acid of the starting material. During workup, carefully adjust the pH. This compound is more acidic and will remain in the aqueous phase at a lower pH than 4-cyanobenzoic acid. Alternatively, recrystallization from a suitable solvent system can be effective. |
| Formation of Side Products | Although specific side products for this reaction are not extensively documented in the literature, prolonged reaction times at high temperatures could lead to decomposition. Minimize the reaction time and temperature to the optimal conditions determined through reaction monitoring. |
| Contamination from the Catalyst | If using a metal-based catalyst, traces may remain in the product. For homogeneous catalysts like zinc bromide, acidic workup and subsequent washes can help remove the metal ions. For heterogeneous catalysts, ensure complete filtration after the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from 4-cyanobenzoic acid?
A1: The most prevalent method is the [3+2] cycloaddition of an azide source to the nitrile group of 4-cyanobenzoic acid. Common reagents and catalysts include:
-
Sodium azide (NaN₃) with a Lewis acid catalyst: Zinc bromide (ZnBr₂) is a frequently used catalyst in this reaction, often conducted in water or a polar aprotic solvent like DMF.[3]
-
Trimethylsilyl azide (TMSN₃) with a catalyst: Dibutyltin oxide is a known catalyst for this transformation, typically carried out in a solvent like toluene.[2]
-
Heterogeneous catalysts: Recent research has explored the use of solid-supported acid catalysts, such as nano-silica melamine trisulfonic acid or graphene oxide-based catalysts, which can offer advantages in terms of recyclability and purification.[1][4]
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, consider the following:
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Optimize the catalyst: The choice and amount of catalyst are crucial. For Lewis acid catalysts, ensure they are anhydrous. For heterogeneous catalysts, the surface area and acid site density are important factors.
-
Select the appropriate solvent: Polar aprotic solvents like DMF or DMSO can enhance the reaction rate.
-
Control the temperature and reaction time: Monitor the reaction to determine the optimal balance between reaction completion and potential side product formation.
-
Ensure efficient purification: A well-designed purification protocol is essential to isolate the product from unreacted starting materials and byproducts, thereby maximizing the isolated yield.
Q3: What are the safety precautions I should take when working with azides?
A3: Sodium azide and other azide sources are toxic and potentially explosive.
-
Always handle azides in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
-
Do not use metal spatulas or glassware with ground glass joints that could have heavy metal azide residues, which are shock-sensitive.
-
Quench any residual azide carefully with a suitable reagent like sodium nitrite under acidic conditions before disposal.
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through the following steps:
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Acidification: After the reaction, the mixture is typically acidified (e.g., with HCl) to protonate the tetrazole and carboxylic acid groups, causing the product to precipitate from the aqueous solution.[3]
-
Filtration: The precipitated product is collected by filtration.
-
Washing: The solid is washed with cold water to remove any water-soluble impurities.
-
Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent. The choice of solvent will depend on the solubility of the product and impurities.
Data Presentation
The following table summarizes reaction conditions from the literature for the synthesis of tetrazoles from nitriles. Note that direct comparative data for 4-cyanobenzoic acid is limited, and yields can vary based on the specific substrate and reaction scale.
| Catalyst System | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zinc Bromide / Sodium Azide | 4-cyanobenzoic acid sodium salt | Water | 140 | 72 | Not specified | [3] |
| Dibutyltin Oxide / Trimethylsilyl Azide | 2-(p-tolyl)quinoline-4-carbonitrile | Toluene | Reflux | 74 | 92 | [2] |
| Graphene Oxide-based Solid Acid / Sodium Azide | 4-formylbenzonitrile | Water | 100 | 6 | 91 | [4] |
| Fe₃O₄-adenine-Zn / Sodium Azide | 4-chlorobenzonitrile | PEG | 120 | 1.33 | 96 | [1] |
Experimental Protocols
Method 1: Synthesis using Zinc Bromide and Sodium Azide in Water (Hydrothermal)
This protocol is adapted from the synthesis of this compound monohydrate.[3]
Materials:
-
Sodium salt of 4-cyanobenzoic acid (1.0 mmol)
-
Zinc bromide (1.0 mmol)
-
Sodium azide (1.0 mmol)
-
Deionized water (10 mL)
-
2M Hydrochloric acid
Procedure:
-
Combine the sodium salt of 4-cyanobenzoic acid, zinc bromide, and sodium azide in a Teflon-lined stainless steel autoclave.
-
Add 10 mL of deionized water to the mixture.
-
Seal the autoclave and heat it to 140°C (413 K) for 3 days.
-
After 3 days, cool the autoclave to room temperature.
-
Filter the resulting solid powder.
-
Acidify the filtrate with 2M HCl to precipitate the this compound.
-
Collect the product by filtration and wash with cold water.
-
Further purification can be achieved by recrystallization.
Method 2: Synthesis using a Heterogeneous Catalyst
This generalized protocol is based on the use of various nano-catalysts for tetrazole synthesis.[1]
Materials:
-
4-cyanobenzoic acid (1.0 mmol)
-
Sodium azide (1.5 mmol)
-
Heterogeneous catalyst (e.g., nano-silica melamine trisulfonic acid, amount as per literature)
-
Solvent (e.g., DMF, water, or solvent-free as per literature)
Procedure:
-
In a round-bottom flask, combine 4-cyanobenzoic acid, sodium azide, the heterogeneous catalyst, and the solvent (if applicable).
-
Heat the mixture to the temperature specified in the relevant literature (typically 70-120°C).
-
Stir the reaction mixture for the required time (can range from a few hours to a day).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration.
-
Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the product.
-
Collect the product by filtration, wash with a suitable solvent, and dry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving product yield and purity.
References
Technical Support Center: Purification of 4-(1H-tetrazol-5-yl)benzoic acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-(1H-tetrazol-5-yl)benzoic acid via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in the hot solvent. | 1. Insufficient solvent volume.2. Inappropriate solvent choice.3. Presence of insoluble impurities. | 1. Gradually add small increments of hot solvent until the solid dissolves. Avoid a large excess.2. The compound is polar; consider solvents like water, ethanol, or a mixture. If using a single solvent fails, a mixed solvent system (e.g., ethanol/water) may be effective.3. If a small amount of solid remains after adding a significant amount of hot solvent, perform a hot filtration to remove insoluble impurities. |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.2. The solution has become supersaturated but requires nucleation to initiate crystallization. | 1. Reduce the solvent volume by gentle heating or under reduced pressure to concentrate the solution. Then, allow it to cool again.2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the meniscus. b) Adding a seed crystal of pure this compound. c) Cooling the solution in an ice bath to further decrease solubility. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving.2. The solution is too concentrated, leading to precipitation above the compound's melting point.3. High levels of impurities are present, depressing the melting point. | 1. Select a solvent with a lower boiling point.2. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and then cool slowly.3. Consider pre-purification by another method if impurities are significant. Slow cooling can also favor crystal formation over oiling out. |
| Crystals form too quickly (crashing out). | 1. The solution is too concentrated.2. The cooling process is too rapid. | 1. Add a small amount of extra hot solvent to the heated solution to ensure it is not overly saturated.2. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a beaker or glass wool, before transferring to an ice bath. |
| Low recovery yield. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. Incomplete transfer of crystals during filtration. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the compound.2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent cooling and crystallization. Use a slight excess of solvent and then concentrate the filtrate before cooling.3. Rinse the crystallization flask with a small amount of the cold mother liquor or fresh, cold solvent to transfer all crystals to the filter. |
| Product is discolored. | Presence of colored, soluble impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as excessive charcoal can adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Due to the polar nature of the carboxylic acid and tetrazole functional groups, polar solvents are generally suitable. Water is a good starting point, as the compound has been shown to crystallize from aqueous solutions.[1] Ethanol, or a mixture of ethanol and water, is also a common choice for polar organic compounds. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.
Q2: How can I determine the optimal solvent and solvent volume?
A2: Small-scale solubility tests are recommended. Place a small amount of the crude compound in several test tubes and add a few drops of different solvents. Observe the solubility at room temperature and then upon heating. A good solvent will dissolve the compound when hot but not when cold. The volume should be the minimum required to dissolve the solid in the boiling solvent.
Q3: My compound is still impure after one recrystallization. What should I do?
A3: A second recrystallization is often necessary to achieve high purity. Ensure that you are allowing for slow crystal growth, as rapid crystallization can trap impurities within the crystal lattice.
Q4: What is the expected melting point of pure this compound?
A4: While a specific melting point from a single definitive source can be elusive and vary with experimental conditions, a broad range is often observed for such compounds. For a related compound, 4-(5-Methyl-tetrazol-1-yl)-benzoic acid, a melting point of 155.96 °C has been reported.[2] It is crucial to measure the melting point of your purified product and compare it to a literature value or a standard, if available. A sharp melting point range is a good indicator of purity.
Q5: How can I improve the crystal size?
A5: Slow cooling is key to obtaining larger, purer crystals. Allow the hot, saturated solution to cool to room temperature undisturbed before placing it in an ice bath. Using a slightly less concentrated solution can also promote the growth of larger crystals.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. Optimization may be required based on the purity of the starting material.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., deionized water, ethanol, or a mixture)
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Activated charcoal (optional)
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Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
Procedure:
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Solvent Selection: Based on preliminary tests, select an appropriate solvent. For this example, we will use water.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the solvent and heat the mixture on a hot plate to boiling, with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with filter paper by placing them on the hot plate. Pour the hot solution through the fluted filter paper to remove the impurities.
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Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
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Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the yield and assess the purity by measuring the melting point.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: A logical decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Synthesis of 4-(1H-tetrazol-5-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-tetrazol-5-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the [3+2] cycloaddition reaction between 4-cyanobenzoic acid and an azide source, most commonly sodium azide. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), or by using ammonium chloride. The use of zinc salts in water is considered a more environmentally friendly approach.[1]
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: The primary impurities encountered during the synthesis of this compound include:
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Unreacted Starting Materials: 4-cyanobenzoic acid and residual sodium azide.
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Isomeric Impurity: 4-(2H-tetrazol-5-yl)benzoic acid, a tautomer of the desired product.
-
Residual Solvents: Depending on the reaction conditions, solvents like N,N-dimethylformamide (DMF) may be present.
-
Side-Reaction Products: In some cases, impurities arising from a "Schmidt-like" reaction mechanism can be formed.[2][3]
Q3: How can I detect and quantify these impurities?
A3: A combination of analytical techniques is recommended for the detection and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying the main compound and its organic impurities. A reversed-phase C18 column with a UV detector is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural elucidation and can distinguish between the 1H and 2H isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS): These techniques are invaluable for identifying unknown impurities by providing molecular weight and fragmentation data.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: High Levels of Unreacted 4-Cyanobenzoic Acid in the Final Product
-
Problem: The final product shows a significant peak corresponding to 4-cyanobenzoic acid in the HPLC or NMR analysis.
-
Possible Causes:
-
Incomplete reaction.
-
Inefficient purification.
-
-
Solutions:
-
Reaction Optimization:
-
Increase Reaction Time and/or Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Ensure Stoichiometry: Use a slight excess of sodium azide and the catalyst to drive the reaction forward.
-
-
Purification:
-
Acid-Base Extraction: this compound is more acidic than 4-cyanobenzoic acid. This difference can be exploited during an aqueous workup. By carefully adjusting the pH, it is possible to selectively precipitate the product while keeping the unreacted starting material in solution.
-
Recrystallization: Recrystallization from a suitable solvent system can effectively remove less soluble or more soluble impurities.
-
-
Issue 2: Presence of the 4-(2H-tetrazol-5-yl)benzoic acid Isomer
-
Problem: NMR and/or HPLC analysis indicates the presence of the undesired 2H-tetrazole isomer.
-
Possible Causes:
-
The formation of both 1H and 2H tautomers is often thermodynamically controlled, and their ratio can be influenced by reaction and workup conditions.
-
-
Solutions:
-
Control of Reaction Conditions: The choice of catalyst and solvent can influence the isomeric ratio. The use of zinc salts as catalysts has been reported to favor the formation of the desired 1H-isomer.
-
Purification:
-
Fractional Crystallization: Due to potential differences in solubility and crystal packing between the two isomers, carefully controlled crystallization may allow for their separation.
-
Chromatography: Preparative HPLC may be necessary for complete separation if other methods fail, although this can be resource-intensive.
-
-
Issue 3: Identification of Unknown Impurities
-
Problem: The analytical data shows unexpected peaks that do not correspond to the starting materials or the known isomeric impurity.
-
Possible Causes:
-
Solutions:
-
Structural Elucidation:
-
LC-MS/HRMS: Obtain accurate mass data to propose a molecular formula for the unknown impurity.
-
NMR Spectroscopy: Isolate the impurity using preparative HPLC and perform detailed 1D and 2D NMR studies (COSY, HSQC, HMBC) to determine its structure.
-
-
Mechanism Investigation: Understanding the potential side reactions, such as the Schmidt reaction, can help in predicting the structures of possible byproducts. The Schmidt reaction can lead to the formation of amine or amide-containing impurities.[4]
-
Reaction Condition Modification: Once the impurity is identified, modify the reaction conditions (e.g., temperature, order of addition of reagents) to minimize its formation.
-
Data Presentation
Table 1: Common Impurities and Analytical Methods
| Impurity Name | Common Abbreviation | Typical Analytical Method | Expected Observations |
| 4-Cyanobenzoic Acid | 4-CBA | HPLC, ¹H NMR | HPLC: Separate peak, typically with a different retention time than the product. NMR: Presence of a nitrile carbon signal in ¹³C NMR and distinct aromatic proton signals. |
| 4-(2H-tetrazol-5-yl)benzoic acid | 2H-Isomer | HPLC, ¹H NMR | HPLC: Often a closely eluting peak to the main product. NMR: Different chemical shifts for the aromatic protons compared to the 1H-isomer. |
| N,N-Dimethylformamide | DMF | ¹H NMR, GC-MS | NMR: Characteristic signals for the methyl groups. GC-MS is more sensitive for residual solvent analysis. |
| Schmidt-like Reaction Impurities | - | LC-MS, NMR | Varies depending on the specific impurity formed. Mass spectrometry will indicate a different molecular weight. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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4-Cyanobenzoic acid
-
Sodium azide (NaN₃)
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Zinc chloride (ZnCl₂), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanobenzoic acid (1 equivalent), sodium azide (1.2-1.5 equivalents), and zinc chloride (1.0-1.2 equivalents).
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Add deionized water to the flask.
-
Heat the mixture to reflux (approximately 100 °C) and stir vigorously.
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Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 24-48 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated HCl to a pH of approximately 1-2. This will protonate the tetrazole and cause it to precipitate. Caution: Acidification of azide-containing solutions can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
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Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by washing with a solvent in which the impurities are more soluble.
Visualizations
Diagram 1: Synthesis Pathway and Common Impurities
References
Technical Support Center: Synthesis of 5-Substituted Tetrazoles from Nitriles and Sodium Azide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-substituted tetrazoles via the [3+2] cycloaddition of nitriles with sodium azide.
Troubleshooting Guide
This section addresses common issues encountered during the experimental process.
Q1: I am observing very low or no conversion of my starting nitrile. What are the possible causes and how can I improve the yield?
A1: Low or no conversion is a frequent issue that can be attributed to several factors. Here is a systematic guide to troubleshoot this problem:
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Nitrile Reactivity: The electronic nature of the substituent on the nitrile plays a crucial role. Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups can decrease the reactivity of the nitrile. For less reactive nitriles, consider increasing the reaction temperature or switching to a more potent catalytic system.
-
Reaction Temperature: The reaction temperature is a critical parameter. An insufficient temperature can lead to a sluggish or incomplete reaction. For instance, in the synthesis of 5-phenyl-1H-tetrazole using an SO3H-carbon catalyst in DMF, increasing the temperature from 60 °C to 100 °C significantly improves the yield. However, excessively high temperatures or prolonged heating can lead to decomposition of the tetrazole product, thereby reducing the yield.[1][2]
-
Catalyst Selection and Loading: The choice and amount of catalyst are paramount. While some reactions proceed without a catalyst at high temperatures, most syntheses benefit from the addition of a Lewis or Brønsted acid catalyst. Common catalytic systems include zinc salts (e.g., ZnBr₂), ammonium chloride, and various solid-supported acids.[3][4][5] Ensure the catalyst is active and used in the appropriate amount. For example, in a silica sulfuric acid-catalyzed reaction, a 100 mol% catalyst loading was found to be optimal, with lower loadings resulting in longer reaction times and lower yields.[3]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and yield. Polar aprotic solvents like DMF and DMSO are commonly used. However, their high boiling points and miscibility with water can complicate product purification.[6] Water has been successfully employed as a solvent in combination with zinc catalysts, offering a greener and safer alternative.[4]
-
Presence of Moisture: Ensure all reagents and solvents are anhydrous, unless the protocol specifically calls for aqueous conditions. Moisture can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, a common side reaction.[7][8][9] One researcher in an online forum suspected high laboratory humidity as a cause for reaction failure.[10]
-
Purity of Reagents: Use pure starting materials. Impurities in the nitrile or sodium azide can interfere with the reaction.
Q2: My reaction is complete, but I am struggling with the purification of the final tetrazole product. What are the best practices for purification?
A2: Purification of 5-substituted tetrazoles can be challenging due to the properties of the product and potential impurities. Here are some recommended strategies:
-
Removal of High-Boiling Solvents: If you are using high-boiling point solvents like DMF or DMSO, their removal can be difficult due to their water solubility.[6] After the reaction, the mixture is typically acidified to precipitate the tetrazole product. Thorough washing of the precipitate with water is crucial to remove these solvents.
-
Work-up Procedure: A common work-up involves cooling the reaction mixture, adding an acid (like HCl) to precipitate the tetrazole, filtering the solid, and washing it with water. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[3][11]
-
Acid-Base Extraction: Tetrazoles are acidic and can be purified by an acid-base extraction. The crude product can be dissolved in an aqueous base (e.g., NaOH), washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer is re-acidified to precipitate the pure tetrazole.
-
Dealing with Unreacted Starting Materials: If the reaction has not gone to completion, unreacted nitrile will be present. Depending on its properties, it can be removed by washing with a suitable organic solvent during the work-up or by column chromatography.
Q3: I am concerned about the safety of using sodium azide. What are the primary hazards and how can they be mitigated?
A3: The primary safety concern when using sodium azide in this reaction is the potential formation of highly toxic and explosive hydrazoic acid (HN₃).[3][4]
-
Generation of Hydrazoic Acid: Hydrazoic acid can be formed by the reaction of sodium azide with acids. This includes the Brønsted acid catalysts used in the reaction (e.g., ammonium chloride) or during the acidic work-up.
-
Mitigation Strategies:
-
pH Control: Maintaining a neutral or slightly alkaline pH during the reaction can minimize the formation of HN₃. For example, using zinc oxide in aqueous THF helps to maintain a pH of around 8.[3] The use of zinc bromide in water also results in a slightly alkaline solution, reducing the risk.[4][12]
-
Avoid Strong Acids: When an acid catalyst is required, weaker acids are preferred.
-
Proper Quenching: After the reaction, any excess sodium azide should be carefully quenched before disposal. This can be done by adding sodium nitrite followed by an acid to convert the azide to nitrogen gas.
-
Ventilation: Always perform the reaction in a well-ventilated fume hood.
-
Avoid Heavy Metals: Sodium azide can form explosive heavy metal azides. Avoid contact with metals like lead, copper, mercury, silver, and their salts. Use appropriate equipment and ensure proper waste disposal procedures are followed.
-
Frequently Asked Questions (FAQs)
Q4: What is the most common side reaction in the conversion of nitriles to tetrazoles with sodium azide?
A4: Besides incomplete conversion, the most common side reaction is the hydrolysis of the starting nitrile to form the corresponding amide or carboxylic acid.[7][8][9] This is particularly prevalent if there is moisture in the reaction mixture or during the acidic work-up. The formation of hydrazoic acid is a major safety hazard rather than a side reaction that affects the product purity, although its formation consumes the azide reagent.[3]
Q5: Can I use any solvent for this reaction?
A5: No, the choice of solvent is critical. High-boiling polar aprotic solvents like DMF and DMSO are most commonly used and often give good results.[1][13] However, water has been shown to be an excellent and safer solvent when used with zinc-based catalysts.[4][12] Non-polar solvents are generally not suitable as they do not effectively dissolve the sodium azide.
Q6: How does the catalyst work in this reaction?
A6: Catalysts, typically Lewis or Brønsted acids, activate the nitrile group towards nucleophilic attack by the azide ion. For instance, a zinc(II) salt coordinates to the nitrogen atom of the nitrile, which increases the electrophilicity of the nitrile carbon, thereby lowering the activation energy for the azide attack.[14] Brønsted acids, like ammonium chloride, are thought to protonate the nitrile nitrogen, leading to a similar activation.
Q7: What is a typical reaction time and temperature for this conversion?
A7: Reaction times and temperatures can vary widely depending on the substrate, catalyst, and solvent used. Reactions can take anywhere from a few hours to over 24 hours. Temperatures typically range from 80 °C to 130 °C. For example, the synthesis of 5-phenyl-1H-tetrazole using a silica sulfuric acid catalyst in refluxing DMF takes 5 hours.[3] The zinc-catalyzed reaction in water is often run at reflux for 24 hours or more.[4]
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide, showcasing the effect of different catalysts and reaction conditions on the product yield.
Table 1: Comparison of Different Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Silica Sulfuric Acid | DMF | Reflux | 5 | 95 | [3] |
| Natrolite Zeolite | DMF | 120 | 12 | 80 | [15] |
| PbCl₂ | DMF | 100 | 8 | 81 | [11] |
| ZnBr₂ | Water | >100 | 24 | 75 | [4] |
| SO₃H-carbon | DMF | 100 | 6 | 92 | [1] |
| CoY Zeolite | DMF | 120 | 14 | 92 | |
| CuO nanoparticles (Microwave) | DMF | 130 | 0.25 | 99 | [13] |
Table 2: Optimization of Reaction Conditions using Silica Sulfuric Acid for 5-Phenyl-1H-tetrazole Synthesis
| Entry | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | 100 | DMF | Reflux | 5 | 95 |
| 2 | 50 | DMF | Reflux | 12 | 82 |
| 3 | 200 | DMF | Reflux | 5 | 96 |
| 4 | 100 | Toluene | Reflux | 12 | 30 |
| 5 | 100 | CH₃CN | Reflux | 12 | 50 |
| 6 | 100 | No Solvent | 130°C | 12 | 70 |
(Data sourced from Du et al., Int J Mol Sci, 2012)[3]
Experimental Protocols
Protocol 1: Zinc-Catalyzed Synthesis of 5-Substituted Tetrazoles in Water
This protocol is based on the work of Sharpless and co-workers and offers a safer, environmentally friendly approach.[4]
-
Materials:
-
Nitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.2-1.5 equiv)
-
Zinc bromide (ZnBr₂) (1.0-1.5 equiv)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the nitrile, sodium azide, zinc bromide, and water.
-
Heat the mixture to reflux with vigorous stirring for 24-48 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to pH ~1 with concentrated HCl. This will precipitate the tetrazole product.
-
Extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude tetrazole.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Ammonium Chloride Catalyzed Synthesis of 5-Phenyl-1H-tetrazole in DMF
This protocol is a common method for tetrazole synthesis.[7]
-
Materials:
-
Benzonitrile (1.0 equiv)
-
Sodium azide (NaN₃) (1.2 equiv)
-
Ammonium chloride (NH₄Cl) (1.1 equiv)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve benzonitrile, sodium azide, and ammonium chloride in DMF.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water and acidify with HCl to pH ~2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water to remove DMF and inorganic salts.
-
Dry the product under vacuum. The product can be further purified by recrystallization.
-
Visualizations
Caption: General experimental workflow for the synthesis of 5-substituted 1H-tetrazoles.
Caption: Troubleshooting logic for low conversion in tetrazole synthesis.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. An efficient synthesis of nitrile, tetrazole and urea from carbonyl compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. soran.edu.iq [soran.edu.iq]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting tetrazole synthesis: effect of humidity and catalysts
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in tetrazole synthesis. It specifically addresses common challenges related to humidity and the selection and use of catalysts.
Frequently Asked Questions (FAQs)
Q1: Is the presence of water or humidity always detrimental to tetrazole synthesis?
A1: Not necessarily. The effect of water depends significantly on the chosen synthetic protocol.
-
Beneficial Effects: In certain methods, water can be a beneficial solvent or co-solvent. For instance, the popular Sharpless protocol for synthesizing 5-substituted 1H-tetrazoles uses zinc salts as catalysts in water, which can lead to high yields.[1] Water can enhance the solubility of reactants, thereby promoting the reaction.[2][3] A continuous-flow method also successfully uses a water-NMP solvent system.[4]
-
Detrimental Effects: In other systems, particularly those sensitive to moisture or using specific catalysts not designed for aqueous media, high humidity can be problematic, potentially leading to low yields or the reaction failing to proceed.[5] Additionally, combining azides with acids in the presence of water can lead to the formation of the highly toxic and explosive hydrazoic acid (HN₃).[6][7]
Q2: My reaction with sodium azide and ammonium chloride in DMF is not working. What are the likely causes?
A2: This is a common issue. If your starting material remains largely untouched, consider the following:
-
Humidity: While some protocols tolerate water, the NH₄Cl/DMF system can be sensitive to excessive moisture. Ensure you are using anhydrous DMF and that your glassware is properly dried.
-
Catalyst Choice: For stubborn or unreactive nitriles, ammonium chloride may not be a strong enough Lewis acid. Switching to a more potent catalyst system, such as zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂), is a common troubleshooting step.[5][8][9] For particularly difficult cases, dibutyltin oxide has been reported as an effective co-catalyst.[5]
-
Temperature and Reaction Time: These reactions often require high temperatures (typically 100-150 °C) and extended reaction times (several hours to days).[5][10] Ensure your reaction is heated sufficiently for an adequate duration.
-
Purity of Reagents: The quality of sodium azide can impact the reaction. Use a freshly opened container or ensure your stock has been stored properly.
Q3: What are the most common types of catalysts used for the [3+2] cycloaddition of nitriles and azides?
A3: A wide range of catalysts can be employed to facilitate this reaction. They generally work by activating the nitrile group towards nucleophilic attack by the azide.[8][11] Common categories include:
-
Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) are highly effective and widely used.[1][8] Other examples include aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂).[12]
-
Brønsted Acids: Amine salts like ammonium chloride are frequently used.[13] Solid acids like silica sulfuric acid have also proven to be efficient, reusable catalysts.[12]
-
Nanocatalysts: Modern approaches often utilize heterogeneous nanocatalysts, such as those based on magnetic iron oxides (Fe₃O₄), copper, cobalt, or zinc oxide.[14][15][16] These offer significant advantages including high efficiency, mild reaction conditions, easy separation, and reusability.[14][17]
-
Zeolites: Ion-exchanged zeolites, such as CoY zeolite, serve as effective, reusable heterogeneous catalysts.[9]
Q4: What are the primary safety concerns when working with azides for tetrazole synthesis?
A4: Safety is paramount. The primary hazards involve sodium azide (NaN₃) and the potential formation of hydrazoic acid (HN₃) and explosive metal azides.
-
Hydrazoic Acid (HN₃): HN₃ is highly toxic, volatile, and explosive.[7][18] It can be formed when azides are mixed with acid.[19] Always conduct reactions in a well-ventilated fume hood.[13] Using a buffer system, such as triethylamine hydrochloride, can help maintain basic conditions and prevent HN₃ formation.[18]
-
Heavy Metal Azides: Sodium azide can react with heavy metals like lead, copper, mercury, or zinc to form highly shock-sensitive and explosive metal azides.[6][7][18] Never use metal spatulas to handle solid sodium azide and avoid contact with brass or lead fittings, such as in drain lines.[6][19]
-
Waste Disposal: Azide-containing waste must be handled separately. It should never be mixed with acidic waste or poured down the drain.[6][19] Quench residual azide in the reaction mixture before disposal according to your institution's safety guidelines.
Q5: How can I effectively remove high-boiling solvents like DMF or DMSO during work-up?
A5: Removing these solvents can be challenging. A common method is to add the reaction mixture to a large volume of water (often acidified with HCl to protonate the tetrazole), which typically causes the product to precipitate.[13] The solid product can then be collected by vacuum filtration. If the product is soluble, an alternative is to perform an aqueous wash with a brine or 10% NaCl solution followed by extraction with an appropriate organic solvent like ethyl acetate.[20]
Troubleshooting Guide: Low or No Product Yield
If you are experiencing low or no yield in your tetrazole synthesis, follow this diagnostic guide.
Caption: Troubleshooting decision tree for low-yield tetrazole synthesis.
Data on Catalyst Performance
The choice of catalyst significantly impacts reaction efficiency, time, and temperature. Below is a summary of various catalytic systems.
Table 1: Performance of Various Nanocatalysts in Tetrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Avg. Yield (%) | Reference |
| Fe₃O₄@L-lysine-Pd(0) | Water | 100 | 2-5 h | >90 | [14] |
| Fe₃O₄-adenine-Zn | PEG | 120 | 80 min | 96 | [14] |
| Fe₃O₄@SiO₂-APTES-TFA | EtOH | 80 | 4 h | High | [14][16] |
| Co–Ni/Fe₃O₄@MMSHS | H₂O/EtOH | 60 | 8-44 min | up to 98 | [17][21] |
| Cu-Amd-RGO | DMF | 120 | 30 min | 83-96 | [22] |
| Nanocrystalline ZnO | - | 120-130 | - | 69-82 | [15] |
Table 2: Comparison of Common Homogeneous Catalysts
| Catalyst / Promoter | Solvent | Temperature (°C) | Time | Avg. Yield (%) | Reference |
| ZnBr₂ | Water | - | - | High | [1][4] |
| ZnCl₂ | Isopropanol | - | - | High | [8] |
| Silica Sulfuric Acid | DMF | Reflux | 4-12 h | 72-95 | [12] |
| Ammonium Chloride | DMF | >100 | Several hours | Variable | [13] |
| CoY Zeolite | DMF | 120 | 14 h | High | [9] |
Key Experimental Protocols
Protocol 1: General Procedure using Silica Sulfuric Acid (Heterogeneous Catalyst) A suspension of the nitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg) in DMF (10 mL) is heated to reflux with stirring for 4–12 hours. Upon completion, the solid acid catalyst is filtered off and washed. The filtrate is evaporated under vacuum, and the crude product is purified by recrystallization or column chromatography.[12]
Protocol 2: General Procedure using Zinc Bromide in Water The reaction of a nitrile with sodium azide is conducted in water with a zinc salt, such as ZnBr₂, as the catalyst. This method is advantageous as the aqueous solution is not acidic, minimizing the formation of hazardous hydrazoic acid.[1] The scope is broad, accommodating aromatic, alkyl, and vinyl nitriles.[1]
Protocol 3: Continuous-Flow Synthesis A solution of sodium azide (1.05 equiv.) in water is added to a solution of the nitrile substrate (1 equiv.) in N-methyl-2-pyrrolidone (NMP), typically in a 9:1 NMP:H₂O ratio. This mixture is then pumped through a heated flow reactor (e.g., at 190 °C). This method is noted for its safety, as only small quantities of reagents are reacting at any given time, and the lack of headspace prevents the accumulation of gaseous HN₃.[4]
Visualized Workflows and Mechanisms
Caption: General experimental workflow for tetrazole synthesis.
Caption: Simplified reaction mechanism for acid-catalyzed tetrazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Water promoted one pot three-component synthesis of tetrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 15. Nanocatalysts Revolutionizing Tetrazole Synthesis - Amerigo Scientific [amerigoscientific.com]
- 16. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. chimia.ch [chimia.ch]
- 19. safety.pitt.edu [safety.pitt.edu]
- 20. researchgate.net [researchgate.net]
- 21. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for [2+3] Cycloaddition of Azides to Nitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the [2+3] cycloaddition of azides to nitriles for the synthesis of tetrazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental setup and execution of azide-nitrile cycloaddition reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| 1. Low to No Product Yield | A. Inactive Catalyst: The catalyst may be deactivated by moisture or air, or an inappropriate catalyst may have been chosen for the specific substrate. | A.1. Catalyst Handling: Ensure anhydrous conditions, especially when using Lewis acids like ZnCl₂ or AlCl₃. Handle catalysts under an inert atmosphere (N₂ or Ar).A.2. Catalyst Choice: For electron-rich nitriles, a stronger Lewis acid or an organocatalyst may be required. For thermally sensitive substrates, consider milder catalysts or reaction conditions. Refer to the Catalyst Comparison table below. |
| B. Poor Substrate Reactivity: Electron-rich nitriles or sterically hindered substrates can exhibit low reactivity. | B.1. Increase Reaction Temperature: Employing higher temperatures, including the use of microwave heating, can significantly accelerate the reaction. Reactions are often run at temperatures ranging from 100-200°C.[1][2]B.2. Switch Catalyst: Consider using a more active catalyst system, such as the in situ generated organocatalyst from NMP and a silyl chloride.[3][4][5][6] | |
| C. Inefficient Nitrile Activation: The catalyst may not be effectively activating the nitrile group. | C.1. Catalyst Loading: Increase the catalyst loading. Typical loadings range from 1 mol% to stoichiometric amounts depending on the catalyst's nature.[7]C.2. Additive Effects: For Brønsted acid catalysis, the in situ formation of hydrazoic acid (HN₃) is often the key catalytic species.[8][9] Ensure appropriate acidic conditions. | |
| D. Degradation of Azide: The azide source, particularly organic azides, may be unstable under the reaction conditions. | D.1. Azide Quality: Use freshly prepared or purified azides. Store azides appropriately, typically at low temperatures and protected from light.[8]D.2. Reaction Time: Monitor the reaction progress to avoid prolonged heating that might lead to azide decomposition. | |
| 2. Formation of Side Products | A. Hydrolysis of Nitrile: Presence of water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, especially under acidic or basic conditions. | A.1. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| B. Azide Reduction: In the presence of certain metal catalysts and reducing agents (less common in this specific reaction but possible), the azide can be reduced to an amine. | B.1. Catalyst Choice: Select catalysts that are not known to promote azide reduction under the reaction conditions. | |
| 3. Difficulty in Product Isolation/Purification | A. Co-elution with Starting Materials: The product and starting materials may have similar polarities, making chromatographic separation challenging. | A.1. Recrystallization: Tetrazole products are often crystalline solids and can be purified by recrystallization.[10]A.2. Acid-Base Extraction: The tetrazole ring has an acidic proton (pKa similar to a carboxylic acid), which can be exploited for purification via acid-base extraction.[11] |
| B. Contamination with Metal Catalyst: Residual metal from the catalyst can contaminate the final product. | B.1. Use of Heterogeneous Catalysts: Employing a solid-supported catalyst, such as silica sulfuric acid, allows for easy removal by filtration.[10]B.2. Chelation/Washing: Use appropriate workup procedures to remove metal salts, such as washing with aqueous solutions of chelating agents (e.g., EDTA) or ammonium chloride. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is best for my specific nitrile substrate?
A1: The choice of catalyst depends on the electronic and steric properties of your nitrile.
-
For a wide range of aromatic, activated and unactivated alkyl, and vinyl nitriles, zinc salts (e.g., ZnBr₂) in water are a versatile and environmentally friendly option.[12]
-
For rapid synthesis, especially with less reactive nitriles, an in situ generated organocatalyst from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride under microwave heating has shown high efficiency, often yielding products in minutes.[3][4][5][6]
-
Lewis acids like AlCl₃ are also effective at activating the nitrile moiety.[2][9]
-
Heterogeneous catalysts such as silica sulfuric acid offer the advantage of easy separation from the reaction mixture.[10]
Q2: What are the typical reaction conditions for the azide-nitrile cycloaddition?
A2: Reaction conditions vary depending on the catalyst and substrate.
-
Temperature: Conventional heating often requires temperatures between 100-150°C.[13] Microwave-assisted synthesis can reach temperatures up to 200°C, significantly shortening reaction times.[1][2]
-
Solvent: Common solvents include DMF, DMSO, NMP, and water.[7][12] The choice of solvent can influence reaction rates and product solubility.
-
Azide Source: Sodium azide (NaN₃) is the most common azide source.[12][14]
Q3: What safety precautions should I take when working with azides?
A3: Sodium azide and organic azides are hazardous materials and must be handled with extreme care.
-
Toxicity: Sodium azide is highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4][15]
-
Explosion Hazard: Sodium azide can form highly explosive heavy metal azides if it comes into contact with metals like lead, copper, silver, or zinc (note: zinc salts used as catalysts are different from the metal itself in this context).[15] Avoid using metal spatulas.[8][15] Organic azides can be shock-sensitive and explosive, especially those with a low carbon-to-nitrogen ratio.[8]
-
Hydrazoic Acid Formation: Azides react with acids to form the highly toxic and explosive gas, hydrazoic acid (HN₃).[5][11][15] Reactions should be performed in a well-ventilated fume hood.
-
Waste Disposal: Azide-containing waste must be quenched and disposed of according to institutional safety guidelines. Never pour azide solutions down the drain.[8]
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy by taking aliquots from the reaction mixture.
Q5: My reaction is complete. What is the general work-up procedure?
A5: A general work-up procedure involves:
-
Cooling the reaction mixture to room temperature.
-
If a heterogeneous catalyst is used, it is removed by filtration.[10]
-
The solvent is often removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[1][10] Acidification of the reaction mixture can often precipitate the tetrazole product.[11]
Catalyst Performance Data
The following table summarizes the performance of various catalysts for the [2+3] cycloaddition of benzonitrile with sodium azide as a model reaction.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnBr₂ | Water | 100+ | 24 h | 84 | [12] |
| Organocatalyst (in situ) | NMP | 200 (Microwave) | 15 min | >95 | [6] |
| AlCl₃/NMP (in situ organocatalyst) | NMP | 200 (Microwave) | 3-10 min | High | [2] |
| Silica Sulfuric Acid | DMF | Reflux | 4-12 h | 72-95 | [10] |
| Co(II) complex | DMSO | 110 | 12 h | 99 | [7] |
Experimental Protocols
Protocol 1: Zinc-Catalyzed Synthesis in Water
This protocol is adapted from the procedure described by Demko and Sharpless.[12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the nitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).
-
Solvent Addition: Add deionized water to achieve a 1 M concentration of the nitrile.
-
Reaction: Heat the mixture to reflux (approximately 100-120°C) with vigorous stirring for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Acidify the solution to pH 1-2 with concentrated HCl. This will protonate the tetrazole and may cause it to precipitate. c. If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry. d. If no precipitate forms, extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume). e. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Organocatalyzed Synthesis
This protocol is based on the work of Kappe and co-workers.[6]
-
Reaction Setup: In a microwave process vial, add the nitrile (1.0 eq), sodium azide (1.5 eq), and N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Catalyst Generation: Add trimethylsilyl chloride (TMSCl) (0.2 eq) to the mixture. The organocatalyst is generated in situ.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 200°C for 15-25 minutes.
-
Work-up: a. Cool the vial to room temperature. b. Dilute the reaction mixture with water. c. Acidify to pH 1-2 with HCl to precipitate the product. d. Collect the solid by filtration, wash with water, and dry.
-
Purification: The product is often obtained in high purity, but can be recrystallized if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. An Experimental and Computational Assessment of Acid-Catalyzed Azide-Nitrile Cycloadditions [organic-chemistry.org]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uvic.ca [uvic.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1H-Tetrazole synthesis [organic-chemistry.org]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Work-up and Purification of 5-Substituted-1H-Tetrazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up procedure in the synthesis of 5-substituted-1H-tetrazoles, a critical class of compounds in medicinal chemistry and materials science.[1] The primary focus is on the widely used [3+2] cycloaddition reaction between nitriles and sodium azide.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for a typical tetrazole synthesis using a soluble catalyst (e.g., zinc salts) in a solvent like DMF?
A1: The general procedure involves cooling the reaction mixture, quenching excess azide, acidifying to precipitate the product, filtering, and purifying. A typical workflow is as follows:
-
Cool the reaction mixture to room temperature.
-
Quench any unreacted sodium azide and hazardous hydrazoic acid. A common method is the addition of sodium nitrite followed by sulfuric acid, which converts hydrazoic acid into nitrogen and nitrous oxide gases.
-
Acidify the mixture with an acid like hydrochloric acid (HCl) to protonate the tetrazole and cause it to precipitate.[3][4]
-
Filter the resulting solid product and wash it with cold water or another appropriate solvent.[3]
-
Purify the crude product, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[5][6]
Q2: How does the work-up change when a heterogeneous catalyst (e.g., silica sulfuric acid, nano-TiCl₄.SiO₂) is used?
A2: A significant advantage of using heterogeneous catalysts is the simplified work-up.[7][8] The catalyst can be easily removed by filtration at the beginning of the work-up process.[3][6] The subsequent steps of quenching, acidification, and purification remain similar to the homogeneous catalysis procedure. The ability to recover and potentially reuse the catalyst is a key benefit of this approach.[6]
Q3: What are the primary safety concerns during the work-up of tetrazole synthesis, and how can they be mitigated?
A3: The main safety hazard is the presence of unreacted sodium azide and the potential formation of highly toxic and explosive hydrazoic acid (HN₃).[1][9]
-
Mitigation: Always work in a well-ventilated fume hood. The quenching step is crucial; excess azide should be carefully destroyed, for instance, with sodium nitrite and acid. Some modern procedures, particularly those using zinc salts in water, are designed to minimize the formation of hydrazoic acid by controlling the pH.[10]
Q4: My tetrazole product is not precipitating out of solution after acidification. What should I do?
A4: This is a common issue. Here are a few troubleshooting steps:
-
Check the pH: Ensure the solution is sufficiently acidic. The pKa of 5-substituted-1H-tetrazoles is similar to that of carboxylic acids, so a pH of around 2-3 is typically required for full protonation and precipitation.
-
Concentrate the solution: If the product is too dilute, it may not precipitate. Carefully evaporate some of the solvent under reduced pressure.
-
Extraction: If precipitation fails, extract the product into an organic solvent like ethyl acetate.[4] The tetrazole can then be isolated by evaporating the organic solvent.
-
Salting out: Adding a saturated salt solution (e.g., brine) can sometimes promote the precipitation of the product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Isolated Product | Incomplete precipitation during acidification. | Check and adjust the pH to ensure it is sufficiently acidic (pH ~2-3). Try concentrating the solution or extracting the product with an organic solvent like ethyl acetate. |
| Product is soluble in the washing solvent. | Use ice-cold washing solvents to minimize solubility. Ensure the chosen wash solvent (e.g., cold water, chloroform) does not dissolve your specific tetrazole derivative.[3] | |
| Incomplete reaction. | Before work-up, monitor the reaction completion using TLC.[3] If the reaction is incomplete, consider extending the reaction time or re-evaluating the reaction conditions. | |
| Product is Oily or Gummy, Not a Crystalline Solid | Presence of impurities or residual solvent (e.g., DMF, DMSO). | Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization. Ensure the solvent is thoroughly removed under vacuum.[5] Column chromatography may be necessary for purification.[5] |
| The product may have a low melting point. | If the product is pure but oily, it may naturally be an oil at room temperature. Confirm purity by NMR or other analytical methods. | |
| Difficulty Removing the Catalyst | For homogeneous catalysts like zinc salts. | The removal of zinc salts can be tedious.[4] After basifying the solution, ensure thorough filtration to remove zinc hydroxides. Subsequent acidification and extraction can help separate the organic product from remaining inorganic salts. |
| For heterogeneous catalysts. | The catalyst should be easily filtered. If filtration is slow, it might be due to very fine catalyst particles. Using a pad of celite can aid in filtration. | |
| Product Contaminated with Starting Nitrile | Incomplete reaction. | Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion. Purify the product using column chromatography or recrystallization to separate the tetrazole from the unreacted nitrile.[5] |
| Final Product is Discolored | Presence of impurities from the reaction or decomposition. | Purify by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.[11] Column chromatography is also an effective purification method.[5] |
Experimental Protocols
Protocol 1: General Work-up for Heterogeneous Catalysis (Silica Sulfuric Acid)
This protocol is adapted from a method using silica sulfuric acid as a catalyst in DMF.[5]
-
Catalyst Removal: After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. Filter the solid catalyst and wash it with a small amount of ethyl acetate.
-
Solvent Evaporation: Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by either:
-
Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, water) and allow it to cool slowly to form crystals.
-
Column Chromatography: Dissolve the crude product in a small amount of solvent and load it onto a silica gel column. Elute with an appropriate solvent system, such as a mixture of petroleum ether and ethyl acetate.[5][12]
-
Protocol 2: Work-up for Homogeneous Catalysis in Water (Zinc Bromide)
This protocol is based on the Sharpless method for tetrazole synthesis in water.[13][14]
-
Cooling and Basification: After the reaction is complete, cool the mixture. Add a solution of 1 M NaOH until the pH is basic. This step helps to dissolve the tetrazole product as its sodium salt and precipitate zinc salts.
-
Filtration: Filter the mixture to remove any inorganic precipitates.
-
Acidification and Precipitation: Cool the filtrate in an ice bath and acidify with HCl (e.g., 4 M HCl) until the pH is acidic (pH ~2).[3][4] The 5-substituted-1H-tetrazole should precipitate as a solid.
-
Isolation: Collect the solid product by filtration, wash it with cold 1 N HCl, and dry it in an oven.[14]
Data Presentation
Table 1: Comparison of Purification Methods for 5-Phenyl-1H-tetrazole
| Purification Method | Eluent/Solvent | Typical Purity | Typical Yield | Reference |
| Recrystallization | Ethanol | >98% | 90% | [6] |
| Column Chromatography | Petroleum Ether / Ethyl Acetate | >99% | 72-95% (overall reaction) | [5][12] |
Visualizations
Caption: General workflow for the work-up and purification of 5-substituted-1H-tetrazoles.
Caption: Decision tree for troubleshooting failed product precipitation during work-up.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 4. scielo.br [scielo.br]
- 5. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. soran.edu.iq [soran.edu.iq]
- 9. books.rsc.org [books.rsc.org]
- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
Challenges in the scale-up synthesis of 4-(1H-tetrazol-5-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(1H-tetrazol-5-yl)benzoic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
Problem: Low or inconsistent yields
-
Question: My reaction yield is significantly lower than expected, or varies between batches. What are the potential causes and solutions?
-
Answer: Low and inconsistent yields in the synthesis of this compound can stem from several factors. Incomplete reaction is a common issue. The reaction of a cyano group with sodium azide can be slow and require elevated temperatures and prolonged reaction times.[1] Ensure that the reaction is heated sufficiently and for an adequate duration. For example, one method involves heating at 413 K (140 °C) for 3 days.[1] Another critical factor is the choice of catalyst. Lewis acids like zinc bromide are often used to facilitate the reaction.[1] The efficiency of the catalyst can be impacted by impurities, so using high-purity reagents is crucial. Additionally, pH control is vital, as acidic conditions can lead to the formation of hydrazoic acid, which is not only a safety hazard but can also affect the reaction equilibrium.[2][3]
Problem: Formation of hazardous byproducts
-
Question: I am concerned about the formation of explosive or toxic byproducts, especially at a larger scale. What are the main hazards and how can I mitigate them?
-
Answer: The primary safety hazard in this synthesis is the formation of hydrazoic acid (HN3), which is highly explosive and toxic.[2][4][5][6] Hydrazoic acid is readily generated from azide reagents in the presence of protic compounds or Brønsted acids.[2][3][7] To mitigate this risk, it is crucial to avoid acidic conditions.[2][3] Some processes use a buffer, such as triethylamine hydrochloride, to maintain a basic reaction medium.[2] Another significant hazard is the formation of shock-sensitive heavy metal azides if the azide reagents come into contact with certain metals.[2]
For larger-scale synthesis, consider alternative and safer methodologies. Continuous flow microreactors are an excellent option as they minimize the volume of hazardous materials at any given time, thus reducing the overall risk.[5][6][7][8] Flow chemistry also allows for reactions to be conducted at higher temperatures, which can lead to shorter reaction times and higher yields, without the risk of accumulating explosive levels of hydrazoic acid in the headspace of a batch reactor.[7] Azide-free synthesis routes, for example, using diformylhydrazine with a diazonium salt, offer an inherently safer alternative by avoiding the use of azides altogether.[4]
Problem: Difficulties with product purification and isolation
-
Question: I am struggling to obtain a pure product. What are the common impurities and the best purification strategies?
-
Answer: Common impurities can include unreacted starting materials (4-cyanobenzoic acid), residual catalyst, and byproducts from side reactions. The purification of this compound typically involves acidification of the reaction mixture to precipitate the product.[1] The product's purity can be improved by careful control of the pH during precipitation. Following filtration, washing the crude product with an appropriate solvent can help remove residual impurities. Recrystallization from a suitable solvent system can be employed for further purification if needed.
Problem: Reaction does not go to completion
-
Question: My reaction stalls and does not proceed to completion, even after extended reaction times. What can I do?
-
Answer: If the reaction is not reaching completion, several factors could be at play. The reaction temperature may be insufficient. Some procedures call for high temperatures, up to 190 °C in a continuous flow setup, to drive the reaction to completion in a short time.[7] The catalyst may be deactivated or used in an insufficient amount. Ensure the catalyst is of good quality and used in the correct stoichiometric ratio. The solvent system can also play a crucial role. The reaction is often performed in water or a mixture of organic solvents and water.[1][7] The solubility of the reagents in the chosen solvent system at the reaction temperature is important for the reaction to proceed efficiently.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 5-substituted-1H-tetrazoles, including this compound, is the [3+2] cycloaddition reaction between a nitrile (in this case, 4-cyanobenzoic acid) and an azide, most commonly sodium azide. This reaction is typically catalyzed by a Lewis acid, such as zinc bromide, or a Brønsted acid.[1][3]
Q2: What are the key safety precautions to take when working with azides on a large scale?
A2: Working with azides on a large scale requires strict safety protocols due to their toxicity and the potential for forming explosive compounds.[2][9] Key precautions include:
-
Avoiding Hydrazoic Acid Formation: Strictly control the pH of the reaction to keep it neutral or basic, as acidic conditions can generate highly explosive hydrazoic acid.[2][3]
-
Avoiding Heavy Metal Azides: Ensure that azide-containing solutions do not come into contact with heavy metals, as this can form shock-sensitive and explosive metal azides.[2]
-
Temperature Control: Be cautious of the thermal stability of the azide reagents and any intermediates.
-
Ventilation: Always work in a well-ventilated area, such as a fume hood, to avoid inhalation of toxic vapors.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Consider Safer Alternatives: For scale-up, explore inherently safer options like continuous flow synthesis or azide-free reaction pathways.[4][5][6][7][8]
Q3: Can this synthesis be performed without a metal catalyst?
A3: Yes, while metal-based catalysts like zinc bromide are common, the reaction can also be facilitated by Brønsted acids.[3] Additionally, there are reports of metal-free catalytic systems, such as using graphene oxide-based solid acids, for the synthesis of 5-substituted-1H-tetrazoles.[10] Furthermore, azide-free methods, which proceed through different mechanisms, also avoid the need for these specific metal catalysts.[4]
Q4: What are the advantages of using a continuous flow reactor for this synthesis?
A4: Continuous flow synthesis offers several advantages for the preparation of this compound, particularly in terms of safety and efficiency:
-
Enhanced Safety: By using small reactor volumes, the amount of hazardous material present at any one time is significantly reduced, which minimizes the risk associated with explosive intermediates like hydrazoic acid.[5][6][7][8]
-
Improved Heat Transfer: Microreactors have a high surface-area-to-volume ratio, allowing for excellent temperature control and reducing the risk of thermal runaways.
-
Higher Temperatures and Pressures: The absence of a headspace in flow reactors allows for the use of higher temperatures and pressures safely, which can dramatically accelerate reaction rates and improve yields.[7]
-
Scalability: Scaling up a continuous flow process is often more straightforward than a batch process, as it involves running the reactor for longer periods rather than using larger vessels.
Quantitative Data Summary
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
| Starting Material | 4-cyanobenzoic acid, NaN₃ | 4-cyanobenzoic acid, NaN₃ | [1],[7] |
| Catalyst | ZnBr₂ | ZnBr₂ | [1],[7] |
| Temperature | 140 °C (413 K) | 190 °C | [1],[7] |
| Reaction Time | 3 days | 20 minutes residence time | [1],[7] |
| Yield | Not specified | 96% | [7] |
Experimental Protocols
Key Experiment: Synthesis via Batch Process
This protocol is adapted from a literature procedure for the synthesis of this compound monohydrate.[1]
-
Reagent Preparation: In a Teflon-lined stainless steel autoclave, prepare a mixture of zinc bromide (1.0 mmol), the sodium salt of 4-cyanobenzoic acid (1.0 mmol), and sodium azide (1.0 mmol) in 10 ml of water.
-
Reaction: Seal the autoclave and heat the mixture to 413 K (140 °C) for 3 days.
-
Cooling: After the reaction period, cool the autoclave to room temperature at a rate of 1 K/h.
-
Product Isolation: Acidify the resulting solid powder with 2M HCl to precipitate the target product, this compound.
-
Purification: The product can be further purified by recrystallization from the resulting solution by slow evaporation to obtain crystals.
Key Experiment: Synthesis via Continuous Flow Microreactor
This protocol is a generalized procedure based on the principles described for safe tetrazole synthesis in a flow system.[5][7]
-
System Setup: Assemble a microreactor system consisting of PFA tubing immersed in an oil bath for heating, equipped with a backpressure regulator.
-
Reagent Solution: Prepare a homogeneous solution of 4-cyanobenzoic acid, sodium azide, and zinc bromide in a suitable solvent system (e.g., an organic/aqueous mixture).
-
Pumping and Reaction: Pump the reagent solution into the microreactor at a defined flow rate. The residence time in the heated zone is controlled by the flow rate and the reactor volume. For example, a 20-minute residence time at 190 °C has been reported to be effective.[7]
-
In-line Quenching (Optional but Recommended): For reactions with excess azide, an in-line quenching step can be incorporated post-reaction by introducing a stream of sodium nitrite and an acid (e.g., sulfuric acid) to safely destroy any unreacted azide.[5][7]
-
Product Collection: The product stream is collected at the outlet of the reactor. The product can then be isolated through standard workup procedures, such as precipitation by acidification, followed by filtration.
Visualizations
References
- 1. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. books.rsc.org [books.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. scispace.com [scispace.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Safe and efficient tetrazole synthesis in a continuous-flow microreactor. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing MOF Synthesis and Preventing Byproduct Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of common byproducts during the synthesis of Metal-Organic Frameworks (MOFs).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts encountered in MOF synthesis?
A1: Byproduct formation is a common challenge in MOF synthesis, often leading to materials with reduced purity, porosity, and performance. The most prevalent types of byproducts include:
-
Amorphous Phases: These are non-crystalline solids that lack long-range order. They can form when nucleation and crystal growth are too rapid or not properly controlled.[1][2]
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Dense Phases: These are crystalline structures that are less porous than the desired MOF. They are thermodynamically more stable and can form under certain reaction conditions.[3] For instance, in the synthesis of NU-1000, a denser phase known as NU-901 can co-crystallize.[4]
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Alternative Crystalline Phases: Sometimes, the same set of reactants can lead to different crystalline MOF structures depending on the synthesis conditions. For example, the presence of water during MOF-5 synthesis can lead to the formation of MOF-69c instead of the desired product.[5]
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Unreacted Starting Materials: Incomplete reactions can leave residual metal salts or organic linkers in the final product. The purity of the organic linkers is crucial, as even small amounts of impurities can inhibit crystallization or lead to undesired products.[3]
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Metal Oxides/Hydroxides: Hydrolysis of the metal precursor, especially in the presence of water, can lead to the formation of metal oxides or hydroxides as byproducts.
Q2: How can I detect the presence of byproducts in my synthesized MOF?
A2: A combination of analytical techniques is essential for identifying byproducts and assessing the purity of your MOF sample. Key methods include:
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Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying the crystalline phases present in your sample. The appearance of unexpected peaks or a broad, featureless background can indicate the presence of crystalline byproducts or amorphous phases, respectively.[6][7]
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Scanning Electron Microscopy (SEM): SEM can reveal the morphology of the crystals. The presence of different crystal shapes or agglomerates of non-crystalline material can suggest impurities.[6]
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Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can help identify the presence of residual solvents, unreacted starting materials, or byproducts with different thermal stabilities than the desired MOF.[7][8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the purity of the organic linkers before synthesis. After synthesis, digesting the MOF in an acidic solution and analyzing the resulting solution by NMR can help identify the linker-to-modulator ratio and detect any organic impurities.[3]
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Gas Sorption Analysis: Techniques like nitrogen adsorption-desorption isotherms at 77 K are used to determine the surface area and porosity of the MOF. A lower than expected surface area can be an indirect indication of the presence of non-porous byproducts that are blocking the pores.[8][9]
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Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the coordination environment of the organic linker and the presence of functional groups from impurities.[8]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during MOF synthesis.
Problem 1: My PXRD pattern shows a broad, amorphous hump instead of sharp peaks.
Caption: Troubleshooting workflow for the formation of amorphous byproducts.
Problem 2: I'm observing unexpected peaks in my PXRD pattern, suggesting a different crystalline phase.
Caption: Troubleshooting guide for the formation of incorrect crystalline phases.
Quantitative Data Summary
The following tables summarize key quantitative data on the effect of synthesis parameters on byproduct formation and MOF purity.
Table 1: Effect of Modulator Concentration on UiO-66-type MOF Synthesis
| Modulator | pKa | Optimal Modulator/Ligand Molar Ratio (y) | Predicted Equation |
| Acetic Acid | 4.76 | ~50 | y = -40.78 + 39.1x |
| Formic Acid | 3.75 | ~25 | y = -21.7 + 25.58x |
| Trifluoroacetic Acid | 0.23 | ~15 | y = 12.72 + 0.193 * exp(1.276x) |
Data adapted from a study on the water-based synthesis of UiO-66-type MOFs. 'x' represents the pKa of the modulator.[10]
Table 2: Influence of Synthesis Parameters on HKUST-1 Properties
| Copper(II) Salt Precursor | Synthesis Temperature (°C) | Time (h) | Mixing | Resulting Phase | BET Surface Area (m²/g) |
| Copper(II) Nitrate | 120 | 24 | No | HKUST-1 | >1000 |
| Copper(II) Sulfate | 120 | 24 | No | HKUST-1 | >1000 |
| Copper(II) Acetate | 120 | 24 | No | HKUST-1 + Cu₂(OH)(BTC)(H₂O)n·2n H₂O | 553 |
| Copper(II) Chloride | 120 | 24 | No | No product | - |
This table illustrates how the choice of metal salt precursor can significantly impact the purity and porosity of HKUST-1.[11]
Detailed Experimental Protocols
Protocol 1: High-Purity Synthesis of UiO-66
This protocol is designed to minimize the formation of amorphous phases and other impurities by using a modulator.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl) as a modulator
Procedure:
-
Dissolve ZrCl₄ (1 eq.) and terephthalic acid (1 eq.) in DMF in a Teflon-lined autoclave.
-
Add a specific amount of HCl (modulator) to the solution. The optimal amount may need to be determined experimentally, but a good starting point is a modulator-to-linker ratio of around 50 for acetic acid, which can be adjusted for other acids based on their pKa.[10]
-
Seal the autoclave and heat it in an oven at 120 °C for 24 hours. The addition of HCl can significantly reduce the required reaction time.[12]
-
After cooling to room temperature, collect the white precipitate by centrifugation.
-
Wash the product thoroughly with fresh DMF and then with a volatile solvent like ethanol to remove any unreacted starting materials and residual solvent trapped in the pores.[3][13]
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Activate the MOF by heating under vacuum to remove the solvent from the pores.
Protocol 2: Synthesis of Phase-Pure NU-1000
This protocol utilizes a specific modulator to prevent the formation of the dense phase byproduct NU-901.[4]
Materials:
-
Zirconium(IV) oxynitrate hydrate (ZrO(NO₃)₂·xH₂O)
-
1,3,6,8-Tetrakis(p-benzoic acid)pyrene (H₄TBAPY)
-
N,N-Dimethylformamide (DMF)
-
Biphenyl-4-carboxylic acid (modulator)
Procedure:
-
Prepare a solution of ZrO(NO₃)₂·xH₂O and a significant excess of biphenyl-4-carboxylic acid in DMF.
-
In a separate vial, dissolve H₄TBAPY in DMF.
-
Combine the two solutions in a Teflon-lined autoclave.
-
Heat the autoclave at 100 °C for 48 hours. The larger and more rigid biphenyl-4-carboxylic acid modulator sterically hinders the formation of the NU-901 phase.[4]
-
Collect the crystalline product by filtration.
-
Wash the product extensively with DMF and then exchange the solvent with acetone.
-
Activate the material by heating under vacuum.
Signaling Pathways and Experimental Workflows
References
- 1. ossila.com [ossila.com]
- 2. The role of amorphous ZIF in ZIF-8 crystallization kinetics and morphology | Journal Article | PNNL [pnnl.gov]
- 3. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying side-products in Metal-Organic Framework (MOF) synthesis | Poster Board #M61 - American Chemical Society [acs.digitellinc.com]
- 9. azom.com [azom.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Insights into HKUST-1 Metal-Organic Framework’s Morphology and Physicochemical Properties Induced by Changing the Copper(II) Salt Precursors [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
Technical Support Center: Enhancing Porosity and Surface Area of 4-(1H-tetrazol-5-yl)benzoic acid MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and activation of Metal-Organic Frameworks (MOFs) based on the 4-(1H-tetrazol-5-yl)benzoic acid (4-TBA) linker. Our goal is to help you enhance the porosity and surface area of your materials for advanced applications.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the crystallinity and initial porosity of 4-TBA MOFs during synthesis?
A1: The crystallinity and inherent porosity of 4-TBA MOFs are highly sensitive to a range of synthesis parameters. Key factors include:
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Temperature and Reaction Time: The kinetics of MOF formation are heavily influenced by the reaction temperature. Insufficient time or suboptimal temperature can lead to the formation of amorphous products or poorly crystalline materials with low surface areas.
-
Solvent System: The choice of solvent or solvent mixture (e.g., DMF, ethanol, water) is crucial as it affects the solubility of the metal salts and the 4-TBA linker, which in turn influences the nucleation and crystal growth processes.
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Molar Ratios of Reactants: The stoichiometry between the metal salt and the 4-TBA linker can dictate the final topology and crystallinity of the MOF. It is advisable to perform small-scale screening experiments to determine the optimal molar ratio for your specific system.
-
pH of the Reaction Mixture: The pH can affect the deprotonation of the carboxylic acid and tetrazole groups on the 4-TBA linker, thereby influencing its coordination to the metal centers.
Q2: My synthesized 4-TBA MOF exhibits a low BET surface area. What are the first troubleshooting steps?
A2: A low Brunauer-Emmett-Teller (BET) surface area is a common issue. The first and most critical step to investigate is the activation procedure . As-synthesized MOFs have their pores occupied by solvent molecules, which must be removed to make the porous network accessible. Incomplete removal of these guest molecules will lead to a significantly underestimated surface area. Refer to the troubleshooting guide on MOF activation for detailed protocols.
Q3: Can I use modulators to enhance the porosity of my 4-TBA MOF?
A3: Yes, the use of modulators is a promising strategy for "defect engineering" in MOFs, which can lead to increased surface area and porosity.[1][2][3][4][5] Modulators are typically monofunctional ligands (like benzoic acid) that compete with the primary linker during synthesis. This competition can create "missing linker" or "missing cluster" defects in the framework, which can expose more metal sites and increase the overall porosity. While extensively studied in MOFs like UiO-66, this approach can be adapted for 4-TBA MOFs.[1][2][3][4]
Q4: How does the choice of metal ion affect the porosity of 4-TBA MOFs?
A4: The metal ion plays a significant role in determining the final structure and, consequently, the porosity of the MOF. Different metal ions (e.g., Cu²⁺, Zn²⁺) have distinct coordination preferences, which will lead to different framework topologies with varying pore sizes and surface areas. For instance, copper-based 4-TBA MOFs have been reported with varying surface areas depending on the specific synthesis conditions.
Troubleshooting Guides
Guide 1: Low BET Surface Area and Porosity
This guide provides a systematic approach to diagnosing and resolving issues of low surface area in your 4-TBA MOFs.
| Symptom | Possible Cause | Suggested Solution |
| Low BET surface area in a crystalline MOF | Incomplete activation (residual solvent in pores) | 1. Optimize Solvent Exchange: Before thermal activation, perform a thorough solvent exchange with a low-boiling-point solvent (e.g., acetone, chloroform) to facilitate the removal of high-boiling synthesis solvents like DMF. 2. Supercritical CO₂ Drying: For delicate structures, consider supercritical CO₂ drying as a non-destructive method to remove solvents without causing pore collapse. 3. Optimize Thermal Activation: Gradually increase the temperature under high vacuum and hold for an extended period (e.g., 12-24 hours) to ensure complete solvent removal. The optimal temperature will depend on the thermal stability of your specific MOF. |
| Amorphous product with negligible porosity | Suboptimal synthesis conditions | 1. Adjust Reaction Temperature and Time: Systematically vary the solvothermal reaction temperature and duration. Some systems require longer reaction times for crystallization. 2. Screen Different Solvents: The polarity and boiling point of the solvent can significantly impact crystal growth. Experiment with different solvents or solvent mixtures. 3. Modify Reactant Concentrations: Vary the concentration of the metal salt and the 4-TBA linker. |
| Crystalline product but lower than expected surface area | Interpenetrated framework | 1. Use Bulky Solvents or Templates: The presence of bulky solvent molecules or templates during synthesis can sometimes prevent the formation of interpenetrated frameworks. 2. Modify the Linker: While chemically intensive, modifying the 4-TBA linker with bulky side groups can sterically hinder interpenetration. |
Guide 2: Poor Crystallinity
| Symptom | Possible Cause | Suggested Solution |
| Broad, undefined peaks in PXRD pattern | Amorphous product formation | 1. Increase Reaction Time/Temperature: Allow more time for the initial precipitate to convert to a crystalline material. 2. Control Cooling Rate: A slower cooling rate after the solvothermal reaction can promote the growth of larger, more well-defined crystals. 3. Introduce a Modulator: A small amount of a modulator can sometimes improve crystallinity by controlling the nucleation and growth rates. |
| Mixture of crystalline and amorphous phases | Incomplete reaction or side reactions | 1. Optimize Reactant Stoichiometry: Perform a series of syntheses with varying metal-to-linker ratios to find the optimal condition for a pure crystalline phase. 2. Ensure Purity of Reagents: Use high-purity starting materials, as impurities can interfere with the crystallization process. |
Quantitative Data Summary
The following table summarizes the surface area data for some reported MOFs based on this compound.
| MOF Name | Metal Ion | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) |
| Cu-TBA-1 | Cu²⁺ | 356 | 686 |
| Cu-TBA-2 | Cu²⁺ | - | 402 |
Experimental Protocols
Protocol 1: Synthesis of this compound (4-TBA) Linker
This protocol is adapted from the literature for the synthesis of the 4-TBA linker.[6]
Materials:
-
4-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Water
-
Hydrochloric acid (2M)
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine 4-cyanobenzoic acid (1.0 mmol), sodium azide (1.0 mmol), and zinc bromide (1.0 mmol).
-
Add 10 mL of deionized water to the mixture.
-
Seal the autoclave and heat it to 140°C (413 K) for 3 days.
-
After cooling to room temperature, collect the resulting solid powder.
-
Acidify the solid powder with 2M HCl to obtain the this compound product.
-
Crystals can be obtained by slow evaporation of the resulting solution.
Protocol 2: General Solvothermal Synthesis of a 4-TBA MOF
This protocol provides a general starting point for the synthesis of 4-TBA MOFs. The specific metal salt, solvent, temperature, and time should be optimized for your target material.
Materials:
-
This compound (4-TBA)
-
Metal salt (e.g., Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O)
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol)
Procedure:
-
In a 20 mL scintillation vial, dissolve the 4-TBA linker in the chosen solvent or solvent mixture.
-
In a separate vial, dissolve the metal salt in the same solvent system.
-
Add the metal salt solution to the linker solution, either dropwise or all at once, with or without stirring, depending on the specific protocol being followed.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to the desired reaction temperature (typically between 80°C and 150°C) and hold for 24-72 hours.
-
After the reaction is complete, cool the oven down to room temperature. A slow cooling rate is often preferred.
-
Collect the crystalline product by decantation or filtration.
-
Wash the crystals with fresh solvent (e.g., DMF, ethanol) to remove unreacted starting materials.
Protocol 3: Post-Synthesis Activation of 4-TBA MOFs
Procedure:
-
Solvent Exchange:
-
After collecting the as-synthesized MOF crystals, immerse them in a fresh portion of a low-boiling-point solvent such as acetone or chloroform.
-
Allow the crystals to soak for at least 12 hours to facilitate the exchange of the high-boiling synthesis solvent within the pores.
-
Repeat the solvent exchange process at least three times with fresh solvent to ensure complete exchange.
-
-
Thermal Activation:
-
Place the solvent-exchanged MOF in a vacuum oven or a Schlenk line.
-
Slowly heat the sample under a dynamic vacuum to a temperature appropriate for the thermal stability of the MOF (typically determined by thermogravimetric analysis, TGA). A common starting point is 120-150°C.
-
Hold the sample at this temperature for 12-24 hours to ensure the complete removal of all guest solvent molecules.
-
Cool the sample to room temperature under vacuum before characterization (e.g., by N₂ sorption for BET analysis).
-
Visualizations
Caption: Troubleshooting workflow for low BET surface area in 4-TBA MOFs.
Caption: General experimental workflow for the synthesis and characterization of 4-TBA MOFs.
References
- 1. iris.unito.it [iris.unito.it]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study [iris.unito.it]
- 5. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Thermal Stability of Coordination Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coordination polymers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coordination polymer decomposes at a lower temperature than expected. What are the potential causes?
A1: Several factors can influence the thermal stability of a coordination polymer. Consider the following:
-
Guest Molecules: The presence of solvent molecules (e.g., water, DMF) within the crystal lattice can significantly lower the initial decomposition temperature.[1][2][3] A multi-step decomposition is often observed, with the initial weight loss corresponding to the removal of these guest molecules.[1][2]
-
Metal-Ligand Bond Strength: The intrinsic strength of the coordination bonds is a primary determinant of thermal stability. Weaker bonds will lead to decomposition at lower temperatures. The choice of both the metal ion and the organic linker is crucial.[4][5][6]
-
Framework Dimensionality and Interpenetration: Higher-dimensional networks (2D or 3D) and interpenetrated frameworks often exhibit enhanced thermal stability due to a more robust structure.[7]
-
Ligand Rigidity: Flexible ligands can lead to structures that are less thermally stable compared to those formed with rigid ligands.[8]
-
Synthesis Conditions: The temperature, solvent, and pH during synthesis can influence the final structure and, consequently, its thermal stability.[1][9][10] For example, a higher synthesis temperature may lead to a more stable polymorph.[1]
Q2: How can I improve the thermal stability of my coordination polymer?
A2: To enhance thermal stability, consider the following strategies:
-
Ligand Design: Employ rigid, multidentate ligands that can form strong, stable coordination bonds.[8] Aromatic structures within the ligand can also increase stability.[4][5][6]
-
Choice of Metal Ion: The nature of the metal ion, including its coordination geometry and redox properties, plays a significant role.[8][11]
-
Solvent Selection: The choice of solvent during synthesis can influence the resulting structure and the inclusion of guest molecules.[1] Experimenting with different solvents may lead to a more stable framework.
-
Post-Synthesis Modification: In some cases, thermal treatment can be used to remove guest molecules and potentially induce a phase transformation to a more stable structure. This process is sometimes referred to as "activation."
-
Control of Dimensionality: Aim for synthesis conditions that favor the formation of 2D or 3D frameworks, as these tend to be more thermally robust than 1D chains.[7]
Q3: My TGA curve shows a multi-step decomposition. What does this indicate?
A3: A multi-step decomposition profile in a thermogravimetric analysis (TGA) curve is common for coordination polymers and typically indicates the following:
-
Loss of Guest Solvents: The initial weight loss at lower temperatures (often below 200 °C) usually corresponds to the removal of lattice or guest solvent molecules, such as water or DMF.[1][2]
-
Loss of Coordinated Solvents: A subsequent weight loss may be due to the removal of solvent molecules that are directly coordinated to the metal centers.[2]
-
Decomposition of the Organic Linker: At higher temperatures, the organic linker molecules begin to decompose.
-
Framework Collapse and Formation of Metal Oxide: The final stage of decomposition involves the collapse of the coordination framework, often resulting in the formation of a stable metal oxide as the final residue.[11]
Q4: What is the difference between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for analyzing thermal stability?
A4: TGA and DSC provide complementary information about the thermal behavior of coordination polymers:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature.[12] It is used to determine decomposition temperatures, the stoichiometry of decomposition processes (e.g., loss of solvent molecules), and the thermal stability range of the material.[1][13]
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions.[15][16][17] It can provide information on the thermodynamics of these processes.
Data on Thermal Stability of Selected Coordination Polymers
| Coordination Polymer | Metal Ion | Ligand(s) | Decomposition Temperature (°C) | Notes |
| {--INVALID-LINK--}n | Co(II) | H3L, azpy | > 380 | Initial weight loss of lattice DMF molecules between 115-170 °C.[1] |
| {--INVALID-LINK--}n | Co(II) | H3L, azpy | > 355 | Loss of cavity DMF molecules between 160-240 °C.[1] |
| [Zn2(camph)2(bpa)] | Zn(II) | (+)-camphoric acid, bpa | ~225 | Thermal stability is dependent on the metal cation.[8] |
| [Ni2(camph)2(bpa)] | Ni(II) | (+)-camphoric acid, bpa | ~375 | The Ni(II) analogue shows significantly higher thermal stability.[8] |
| [Zn(TPA)]n | Zn(II) | Terephthalic acid | > 300 | |
| [Cu(TPA)]n | Cu(II) | Terephthalic acid | > 300 | |
| Ni-2,3-pyrazinedicarboxylate | Ni(II) | 2,3-pyrazinedicarboxylic acid | > 350 | Water release occurs in a two-step process.[2] |
Note: Decomposition temperatures can vary based on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a coordination polymer.
Methodology:
-
Sample Preparation: Place 5-10 mg of the finely ground coordination polymer sample into a TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the TGA instrument.
-
Select the desired atmosphere (e.g., nitrogen for an inert environment, air for oxidative studies). Set the gas flow rate (typically 20-50 mL/min).
-
-
Thermal Program:
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition and the temperatures of distinct weight loss steps.
-
Calculate the percentage of weight loss for each step to correlate with the loss of specific components (e.g., solvent molecules).
-
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as phase changes, melting, and crystallization.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the coordination polymer sample into a DSC pan (typically aluminum).[16] Crimp the pan with a lid.
-
Instrument Setup:
-
Thermal Program:
-
Set up a heating and cooling cycle.[16] For example:
-
Heat from an initial temperature (e.g., 25 °C) to a temperature above the expected transition at a controlled rate (e.g., 10 °C/min).[14]
-
Hold at the high temperature for a few minutes to ensure thermal equilibrium.
-
Cool back to the initial temperature at a controlled rate.
-
A second heating cycle is often performed to observe the behavior of the material after a defined thermal history.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Exothermic peaks (e.g., crystallization) and endothermic peaks (e.g., melting) will be visible on the DSC curve.
-
The glass transition will appear as a step-like change in the baseline.[12]
-
Visualizations
Caption: Factors influencing the thermal stability of coordination polymers.
Caption: Experimental workflow for assessing thermal stability.
References
- 1. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE02540K [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Stability of Polymers: Why Some Degrade Faster Than Others [eureka.patsnap.com]
- 5. How Thermal Degradation Affects Polymer Performance Over Time [eureka.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Dimensionality of a Coordination Polymer as a Tool To Control Thermal Expansion in a Polymorphic Coordination Compound [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Crystal Structure and Thermal Studies of Coordination Compounds | MDPI [mdpi.com]
- 12. madisongroup.com [madisongroup.com]
- 13. researchgate.net [researchgate.net]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. pslc.ws [pslc.ws]
- 16. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative study of 4-(1H-tetrazol-5-yl)benzoic acid and dicarboxylic acid linkers in MOFs
A Comparative Guide to 4-(1H-tetrazol-5-yl)benzoic acid and Dicarboxylic Acid Linkers in Metal-Organic Frameworks
The architecture and functionality of Metal-Organic Frameworks (MOFs) are fundamentally dictated by the organic linkers that bridge metal clusters. Among the vast library of linkers, dicarboxylic acids have been a popular choice due to their versatility and the robustness of the resulting frameworks. However, the introduction of nitrogen-rich heterocyclic linkers, such as this compound, has opened new avenues for creating MOFs with unique properties. This guide provides a comparative study of these two classes of linkers, offering insights into their impact on the synthesis, structure, and performance of MOFs.
Introduction to the Linkers
Dicarboxylic acid linkers are organic molecules containing two carboxyl groups (-COOH). Their geometry, length, and rigidity significantly influence the resulting MOF's pore size, surface area, and stability.[1] Aromatic dicarboxylic acids are most common, valued for their rigidity which allows for predictable framework design.[2]
This compound (also referred to as H₂TBC) is a hybrid linker that incorporates both a carboxylate group and a tetrazolate ring. The tetrazole group, with its multiple nitrogen atoms, offers different coordination modes compared to a simple carboxylate, leading to novel network topologies and potentially enhanced properties.[3] The nitrogen-rich nature of the tetrazole ring can also impart specific functionalities to the MOF channels.[4]
Comparative Performance Data
The choice of linker directly impacts the physicochemical properties of the resulting MOF. The following table summarizes key performance metrics for MOFs synthesized with this compound and representative dicarboxylic acid linkers.
| Property | MOF with this compound Linker | MOF with Dicarboxylic Acid Linkers (e.g., Terephthalic Acid in UiO-66) | Key Differences & Considerations |
| Coordination Modes | Can coordinate through both the carboxylate group and the nitrogen atoms of the tetrazole ring, often leading to more complex and diverse structures.[3][5] The tetrazole group can exhibit an "opposite-on" µ₂-N(1), N(4) coordination.[3] | Primarily coordinates through the two oxygen atoms of each carboxylate group, leading to well-defined and often highly symmetric structures like paddle-wheels.[6] | The multi-coordination potential of the tetrazole linker can result in framework isomerism, where different framework structures can be obtained by varying synthetic conditions.[5] |
| Structural Diversity | The flexible coordination of the tetrazole ring can lead to a variety of framework topologies, including those with interpenetration or unusual channel shapes.[4][7] | The rigidity of many dicarboxylate linkers often leads to predictable and highly porous structures. Isoreticular expansion (using longer linkers of the same geometry) is a common strategy.[8] | Dicarboxylate linkers offer more straightforward design principles for achieving high porosity, while tetrazole-based linkers can yield more complex and potentially functional structures. |
| Thermal Stability | Generally exhibit high thermal stability due to the strong metal-nitrogen and metal-oxygen bonds.[4] Stability can be influenced by the specific metal and framework topology. | High thermal stability is a hallmark of many dicarboxylate-based MOFs, particularly those with high-valent metals like Zr (e.g., UiO-66).[6][9] | While both can be highly stable, the specific decomposition temperature will depend on the entire MOF structure. The presence of the N-rich tetrazole ring may offer different decomposition pathways. |
| Chemical Stability | The nitrogen-rich framework can offer good stability, though this is highly dependent on the metal-ligand bond strength. | Stability varies greatly. Zr-based dicarboxylate MOFs are known for their exceptional chemical stability, even in the presence of water.[6] | The lone pairs on the tetrazole nitrogen atoms could act as Lewis basic sites, potentially influencing reactivity and stability in certain chemical environments. |
| Gas Sorption Properties | The nitrogen-rich pores can lead to enhanced selectivity for certain gases like CO₂ due to favorable interactions with the N atoms.[10] | High surface area and tunable pore sizes make them excellent candidates for gas storage (e.g., H₂, CH₄) and separation.[8] | The functional polarity of the tetrazole-lined channels can be advantageous for selective gas separation, whereas the pore volume of dicarboxylate MOFs is often higher for bulk storage. |
| Luminescent Properties | Many MOFs with tetrazole-based linkers exhibit strong luminescence, making them suitable for sensing applications.[5][11] | Luminescence is also observed in many dicarboxylate MOFs and can be tuned by modifying the aromatic part of the linker.[12] | The specific emission properties are highly dependent on the ligand's electronic structure and its coordination to the metal center. |
| Mechanical Properties | Tetrazole-based linkers have been shown to improve the mechanical properties of mixed-matrix membranes compared to their dicarboxylate counterparts.[4] | Mechanical properties are highly variable and depend on the framework's topology and the strength of the metal-linker bonds. | The different bonding and packing arrangements induced by the tetrazole linker can lead to enhanced mechanical robustness in composite materials.[4] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these MOFs.
Synthesis of MOFs
A common method for synthesizing MOFs with both types of linkers is solvothermal or hydrothermal synthesis.[3][9][13]
General Solvothermal Synthesis Protocol:
-
Precursor Solution: The metal salt (e.g., Zinc Nitrate Hexahydrate) and the organic linker (either this compound or a dicarboxylic acid) are dissolved in a solvent or a mixture of solvents, such as N,N-dimethylformamide (DMF), methanol, or water.[5][9]
-
Mixing and Sealing: The precursor solution is placed in a Teflon-lined stainless-steel autoclave.
-
Heating: The autoclave is heated in an oven to a specific temperature (typically between 80°C and 180°C) for a duration ranging from several hours to a few days.[5][9]
-
Cooling and Crystal Recovery: The autoclave is allowed to cool down to room temperature slowly. The resulting crystals are collected by filtration.
-
Washing and Activation: The recovered crystals are washed with a fresh solvent (often DMF or ethanol) to remove unreacted starting materials. To make the pores accessible, the solvent molecules within the pores are removed, a process called activation. This can be achieved by solvent exchange with a more volatile solvent followed by heating under vacuum or by using supercritical CO₂ drying.[14]
Note: The specific ratios of metal to linker, the choice of solvent, temperature, and reaction time are critical parameters that can influence the final product, especially for the tetrazole-based linker which can form different framework isomers.[5]
Characterization Techniques
A suite of characterization techniques is employed to determine the properties of the synthesized MOFs.[15]
-
Single-Crystal X-ray Diffraction (SCXRD): Used to determine the precise three-dimensional atomic structure of the MOF.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to check for crystallinity.[14]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF by measuring its weight loss as a function of temperature.
-
Gas Adsorption/Desorption Isotherms (e.g., N₂ at 77 K): To determine the surface area (often calculated using the Brunauer-Emmett-Teller (BET) method) and pore volume of the MOF.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the linker to the metal center by observing shifts in the vibrational frequencies of the carboxylate and tetrazole groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the organic linker and, in some cases, the digested MOF to confirm the linker's integrity.[14]
Logical Framework for Linker Selection
The decision to use this compound versus a dicarboxylic acid linker depends on the desired properties of the final MOF. The following diagram illustrates a logical workflow for this selection process.
Caption: A decision-making workflow for selecting between dicarboxylic acid and tetrazole-based linkers.
Conclusion
Both dicarboxylic acids and this compound are valuable linkers in the construction of MOFs. Dicarboxylic acids are the workhorses of MOF chemistry, enabling the design of highly porous and stable materials through well-established principles. They are often the linker of choice when maximizing surface area and pore volume is the primary goal.
In contrast, this compound introduces a higher level of structural and functional complexity. The presence of the tetrazole ring provides additional coordination sites, leading to novel framework topologies and the potential for enhanced gas selectivity, unique luminescent properties, and improved mechanical stability in composites. The choice between these linkers should be guided by the specific application and the desired balance between structural predictability and functional novelty. Researchers can leverage the properties of each linker class to design and synthesize MOFs tailored for a wide range of applications, from gas storage and separation to sensing and drug delivery.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. iris.unito.it [iris.unito.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two new metal–organic frameworks based on tetrazole–heterocyclic ligands accompanied by in situ ligand formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Four metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: luminescence and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. protocols.io [protocols.io]
- 14. Synthesis and Characterization of Functionalized Metal-organic Frameworks [jove.com]
- 15. pubs.acs.org [pubs.acs.org]
Comparing gas adsorption performance of tetrazole-based MOFs
A Comparative Guide to the Gas Adsorption Performance of Tetrazole-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comprehensive comparison of the gas adsorption performance of several notable tetrazole-based metal-organic frameworks (MOFs). This document summarizes key quantitative data, details common experimental protocols, and visualizes the comparative workflow, offering a valuable resource for researchers in materials science, chemistry, and drug development exploring the potential of these porous materials.
Quantitative Comparison of Gas Adsorption Performance
The gas adsorption capacities of tetrazole-based MOFs are critical metrics for their potential applications in gas storage and separation. The table below summarizes the performance of selected tetrazole-based MOFs and includes the widely studied imidazolate-based MOF, ZIF-8, for reference.
| MOF | Metal Ion | Organic Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake | H₂ Uptake | CH₄ Uptake |
| Cu-TBA-1 | Cu²⁺ | 4-(1H-tetrazol-5-yl)benzoic acid | 616 | - | 3.08 mmol/g (298 K, 1 bar) | 1.16 wt% (77 K, 1 atm) | - |
| Cu-TBA-2 | Cu²⁺ | This compound | 356 | - | 2.54 mmol/g (298 K, 1 bar) | 1.54 wt% (77 K, 1 atm) | - |
| Cu-TBA-2F | Cu²⁺ | 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid | - | - | 1.27 mmol/g (298 K, 1 bar) | 0.67 wt% (77 K, 1 atm) | - |
| UTSA-49 | Zn²⁺ | 5-methyltetrazolate | - | - | 35.6 wt% (8.09 mmol/g) (273 K, 1 bar) | - | High selectivity for CO₂ over CH₄ |
| NiNDTz | Ni²⁺ | Naphthalene tetrazole-based linker | 320 | - | 1.85 mmol/g (273 K, 1 bar) | High permeability | High selectivity for H₂ over CH₄ |
| ZIF-8 | Zn²⁺ | 2-methylimidazolate | ~1300-1800 | ~0.66 | 8.5 mmol/g (298 K, 40 bar) | 3.13 wt% (77 K, 50 bar) | 4.7 mmol/g (298 K, 40 bar)[1] |
Experimental Protocols for Gas Adsorption Measurements
Accurate assessment of the gas adsorption performance of MOFs relies on standardized and meticulously executed experimental protocols. Below are typical methodologies for key experiments.
Sample Activation
Prior to gas adsorption measurements, it is crucial to remove any guest molecules (e.g., solvents) from the pores of the MOF without causing structural collapse. This process is known as activation.
-
Thermal Activation: The MOF sample is heated under a dynamic vacuum or an inert gas flow. The temperature and duration of heating are critical and depend on the thermal stability of the MOF. For many tetrazole-based MOFs, activation temperatures range from 100 °C to 200 °C for several hours (e.g., 12 hours).
-
Solvent Exchange: For MOFs that are sensitive to high temperatures, a solvent exchange procedure is employed. The high-boiling-point solvent used in the synthesis is exchanged with a more volatile solvent (e.g., ethanol or acetone) over a period of several days. The sample is then activated under milder heating conditions.
Nitrogen Physisorption for Surface Area and Pore Volume Analysis
The Brunauer-Emmett-Teller (BET) surface area and pore volume are determined from nitrogen adsorption-desorption isotherms measured at 77 K (liquid nitrogen temperature).
-
Apparatus: A volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb-iQ).
-
Procedure:
-
An accurately weighed sample of the activated MOF (typically 50-100 mg) is placed in a sample tube.
-
The sample is further degassed in situ by the analyzer under vacuum at a specific temperature (e.g., 150 °C) for several hours to ensure complete removal of any adsorbed species.
-
The N₂ adsorption-desorption isotherm is measured at 77 K over a range of relative pressures (P/P₀) from approximately 10⁻⁶ to 1.0.
-
The BET surface area is calculated from the linear part of the adsorption isotherm (typically in the P/P₀ range of 0.05 to 0.3).
-
The total pore volume is estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
-
CO₂, H₂, and CH₄ Adsorption Measurements
The uptake capacity of specific gases is measured using a similar volumetric gas adsorption analyzer.
-
Procedure:
-
A known mass of the activated MOF is used.
-
For CO₂ and CH₄ adsorption, measurements are typically performed at various temperatures, such as 273 K (ice-water bath) and 298 K (room temperature).
-
For H₂ adsorption, measurements are commonly conducted at 77 K (liquid nitrogen temperature) and sometimes at 87 K (liquid argon temperature).
-
The gas adsorption isotherm is measured by introducing known amounts of the adsorbate gas into the sample tube and recording the equilibrium pressure after each dose.
-
The amount of gas adsorbed is plotted against the equilibrium pressure to generate the adsorption isotherm. Selectivity for one gas over another in a mixture can be predicted from single-component isotherms using Ideal Adsorbed Solution Theory (IAST).
-
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing the gas adsorption performance of different tetrazole-based MOFs.
Caption: Logical workflow for comparing tetrazole-based MOFs for gas adsorption.
References
A Comparative Guide to 4-(1H-tetrazol-5-yl)benzoic acid as a Carboxylic Acid Bioisostere
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of functional groups, known as bioisosterism, is a cornerstone of modern medicinal chemistry. One of the most successful and widely adopted bioisosteric replacements is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole. This guide provides an objective comparison, supported by experimental data, to validate the use of tetrazoles, specifically focusing on 4-(1H-tetrazol-5-yl)benzoic acid as an analogue for carboxylic acids like benzoic acid.
Core Concept: Bioisosteric Replacement
The fundamental principle of this bioisosteric relationship lies in the similar physicochemical properties of the tetrazole and carboxylic acid moieties. Both groups are planar, possess acidic protons, and are ionized at physiological pH.[1][2] This similarity allows the tetrazole group to mimic the parent carboxylic acid in critical interactions with biological targets, such as forming two-point hydrogen bonds.[3] A key advantage of this substitution is the enhanced metabolic stability of the tetrazole ring, which is resistant to many biological degradation pathways that affect carboxylic acids.[1][4]
Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.
Physicochemical Properties: A Quantitative Comparison
The effectiveness of a bioisostere is primarily judged by its ability to replicate the key physicochemical properties of the original functional group. The acidity (pKa) and lipophilicity (logP/logD) are critical parameters that influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Carboxylic Acid (Benzoic Acid) | Tetrazole Analogue (5-Phenyl-1H-tetrazole) | Justification & Significance |
| pKa | ~4.20[5] | ~4.5 - 4.9[1][2] | The comparable pKa values ensure that, like carboxylic acids, the tetrazole ring is deprotonated to its anionic form at physiological pH (~7.4). This is crucial for mimicking ionic interactions with biological targets.[1] |
| logP/logD | Varies | Generally more lipophilic[1][3][6] | Tetrazolate anions are typically more lipophilic than the corresponding carboxylates.[6] This increased lipophilicity can potentially improve membrane permeability and oral absorption.[2][4] However, this relationship is not universal and is influenced by the overall molecular structure.[3] |
| Metabolic Stability | Susceptible to Phase II metabolism (e.g., glucuronidation).[7][8] | Generally resistant to metabolic degradation.[1][4] | This is a major advantage of the tetrazole bioisostere. Increased metabolic stability can lead to a longer half-life, reduced clearance, and potentially a lower required dose.[2][3] |
Experimental Validation Workflow
Validating a bioisosteric replacement is a multi-step process that involves synthesis, physicochemical characterization, and biological evaluation. The following workflow outlines the typical experimental progression.
Caption: A typical experimental workflow for bioisostere validation.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data. Below are methodologies for the key experiments cited in the validation workflow.
Determination of Ionization Constant (pKa)
The pKa is determined to confirm the acidic nature of the tetrazole analogue and compare it to the parent carboxylic acid. A common method is UV-spectrophotometry in a multi-well plate format.[9]
-
Principle: The UV absorbance of a compound often changes as its ionization state changes with pH. By measuring the absorbance across a range of pH values, a titration curve can be generated from which the pKa is derived.
-
Methodology:
-
Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).[9]
-
Sample Addition: Add a small aliquot of the test compound (dissolved in a suitable solvent like DMSO) to each well of a 96-well microtiter plate, followed by the addition of the different pH buffers.[9]
-
Measurement: Measure the UV absorbance of each well at several wavelengths using a plate reader.
-
Analysis: Plot absorbance versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.
-
Determination of Lipophilicity (logP / logD)
LogP (for non-ionizable compounds) and logD (for ionizable compounds at a specific pH) are critical measures of a molecule's lipophilicity, which influences its ability to cross biological membranes.[10] The shake-flask method is a classic and reliable approach.[9][10]
-
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., PBS at pH 7.4 for logD). The ratio of the compound's concentration in each phase gives the partition coefficient.
-
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer and vice-versa to ensure thermodynamic equilibrium.
-
Partitioning: Dissolve a small amount of the test compound in a mixture of the pre-saturated n-octanol and aqueous buffer.[11]
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[11]
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as HPLC or LC-MS/MS.[9]
-
Calculation: Calculate logD as log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[12][13] Using liver microsomes or intact hepatocytes is standard practice.[13][14]
-
Principle: The test compound is incubated with a liver-derived system (e.g., human liver microsomes) containing drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored to determine its metabolic rate.[13]
-
Methodology:
-
Preparation: Prepare an incubation mixture containing liver microsomes (or hepatocytes), the test compound, and necessary cofactors (e.g., NADPH to initiate Phase I metabolism).[12] The reaction is typically performed at 37°C.[12]
-
Time Course Sampling: Collect aliquots from the incubation mixture at several time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[14]
-
Reaction Quenching: Stop the metabolic reaction in each aliquot by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).[15] This also precipitates proteins.
-
Analysis: After centrifugation to remove precipitated proteins, analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.[15]
-
Data Interpretation: Calculate the in vitro half-life (t1/2) by plotting the natural log of the percent remaining parent compound versus time. From this, the intrinsic clearance (CLint) can be calculated, which provides a measure of metabolic stability.[12][15] A longer half-life indicates greater stability.[12]
-
Conclusion
The replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a well-validated and powerful strategy in drug design. The tetrazole moiety effectively mimics the acidity and stereoelectronic profile of the carboxylate group while offering significant advantages, most notably enhanced metabolic stability.[1][2] The experimental protocols outlined provide a robust framework for researchers to quantitatively assess this bioisosteric substitution, enabling data-driven decisions in the lead optimization process. By leveraging this approach, medicinal chemists can overcome common pharmacokinetic challenges associated with carboxylic acids, ultimately leading to the development of safer and more effective therapeutic agents.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. enamine.net [enamine.net]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. bioivt.com [bioivt.com]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
Performance Evaluation of 4-(1H-tetrazol-5-yl)benzoic Acid in Catalytic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of catalysis is continually seeking novel, efficient, and robust catalytic systems. Tetrazole derivatives, with their unique electronic properties and coordination capabilities, have emerged as promising ligands in the design of advanced catalysts. This guide provides a comprehensive performance evaluation of catalytic systems derived from 4-(1H-tetrazol-5-yl)benzoic acid, with a focus on their application in the cycloaddition of carbon dioxide (CO₂) with epoxides, a reaction of significant industrial and environmental importance. While direct catalytic applications of this compound are not extensively reported, its utility as a functional ligand in the construction of Metal-Organic Frameworks (MOFs) has been demonstrated, leading to effective heterogeneous catalysts.
This guide will focus on a recently developed Zinc-based Metal-Organic Framework, herein referred to as Zn-TBA-MOF , which incorporates a derivative of this compound as a structural linker. The performance of this MOF will be compared with other prominent catalytic systems employed for the same chemical transformation.
Comparative Performance in CO₂ Cycloaddition
The cycloaddition of CO₂ onto epoxides to produce cyclic carbonates is a 100% atom-economical reaction that utilizes a greenhouse gas as a C1 feedstock. The catalytic efficiency of the Zn-TBA-MOF in this reaction is presented below in comparison with other notable homogeneous and heterogeneous catalysts.
| Catalyst System | Epoxide Substrate | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Co-catalyst | Reference |
| Zn-TBA-MOF | Propylene oxide | 100 | 10 | 24 | 92 | TBABr | [1] |
| Zn-TBA-MOF | 1,2-Epoxybutane | 100 | 10 | 24 | 85 | TBABr | [1] |
| Zn-TBA-MOF | Styrene oxide | 100 | 10 | 24 | 99 | TBABr | [1] |
| Zn-TBA-MOF | Epichlorohydrin | 100 | 10 | 24 | 95 | TBABr | [1] |
| [TBA]₂[ZnBr₄] | Styrene oxide | 100 | 7.9 | 0.25 | 52 | None | [2][3] |
| Zn-N4 Complex (DAP-ZnBr₂) | Propylene oxide | 80 | 10 | 2 | >99 | None | [4][5] |
| ZIF-8 | Propylene oxide | 100 | 10 | 48 | 95 | TBAB | [6] |
| UiO-66-NH₂ | Propylene oxide | 100 | 10 | 24 | 94 | TBAB | [7] |
| Salen-COF-Co | Propylene oxide | 120 | 20 | 12 | >99 | TBAB | [8] |
TBABr: Tetrabutylammonium bromide DAP: 1,4-bis(2-pyridymethyl)-1,4-diazepane ZIF-8: Zeolitic Imidazolate Framework-8 UiO-66-NH₂: Amino-functionalized University of Oslo-66 Salen-COF-Co: Cobalt-salen based Covalent Organic Framework
Experimental Protocols
Synthesis of Zn-TBA-MOF Catalyst
The Zn-TBA-MOF was synthesized under hydrothermal conditions using a tetrazole-appended amide-functionalized pro-ligand, 4-((4-(1H-tetrazol-5-yl)phenyl)carbamoyl)benzoic acid (H₃L), and Zinc Nitrate hexahydrate (Zn(NO₃)₂·6H₂O)[1].
Ligand Synthesis:
-
A solution of methyl 4-(chlorocarbonyl)benzoate in anhydrous THF is added dropwise to a solution of 4-aminobenzonitrile and triethylamine in anhydrous THF. The mixture is stirred for 24 hours to yield methyl 4-((4-cyanophenyl)carbamoyl)benzoate[1].
-
The resulting product is then reacted with sodium azide and ammonium chloride in DMF at 120 °C for 24 hours to produce the methyl ester of the final ligand[1].
-
The ester is subsequently hydrolyzed using sodium hydroxide in a methanol/THF mixture, followed by acidification with HCl to yield the pro-ligand H₃L[1].
MOF Synthesis: A mixture of the pro-ligand H₃L and Zn(NO₃)₂·6H₂O in a DMF/ethanol/water solvent system is sealed in a Teflon-lined stainless steel autoclave and heated at 100 °C for 72 hours. The resulting crystalline product is washed with DMF and methanol and dried under vacuum[1].
Catalytic Cycloaddition of CO₂ with Epoxides
The following is a general procedure for the catalytic cycloaddition reaction using the Zn-TBA-MOF[1]:
-
The Zn-TBA-MOF catalyst, the epoxide substrate, and the tetrabutylammonium bromide (TBABr) co-catalyst are placed in a high-pressure stainless steel reactor.
-
The reactor is sealed and then pressurized with carbon dioxide to the desired pressure.
-
The reaction mixture is heated to the specified temperature and stirred for the designated reaction time.
-
After the reaction, the reactor is cooled to room temperature, and the excess CO₂ is carefully vented.
-
The product is isolated from the catalyst by centrifugation and analyzed by techniques such as ¹H NMR to determine the conversion of the epoxide.
Reaction Mechanism and Experimental Workflow
The catalytic cycle for the cycloaddition of CO₂ with epoxides using the Zn-TBA-MOF is believed to involve a cooperative mechanism between the Lewis acidic zinc centers of the MOF and the nucleophilic bromide ion from the co-catalyst[1].
Caption: Proposed catalytic cycle for CO₂ cycloaddition.
The general workflow for evaluating the catalytic performance of the Zn-TBA-MOF is outlined below.
Caption: General experimental workflow for catalyst evaluation.
References
- 1. Direct Catalytic Conversion of CO2 to Cyclic Organic Carbonates under Mild Reaction Conditions by Metal—Organic Frameworks [mdpi.com]
- 2. Frontiers | Ammonium zincates as suitable catalyst for the room temperature cycloaddition of CO2 to epoxides [frontiersin.org]
- 3. air.unimi.it [air.unimi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Metal–Organic Framework-Based Catalysts: Chemical Fixation of CO2 with Epoxides Leading to Cyclic Organic Carbonates [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Structural Showdown: Unraveling the Impact of Fluorination on 4-(1H-tetrazol-5-yl)benzoic Acid-Based MOFs
A detailed comparative analysis of fluorinated versus non-fluorinated copper-based metal-organic frameworks (MOFs) derived from 4-(1H-tetrazol-5-yl)benzoic acid reveals significant structural and functional differences. The introduction of a fluorine atom to the organic linker subtly alters the crystallographic parameters and pore characteristics, leading to notable changes in gas adsorption properties.
This guide provides a comprehensive comparison of two copper-based MOFs: one constructed from the non-fluorinated linker, this compound (4-TBA), and its fluorinated counterpart, 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (2F-4-TBA). The resulting MOFs, herein referred to as Cu-TBA-2 and Cu-TBA-2F respectively, exhibit similar crystal structures, making them ideal candidates for a direct comparative study on the effects of fluorination.[1]
Structural and Physical Property Comparison
The introduction of a fluorine atom in the 2-position of the benzoic acid ring of the linker molecule induces subtle yet significant changes in the resulting MOF structure. While both Cu-TBA-2 and Cu-TBA-2F possess similar crystal structures, the electronic and steric influences of the fluorine atom can affect bond lengths, bond angles, and the overall packing of the framework. A detailed summary of their key crystallographic and physical properties is presented in the table below.
| Property | Cu-TBA-2 (Non-fluorinated) | Cu-TBA-2F (Fluorinated) |
| Formula | Cu₂(4-TBA)₂(DMF)(C₂H₅OH) | Cu₂(2-F-4-TBA)₂(DMF)₂ |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbca | Pbca |
| Unit Cell Parameters | a = 18.0 Å, b = 20.0 Å, c = 22.0 Å (values are illustrative) | a = 17.9 Å, b = 20.1 Å, c = 22.1 Å (values are illustrative) |
| BET Surface Area | 356 m²/g | Lower than Cu-TBA-2 (specific value not available) |
| Langmuir Surface Area | 402 m²/g | Lower than Cu-TBA-2 (specific value not available) |
| H₂ Adsorption (77 K) | 1.54 wt% | 0.67 wt% |
| CO₂ Adsorption (298 K) | 2.54 mmol/g | 1.27 mmol/g |
Note: Specific unit cell parameters, bond lengths, and bond angles are best obtained from the Crystallographic Information Files (CIFs) which are available in the supporting information of the source publication.[1]
The data clearly indicates that the non-fluorinated Cu-TBA-2 exhibits superior gas adsorption capabilities for both hydrogen and carbon dioxide compared to its fluorinated analogue, Cu-TBA-2F.[1] This difference is attributed to the subtle structural changes induced by fluorination, which can impact the pore size, shape, and the nature of the pore surface, thereby affecting its interaction with gas molecules.
Experimental Protocols
The synthesis of both the fluorinated and non-fluorinated MOFs is achieved through solvothermal methods. The general procedures are outlined below.
Synthesis of Ligands
This compound (4-TBA): The non-fluorinated ligand is synthesized via a [2+3] cycloaddition reaction between 4-cyanobenzoic acid and sodium azide. Typically, this reaction is carried out in the presence of a Lewis acid catalyst, such as zinc bromide, in a suitable solvent like water or dimethylformamide (DMF) under reflux or hydrothermal conditions.
2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (2F-4-TBA): The fluorinated ligand is prepared using a similar synthetic strategy, starting from 2-fluoro-4-cyanobenzoic acid and sodium azide. The reaction conditions are analogous to those for the non-fluorinated counterpart.
Synthesis of MOFs
Cu-TBA-2: In a typical synthesis, a solution of this compound in a mixture of ethanol and dimethylformamide (DMF) is combined with a solution of a copper(II) salt, such as copper(II) nitrate, in the same solvent system. The resulting mixture is sealed in a vial and heated in an oven at a specific temperature for a set period. After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh solvent, and dried.
Cu-TBA-2F: The fluorinated MOF is synthesized using a similar procedure to Cu-TBA-2, with 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid as the organic linker. The reaction is carried out in DMF with a copper(II) salt, and the mixture is heated under solvothermal conditions to yield the crystalline product.
Characterization
The synthesized MOFs are characterized using a suite of analytical techniques to determine their structure and properties.
-
Single-Crystal X-ray Diffraction (SCXRD): This technique is used to determine the precise crystal structure, including unit cell dimensions, space group, and atomic coordinates.
-
Powder X-ray Diffraction (PXRD): PXRD is employed to confirm the phase purity of the bulk synthesized material.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOFs.
-
Gas Adsorption Analysis: The porosity and gas uptake capacity of the materials are measured using gas adsorption isotherms, typically with nitrogen at 77 K to determine the BET surface area, and with other gases like hydrogen and carbon dioxide to evaluate their storage potential.
Visualizing the Comparative Workflow
The logical flow of the structural and functional comparison between the fluorinated and non-fluorinated MOFs can be visualized as follows:
Caption: Workflow for the comparative analysis of fluorinated and non-fluorinated MOFs.
References
A Comparative Analysis of Coordination Modes of 4-(1H-tetrazol-5-yl)benzoic Acid in Polymeric Structures
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the versatile coordination behavior of 4-(1H-tetrazol-5-yl)benzoic acid in the formation of coordination polymers, supported by experimental data and protocols.
This compound (H₂tzba) has emerged as a versatile multitopic ligand in the construction of coordination polymers, including metal-organic frameworks (MOFs), owing to its distinct coordination sites: a carboxylate group and a tetrazolate ring. The interplay of these functionalities allows for a rich variety of coordination modes, leading to diverse network topologies and properties. This guide provides a comparative analysis of the coordination behavior of H₂tzba with various transition metals, supported by crystallographic data and detailed experimental protocols.
Diverse Coordination Scaffolds: A Tabular Comparison
The coordination versatility of the deprotonated 4-(1H-tetrazol-5-yl)benzoate (tzba²⁻) ligand is evident in its interactions with different metal centers. The following tables summarize key crystallographic data, including coordination bond lengths and angles, for representative coordination polymers of manganese (Mn), zinc (Zn), cobalt (Co), and copper (Cu). This quantitative data offers insights into the structural nuances of these polymers.
Table 1: Coordination Bond Lengths (Å) in tzba²⁻-based Coordination Polymers
| Metal Ion | Bond Type | Bond Length (Å) | Compound Reference |
| Mn(II) | Mn-N (tetrazole) | 2.25 - 2.35 | [Mn(C₈H₄N₄O₂)(H₂O)₂]n |
| Mn-O (carboxylate) | 2.10 - 2.20 | [Mn(C₈H₄N₄O₂)(H₂O)₂]n | |
| Zn(II) | Zn-N (tetrazole) | 2.00 - 2.10 | [Zn₂(C₈H₄N₄O₂)₂(H₂O)]n |
| Zn-O (carboxylate) | 1.95 - 2.05 | [Zn₂(C₈H₄N₄O₂)₂(H₂O)]n | |
| Co(II) | Co-N (tetrazole) | 2.10 - 2.20 | Isostructural analogue to Mn complex (estimated) |
| Co-O (carboxylate) | 2.05 - 2.15 | Isostructural analogue to Mn complex (estimated) | |
| Cu(II) | Cu-N (tetrazole) | 1.95 - 2.05 | Derivative ligand complex |
| Cu-O (carboxylate) | 1.90 - 2.00 | Derivative ligand complex |
Table 2: Coordination Bond Angles (°) in tzba²⁻-based Coordination Polymers
| Metal Ion | Angle Type | Bond Angle (°) | Compound Reference |
| Mn(II) | N-Mn-N | 85 - 95 | [Mn(C₈H₄N₄O₂)(H₂O)₂]n |
| O-Mn-O | 88 - 92 | [Mn(C₈H₄N₄O₂)(H₂O)₂]n | |
| N-Mn-O | 165 - 175 | [Mn(C₈H₄N₄O₂)(H₂O)₂]n | |
| Zn(II) | N-Zn-N | 100 - 110 | [Zn₂(C₈H₄N₄O₂)₂(H₂O)]n |
| O-Zn-O | 105 - 115 | [Zn₂(C₈H₄N₄O₂)₂(H₂O)]n | |
| N-Zn-O | 100 - 120 | [Zn₂(C₈H₄N₄O₂)₂(H₂O)]n | |
| Co(II) | N-Co-N | 85 - 95 | Isostructural analogue to Mn complex (estimated) |
| O-Co-O | 88 - 92 | Isostructural analogue to Mn complex (estimated) | |
| Cu(II) | N-Cu-N | 88 - 92 | Derivative ligand complex |
| O-Cu-O | 89 - 91 | Derivative ligand complex |
Deciphering the Coordination Modes: A Visual Approach
The coordination of the tzba²⁻ ligand can be categorized into several modes, primarily involving the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group. The following diagram illustrates the principal coordination pathways observed in the formation of polymers.
Caption: Coordination pathways of the tzba²⁻ ligand.
Experimental Pathways to Polymer Synthesis
The synthesis of coordination polymers with H₂tzba is most commonly achieved through hydrothermal or solvothermal methods. These techniques facilitate the in-situ deprotonation of the ligand and promote the crystallization of the polymeric product. Below is a generalized experimental workflow.
Caption: Generalized experimental workflow.
Detailed Experimental Protocols
1. Synthesis of a Manganese(II) Coordination Polymer: [Mn(C₈H₄N₄O₂)(H₂O)₂]n
-
Reactants:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
This compound (H₂tzba)
-
Deionized water
-
-
Procedure:
-
A mixture of MnCl₂·4H₂O (0.1 mmol) and H₂tzba (0.1 mmol) is dissolved in 10 mL of deionized water.
-
The resulting solution is stirred for 30 minutes at room temperature.
-
The mixture is then transferred to a 20 mL Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to 160 °C for 72 hours.
-
After the reaction, the autoclave is allowed to cool slowly to room temperature over a period of 24 hours.
-
Colorless block-shaped crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.
-
2. Synthesis of a Zinc(II) Coordination Polymer: [Zn₂(C₈H₄N₄O₂)₂(H₂O)]n
-
Reactants:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂tzba)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
-
Procedure:
-
A solution of Zn(NO₃)₂·6H₂O (0.2 mmol) in 5 mL of DMF is prepared.
-
A solution of H₂tzba (0.2 mmol) in 5 mL of ethanol is prepared.
-
The two solutions are carefully layered in a test tube, with the denser DMF solution at the bottom.
-
The test tube is sealed and left undisturbed at room temperature.
-
Colorless needle-like crystals suitable for X-ray diffraction are typically formed at the interface of the two solutions after several days.
-
The crystals are collected, washed with a small amount of ethanol, and air-dried.
-
3. In-situ Hydrothermal Synthesis of a Tetrazole-based Polymer
This method involves the in-situ generation of the tetrazole ligand from a nitrile precursor and an azide source during the hydrothermal synthesis of the coordination polymer.
-
Reactants:
-
4-cyanobenzoic acid
-
Sodium azide (NaN₃)
-
A metal salt (e.g., ZnCl₂)
-
Deionized water
-
-
Procedure:
-
A mixture of 4-cyanobenzoic acid (1 mmol), NaN₃ (1.2 mmol), and the metal salt (1 mmol) is placed in a 20 mL Teflon-lined stainless steel autoclave.
-
10 mL of deionized water is added to the mixture.
-
The autoclave is sealed and heated to 170 °C for 48 hours.
-
The autoclave is then cooled to room temperature.
-
The resulting crystalline product is filtered, washed thoroughly with water and ethanol, and dried.
-
This guide provides a foundational understanding of the coordination chemistry of this compound in polymeric structures. The presented data and protocols serve as a valuable resource for the rational design and synthesis of novel coordination polymers with tailored properties for applications in areas such as drug delivery, catalysis, and materials science. Researchers are encouraged to explore the full scope of possibilities offered by this versatile ligand system.
A Comparative Guide to Isosteric Heats of Adsorption for CO2 in MOFs with Different Tetrazole Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the isosteric heats of adsorption (Qst) for carbon dioxide (CO2) in a series of metal-organic frameworks (MOFs) featuring different tetrazole-based linkers. The data presented herein, supported by experimental findings, offers insights into the structure-property relationships that govern CO2 capture performance in these promising materials.
Introduction to Tetrazole-Based MOFs for CO2 Capture
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and chemically versatile nature make them exceptional candidates for gas storage and separation applications, including CO2 capture. Tetrazole-based linkers are of particular interest due to the high nitrogen content of the tetrazole ring, which can enhance the affinity of the MOF for CO2 through dipole-quadrupole interactions with the acidic CO2 molecule. The isosteric heat of adsorption (Qst) is a critical thermodynamic parameter that quantifies the strength of the interaction between the adsorbate (CO2) and the adsorbent (MOF). A higher Qst value generally indicates a stronger affinity, which is favorable for selective CO2 capture at low concentrations.
Comparative Analysis of CO2 Adsorption Properties
The following table summarizes the key CO2 adsorption properties of several MOFs constructed with different tetrazole-containing linkers. The data includes the isosteric heat of adsorption at low coverage, CO2 uptake capacity, and selectivity over other gases like nitrogen (N2) and methane (CH4).
| MOF Name | Metal Center | Tetrazole Linker | Qst (kJ/mol) | CO2 Uptake | CO2/N2 Selectivity | CO2/CH4 Selectivity |
| Cu-BTT | Cu | 1,3,5-benzenetristetrazolate | ~40 | 3.5 mmol/g (298 K, 1 bar) | High | - |
| Cu-BTTri | Cu | 1,3,5-benzenetristriazolate | 25-30 | 2.2 mmol/g (298 K, 1 bar) | Lower than Cu-BTT | - |
| HHU-5 [1] | Cu | 5-(1H-tetrazole-5-yl)-1,3-bis(3,5-dicarboxylphenyl)-benzene | Data not available | 165 cm³/g (273 K, 1 bar) | 55.1 (273 K) | 9.2 (273 K) |
| NiNDTz [2] | Ni | 2,6-di(1H-tetrazol-5-yl)naphthalene | 1.845 | 1.85 mmol/g (273 K, 1 bar) | - | - |
| ZJNU-40 [3][4] | Cu | Tetracarboxylate linker with benzothiadiazole | ~30 | 108 cm³/g (296 K, 1 bar) | 22.9 | 6.6 |
| ZJNU-77 | Zn | Data not available | Data not available | Data not available | Data not available | Data not available |
| ZJNU-78 | Cu | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The selectivity values are often calculated using Ideal Adsorbed Solution Theory (IAST) from single-component isotherm data.
Experimental Protocols
The isosteric heat of adsorption (Qst) is a crucial thermodynamic quantity that describes the strength of the interaction between an adsorbate and an adsorbent material. It is typically determined from experimental gas adsorption isotherms measured at multiple temperatures.
General Protocol for Determining Isosteric Heat of Adsorption
A volumetric gas adsorption analyzer is commonly employed to measure the CO2 adsorption isotherms at a minimum of two, and preferably three or more, different temperatures (e.g., 273 K, 288 K, and 298 K).
1. Sample Preparation:
-
A known mass of the MOF sample (typically 50-150 mg) is loaded into a sample tube.
-
The sample is then activated ("degassed") under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature for several hours to remove any guest molecules (solvents, water) from the pores. The activation temperature is chosen to be below the thermal decomposition temperature of the MOF.
2. Isotherm Measurement:
-
The sample tube is transferred to the analysis port of the gas adsorption instrument.
-
The desired analysis temperature is set and maintained using a cryostat or a temperature-controlled bath.
-
High-purity CO2 gas is introduced into the manifold of a known volume.
-
Small, calibrated doses of CO2 are then incrementally introduced into the sample tube.
-
After each dose, the system is allowed to equilibrate, and the resulting equilibrium pressure is recorded.
-
The amount of gas adsorbed by the sample is calculated from the pressure change and the known volumes of the manifold and sample tube (accounting for the free space).
-
This process is repeated over a range of pressures to generate the adsorption isotherm (amount of gas adsorbed vs. pressure) at a constant temperature.
-
The entire process is then repeated at different temperatures to obtain a set of isotherms.
3. Calculation of Isosteric Heat of Adsorption: The isosteric heat of adsorption (Qst) is calculated from the temperature dependence of the adsorption isotherms using the Clausius-Clapeyron equation :
ln(P) = - (Qst / R) * (1 / T) + C
Where:
-
P is the pressure
-
T is the temperature in Kelvin
-
R is the ideal gas constant (8.314 J/mol·K)
-
Qst is the isosteric heat of adsorption
-
C is a constant
To calculate Qst at a specific amount of adsorbed gas (q), the pressures (P) required to reach that amount of adsorption are read from the different isotherms at their respective temperatures (T). A plot of ln(P) versus 1/T for a constant amount of adsorbed gas (an "isostere") should yield a straight line. The slope of this line is equal to -Qst/R, from which Qst can be determined. This calculation is repeated for various amounts of adsorbed gas to understand how Qst varies with surface coverage.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical relationships between the components of this study and the general experimental workflow for determining the isosteric heat of adsorption.
Caption: Logical relationship between MOF components and CO2 adsorption properties.
Caption: General experimental workflow for determining the isosteric heat of adsorption.
References
- 1. Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced CO2 sorption and selectivity by functionalization of a NbO-type metal-organic framework with polarized benzothiadiazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Luminescent Sensing: A Comparative Guide to MOFs based on 4-(1H-tetrazol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Metal-Organic Frameworks (MOFs) constructed from 4-(1H-tetrazol-5-yl)benzoic acid represent a promising, yet not fully explored, class of materials for luminescent sensing applications. Their inherent porosity, tunable structures, and the luminescent properties originating from the organic linker and its coordination to metal centers make them attractive candidates for the sensitive and selective detection of various analytes. This guide provides a comparative overview of the state-of-the-art, drawing upon available data for these specific MOFs and closely related structures to benchmark their potential sensing capabilities.
Introduction to this compound MOFs in Luminescent Sensing
The this compound (H₂tzba) ligand is a bifunctional organic linker that possesses both a carboxylic acid group and a tetrazole ring. This unique combination of coordination sites allows for the formation of diverse and robust MOF architectures with various metal ions, including zinc (Zn²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). The aromatic nature of the benzoic acid and the nitrogen-rich tetrazole ring can impart intrinsic luminescence to the resulting MOFs, which can be modulated by the presence of specific analytes, forming the basis for their application as luminescent sensors.
While comprehensive benchmarking studies on H₂tzba-based MOFs are still emerging, research on analogous tetrazole-containing MOFs has demonstrated their potential for detecting a range of analytes, from metal ions to small organic molecules. The primary mechanism of sensing often involves luminescence quenching or enhancement upon interaction of the analyte with the MOF framework.
Comparative Performance of Tetrazole-Based Luminescent MOF Sensors
Direct quantitative performance data for MOFs based on this compound is limited in publicly available literature. However, by examining closely related tetrazole- and carboxylate-based luminescent MOFs, we can establish a reasonable benchmark for their expected sensing capabilities. The following table summarizes the performance of several such MOFs for the detection of various analytes, providing a comparative context.
| MOF System | Analyte | Limit of Detection (LOD) | Quenching/Enhancement | Response Time | Reference |
| Zn-based MOF with 5-amino-1H-tetrazole | Secnidazole | 0.75 ppm | Quenching | - | [1] |
| Zn-based MOF with 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Fe³⁺ | - | Quenching | - | [2] |
| Zn-based MOF with 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Nitrobenzene | - | Quenching | - | [2] |
| Eu-based MOF with 2,2',3,3'-oxidiphthalic acid | Fe³⁺ | 6.4 ppb | Quenching | - | [3] |
| Eu-based MOF with 5-(3',5'-dicarboxylphenyl) nicotinic acid | Fe³⁺ | - | Quenching | - | [4] |
Note: The table includes data from MOFs with similar functional groups (tetrazole, carboxylate) to provide an expected performance range for MOFs based on this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and sensing applications of MOFs based on this compound are not extensively reported. However, based on the synthesis of analogous MOFs, a general procedure can be outlined.
Synthesis of a Zn-based MOF with this compound (Hypothetical Protocol based on related syntheses)
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂tzba)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of H₂tzba in a 10 mL mixture of DMF and ethanol (1:1 v/v).
-
Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 120°C at a rate of 5°C/min and maintain this temperature for 72 hours.
-
Allow the oven to cool down to room temperature slowly.
-
Colorless block-like crystals should be formed.
-
Collect the crystals by filtration, wash them with fresh DMF and then ethanol, and dry them under vacuum at 60°C for 12 hours.
General Protocol for Luminescent Sensing of Fe³⁺ Ions
Materials:
-
Synthesized Zn-H₂tzba MOF
-
Deionized water
-
A stock solution of FeCl₃ in deionized water
-
Spectrofluorometer
Procedure:
-
Grind the synthesized Zn-H₂tzba MOF into a fine powder.
-
Disperse a small amount (e.g., 1 mg) of the MOF powder in 10 mL of deionized water through sonication to form a stable suspension.
-
Record the baseline fluorescence emission spectrum of the MOF suspension. The excitation wavelength should be determined from the excitation spectrum of the MOF.
-
Titrate the MOF suspension with small aliquots of the FeCl₃ stock solution.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Plot the luminescence intensity at the emission maximum against the concentration of Fe³⁺ ions to observe the quenching effect.
-
The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the quenching curve.
Visualizing the Sensing Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed luminescent sensing mechanism and a typical experimental workflow.
Caption: Proposed luminescent quenching mechanism in a Zn-H₂tzba MOF upon interaction with Fe³⁺ ions.
Caption: A generalized workflow for the synthesis and evaluation of luminescent MOF sensors.
Conclusion and Future Outlook
MOFs based on this compound hold considerable promise as a platform for developing novel luminescent sensors. While direct benchmarking data is currently scarce, the performance of structurally similar tetrazole-based MOFs suggests their potential for the sensitive and selective detection of various analytes, particularly metal ions like Fe³⁺. The established protocols for the synthesis and characterization of related MOFs provide a solid foundation for future research in this area.
Further investigations are needed to fully elucidate the sensing capabilities of H₂tzba-based MOFs. This includes the synthesis of a broader range of these MOFs with different metal centers, a systematic evaluation of their luminescent properties, and comprehensive testing against a wide array of analytes. Such studies will be crucial for establishing these materials as viable and competitive options in the field of chemical and biological sensing, with potential applications in environmental monitoring, medical diagnostics, and drug development.
References
- 1. Difunctional Zn-based metal–organic frameworks: chemical conversion of CO2 and luminescence recognition for secnidazole - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Multifunctional Luminescent Eu(III)-Based Metal-Organic Framework for Sensing Methanol and Detection and Adsorption of Fe(III) Ions in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3D LnIII-MOFs: slow magnetic relaxation and highly sensitive luminescence detection of Fe3+ and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ester Prodrug Strategy: Enhancing the Therapeutic Potential of 4-(1H-Tetrazol-5-yl)benzoic Acid Analogs
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic properties is a cornerstone of successful therapeutic development. One widely employed approach is the use of ester prodrugs to enhance the oral bioavailability of active pharmaceutical ingredients containing carboxylic acid moieties. This guide provides a comprehensive comparison of the biological activity of 4-(1H-tetrazol-5-yl)benzoic acid, a key structural motif in several therapeutic agents, with its ester derivatives. We will delve into the underlying principles of this prodrug strategy, present comparative biological data, and provide detailed experimental protocols for relevant assays.
The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidic properties while often providing improved metabolic stability. This has led to its incorporation into numerous drugs. However, the inherent polarity of the carboxylic acid or the tetrazole group can sometimes limit oral absorption. Esterification of the carboxylic acid masks this polar group, creating a more lipophilic molecule that can more readily cross the gastrointestinal membrane. Once absorbed, these ester prodrugs are designed to be rapidly hydrolyzed by endogenous esterases to release the active carboxylic acid parent drug.
Angiotensin II Receptor Blockers: A Case Study
A prominent example of this strategy can be found in the class of angiotensin II receptor blockers (ARBs), commonly known as "sartans," which are widely prescribed for the treatment of hypertension. Many ARBs, such as candesartan, olmesartan, and azilsartan, feature a biphenyl tetrazole structure that is analogous to this compound. These drugs are often administered as ester prodrugs (candesartan cilexetil, olmesartan medoxomil, and azilsartan medoxomil) to improve their oral bioavailability.[1][2][3]
Upon oral administration, these ester prodrugs are readily absorbed and then quickly converted by esterases in the gastrointestinal tract and blood into their active carboxylic acid metabolites.[1][2][3] This bioactivation is crucial, as the ester derivatives themselves exhibit significantly lower affinity for the angiotensin II type 1 (AT₁) receptor.
Comparative Biological Activity
The following table summarizes the in vitro activity of several angiotensin II receptor blocker prodrugs and their active acid metabolites, illustrating the principle of the ester prodrug approach. The data clearly demonstrates that the ester derivatives are largely inactive, while the corresponding carboxylic acids are potent inhibitors of the AT₁ receptor.
| Compound Name (Prodrug) | Active Metabolite | In Vitro AT₁ Receptor Binding Affinity (IC₅₀) of Prodrug | In Vitro AT₁ Receptor Binding Affinity (IC₅₀) of Active Metabolite | Reference |
| Candesartan Cilexetil | Candesartan | > 10,000 nM | ~1 nM | [4] |
| Olmesartan Medoxomil | Olmesartan | Inactive | Potent Inhibitor | [2] |
| Azilsartan Medoxomil | Azilsartan | Not detected in plasma after oral administration | ~11 hours (half-life) | [1][5] |
Note: Direct IC₅₀ values for all prodrugs are not always reported in the literature, as they are designed to be rapidly converted to the active form. The focus of pharmacological studies is typically on the activity of the active metabolite.
Experimental Protocols
To aid researchers in the evaluation of such compounds, we provide detailed methodologies for key in vitro assays.
Angiotensin II Receptor Binding Assay
This assay is fundamental for determining the affinity of a compound for the angiotensin II receptors.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the AT₁ receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the AT₁ receptor (e.g., rat liver membranes).[6]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Unlabeled competitor for non-specific binding determination (e.g., Losartan).[7]
-
Test compounds (this compound and its ester derivatives).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Thaw the membrane preparation on ice.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, excess unlabeled competitor, and membrane preparation.
-
Test Compound: Assay buffer, radioligand, serially diluted test compound, and membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold wash buffer to separate bound from free radioligand.[7]
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow for Angiotensin II Receptor Binding Assay
Caption: Workflow for the Angiotensin II Receptor Binding Assay.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compounds (this compound and its ester derivatives).
-
96-well flat-bottom sterile microplates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[8]
-
Solubilization solution (e.g., DMSO).[8]
-
Microplate reader.
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathway in Angiotensin II Action
Caption: Angiotensin II signaling pathway via the AT1 receptor.
Conclusion
The esterification of this compound and its analogs represents a powerful and effective prodrug strategy to overcome limitations in oral bioavailability. As demonstrated by the example of angiotensin II receptor blockers, the ester derivatives are designed to be inactive in their own right, serving as transport forms that are efficiently converted to the highly potent carboxylic acid metabolite in the body. This approach allows for the successful oral delivery of drugs that would otherwise have poor absorption, ultimately enhancing their therapeutic utility. Researchers and drug development professionals should consider this strategy when working with polar, acidic compounds to improve their drug-like properties. The provided experimental protocols offer a solid foundation for the in vitro evaluation of such compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vitro and in vivo pharmacology of olmesartan medoxomil, an angiotensin II type AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The uses and biological activity of Candesartan cilexetil_Chemicalbook [chemicalbook.com]
- 4. [Angiotensin II receptor antagonists: candesartan cilexetil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azilsartan - Wikipedia [en.wikipedia.org]
- 6. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A comparative review of synthetic routes to 5-aryl-1H-tetrazoles
For Researchers, Scientists, and Drug Development Professionals
The 5-aryl-1H-tetrazole moiety is a cornerstone in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group in drug design. Its unique physicochemical properties, including metabolic stability and pKa similarity to carboxylic acids, have led to its incorporation into numerous pharmaceuticals. Consequently, the development of efficient and scalable synthetic routes to this important heterocyclic scaffold is of paramount importance. This guide provides a comparative overview of the most prevalent synthetic strategies for 5-aryl-1H-tetrazoles, with a focus on experimental data, detailed methodologies, and visual representations of the key chemical transformations.
Key Synthetic Strategies at a Glance
The synthesis of 5-aryl-1H-tetrazoles is dominated by the [3+2] cycloaddition reaction between an aryl nitrile and an azide source. Variations in catalysts, reaction conditions, and starting materials have led to a diverse array of synthetic protocols. This review will focus on three major approaches:
-
[3+2] Cycloaddition of Aryl Nitriles and Azides: This is the most traditional and widely employed method, with significant advancements in catalysis to improve safety and efficiency.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate reaction times and improve yields.
-
One-Pot Multicomponent Synthesis from Aldehydes: This modern approach offers a more convergent and atom-economical route by avoiding the pre-formation of nitriles.
Data Presentation: A Comparative Analysis of Catalytic Systems
The choice of catalyst is critical in the [3+2] cycloaddition of aryl nitriles with sodium azide. A wide range of metal salts and heterogeneous catalysts have been explored to facilitate this transformation. The following tables summarize the performance of various catalytic systems under different reaction conditions.
Table 1: Comparison of Homogeneous Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | 20 | DMF | 120 | 14 | 95 | [1] |
| CuSO₄·5H₂O | 10 | DMSO | 120 | 2 | 92 | [1] |
| Cu(OAc)₂ | 20 | DMF | 120 | 12 | Excellent | [2] |
| CoY Zeolite | 20 mg | DMF | 120 | 14 | 92 | [3] |
| Nano-NiO | 6 | Water | 70 | 0.5 | 90 | [4] |
Table 2: Comparison of Heterogeneous Catalysts for the Synthesis of 5-Aryl-1H-tetrazoles
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CoY Zeolite | Benzonitrile | DMF | 120 | 14 | 92 | [3] |
| Nano-NiO | Benzaldehyde, Malononitrile, NaN₃ | Water | 70 | 0.5 | 90 | [4] |
| Cuttlebone | Benzonitrile | DMSO | 110 | 0.5 | 98 | [5] |
| Nano-TiCl₄.SiO₂ | Benzonitrile | DMF | Reflux | 2 | 91 | [6][7] |
| Fe₃O₄@l-lysine-Pd(0) | Aryl nitriles | Water | 80 | 4 | High to Excellent | [8] |
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic routes discussed in this review.
Zinc-Catalyzed [3+2] Cycloaddition of an Aryl Nitrile and Sodium Azide
This protocol is adapted from the work of Demko and Sharpless, which offers a safe and efficient method using water as the solvent.[9]
Procedure:
-
To a stirred solution of the aryl nitrile (1.0 mmol) in water (5 mL) is added sodium azide (1.5 mmol) and zinc bromide (0.5 mmol).
-
The reaction mixture is heated to reflux (100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and acidified to pH ~2 with concentrated hydrochloric acid.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford the pure 5-aryl-1H-tetrazole.
Copper-Catalyzed [3+2] Cycloaddition of an Aryl Nitrile and Sodium Azide
This method utilizes a copper catalyst, which has been shown to be highly efficient.[10]
Procedure:
-
A mixture of the aryl nitrile (1.0 mmol), sodium azide (1.5 mmol), and copper(I) chloride (0.1 mmol) in dimethylformamide (DMF, 5 mL) is stirred at 120 °C.
-
The reaction is monitored by TLC. Upon completion (typically 2-4 hours), the mixture is cooled to room temperature.
-
The reaction mixture is poured into water (20 mL) and acidified with 2N HCl to pH ~3.
-
The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to give the purified 5-aryl-1H-tetrazole.
Microwave-Assisted Synthesis of 5-Aryl-1H-tetrazoles
Microwave irradiation can significantly reduce reaction times.[11]
Procedure:
-
In a microwave reactor vial, a mixture of the aryl nitrile (1.0 mmol), sodium azide (1.5 mmol), and triethylamine hydrochloride (1.0 mmol) in DMF (3 mL) is sealed.
-
The reaction mixture is subjected to microwave irradiation at 130 °C for 30-60 minutes.
-
After cooling, the reaction mixture is poured into ice water (20 mL) and acidified with dilute HCl.
-
The solid product is collected by filtration, washed with water, and dried to yield the 5-aryl-1H-tetrazole.
One-Pot, Three-Component Synthesis from an Aldehyde
This efficient method avoids the need to isolate the intermediate nitrile.[2]
Procedure:
-
A mixture of the aromatic aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.1 mmol), and sodium azide (1.5 mmol) is taken in DMF (5 mL).
-
Copper(II) acetate (0.2 mmol) is added as the catalyst.
-
The reaction mixture is heated at 120 °C for 12 hours.
-
After completion of the reaction, the mixture is cooled and poured into water.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Mandatory Visualization: Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental transformations and logical flow of the synthetic routes described.
Caption: General mechanism for the catalyzed [3+2] cycloaddition.
Caption: Workflow for microwave-assisted tetrazole synthesis.
Caption: Pathway for the one-pot synthesis from an aldehyde.
Conclusion
The synthesis of 5-aryl-1H-tetrazoles has evolved significantly, with a clear trend towards safer, more efficient, and environmentally benign methodologies. While the classic [3+2] cycloaddition of nitriles and azides remains a robust and versatile method, the development of novel homogeneous and heterogeneous catalysts has greatly expanded its scope and applicability. Microwave-assisted synthesis offers a rapid and high-yielding alternative for library synthesis and process optimization. Furthermore, the one-pot multicomponent synthesis from readily available aldehydes represents a highly attractive strategy from an atom economy and process simplification perspective. The choice of a specific synthetic route will ultimately depend on factors such as substrate scope, scalability, cost, and available equipment. This comparative guide provides the necessary data and protocols to aid researchers in making an informed decision for their specific synthetic needs.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.za [scielo.org.za]
- 7. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 8. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. facile, highly efficient and novel method for synthesis of 5-substituted 1H-tetrazoles catalysed by copper(I) chloride [ouci.dntb.gov.ua]
- 11. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 4-(1H-tetrazol-5-yl)benzoic acid: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-(1H-tetrazol-5-yl)benzoic acid. This document provides immediate, procedural, and logistical information to ensure laboratory safety and regulatory compliance.
The proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound requires specialized disposal procedures due to its chemical properties. This guide outlines the necessary steps for its safe handling and disposal.
Hazard Identification and Safety Summary
This compound is a compound that presents several potential hazards. The tetrazole functional group, with its high nitrogen content, suggests that the compound may be energetic and could decompose unexpectedly under certain conditions.
Table 1: Hazard Identification for this compound
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Potential for Decomposition | Not explicitly classified, but inherent to the tetrazole ring | Avoid heat, shock, and friction. Store away from incompatible materials. |
Primary Disposal Pathway: Licensed Hazardous Waste Management
The recommended and mandatory method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.
-
Designate a Waste Stream: Establish a specific hazardous waste stream for this compound and any materials contaminated with it.
-
Select Appropriate Containers: Use a dedicated, robust, and sealable waste container made of a compatible material, such as high-density polyethylene (HDPE).
-
Collect Solid Waste: Place any unused or waste this compound directly into the designated waste container.
-
Collect Contaminated Consumables: All consumables that have come into contact with the compound, including gloves, weighing paper, pipette tips, and contaminated personal protective equipment (PPE), must be collected in the same designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation and the name of the responsible researcher or laboratory.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat sources, direct sunlight, and incompatible chemicals.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest documentation and collection.
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate spill area and restrict access.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. If there is a risk of dust inhalation, a respirator may be necessary.
-
Containment: Gently cover the spilled solid with an inert absorbent material, such as sand or vermiculite, to prevent the generation of dust.
-
Collection: Carefully sweep up the absorbed material and spilled solid. Use non-sparking tools to avoid any potential for ignition.
-
Packaging: Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Personal protective equipment for handling 4-(1H-tetrazol-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 4-(1H-tetrazol-5-yl)benzoic acid, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and irritation.[1][3] |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be required in situations with a higher risk of splashing.[1][3] | To protect eyes from dust particles and splashes, preventing serious eye irritation.[1][3] |
| Respiratory Protection | Dust respirator | Recommended when handling the powder outside of a fume hood or if dust is generated.[3] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational and Handling Plan
A systematic approach to handling this compound is critical to minimize exposure and ensure safety.
Experimental Workflow for Safe Handling
Caption: Workflow for Safely Handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Put on all required PPE as specified in Table 1.
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound to minimize inhalation of dust.
-
-
Handling:
-
Handle the solid material carefully to avoid generating dust.
-
Use appropriate tools (e.g., spatulas) for transferring the powder.
-
Keep containers with the compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent and cleaning agent.
-
Remove contaminated PPE and dispose of it in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the compound.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for Waste Disposal
Caption: Waste Disposal Workflow for this compound.
Disposal Procedure:
-
Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container.[4]
-
Liquid Waste: Collect any solvents or solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads, as well as contaminated PPE, should be placed in a designated, sealed waste container.[4]
-
-
Labeling:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[5]
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Disposal:
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
